Phenyl laurate
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORCTAUIXXZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063367 | |
| Record name | Phenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-00-6 | |
| Record name | Phenyl dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl laurate | |
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Foundational & Exploratory
Physical and chemical characteristics of phenyl laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl laurate, also known as phenyl dodecanoate, is the ester formed from the reaction of phenol and lauric acid. As a member of the fatty acid ester family, it possesses lipophilic characteristics that make it a subject of interest in various scientific and industrial fields, including organic synthesis and pharmaceutical sciences. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug development.
Physical and Chemical Characteristics
This compound is a white, waxy solid at room temperature.[1] Its properties are dictated by the presence of a long, 12-carbon aliphatic chain from lauric acid and an aromatic phenyl group. This combination imparts a significant nonpolar character to the molecule.
Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | phenyl dodecanoate | [2] |
| CAS Number | 4228-00-6 | [2] |
| Molecular Formula | C₁₈H₂₈O₂ | [2] |
| InChIKey | ZPORCTAUIXXZAI-UHFFFAOYSA-N | [2] |
| Physical Properties | ||
| Molecular Weight | 276.41 g/mol | [2] |
| Melting Point | 24.5 °C | [3] |
| Boiling Point | 192-195 °C at 4 Torr | |
| Density | 0.9443 g/cm³ at 20 °C | |
| Solubility | ||
| Water | Insoluble (estimated 0.04716 mg/L at 25 °C) | |
| Organic Solvents | Soluble in many organic solvents | [4] |
| Spectroscopic Data | ||
| ¹³C NMR | Data available in spectral databases | [2] |
| Mass Spectrometry | GC-MS data available in spectral databases | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of lauric acid with phenol, using an acid catalyst to drive the reaction.[1]
Materials:
-
Lauric acid (dodecanoic acid)
-
Phenol
-
Concentrated sulfuric acid (H₂SO₄) or a blend of boric acid and sulfuric acid[5]
-
Anhydrous toluene or xylene (as solvent, optional for Dean-Stark apparatus)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for water removal)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask, combine lauric acid and phenol. A slight excess of lauric acid (e.g., 1.1 equivalents) can be used to ensure complete conversion of the phenol.[1]
-
Solvent and Catalyst Addition: If using a Dean-Stark apparatus, add a suitable solvent like toluene or xylene to the flask. Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5% by weight of the reactants).[1]
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used. If a Dean-Stark trap is employed, water will be collected as an azeotrope, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the mixture to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised due to potential CO₂ evolution.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
Synthesis workflow for this compound.
Purification of this compound
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for esters include ethanol, or mixtures like hexane/ethyl acetate.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.
Column Chromatography Protocol:
-
Stationary Phase: Use silica gel as the stationary phase. A phenyl column can also be effective for separating aromatic compounds.[7][8]
-
Mobile Phase: Select an appropriate eluent system, typically a mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Packing and Loading: Pack the column with the silica gel slurry. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recrystallization workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the lauryl chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain. Predicted ¹³C NMR data for similar esters can be found in online databases.[9][10][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) around 1760 cm⁻¹, and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation for esters includes cleavage at the C-O bond and rearrangement reactions.[12][13]
Chemical Reactivity: Hydrolysis
Like other esters, this compound can undergo hydrolysis to yield its constituent carboxylic acid (lauric acid) and alcohol (phenol). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and phenol.
Base-catalyzed hydrolysis of this compound.
Applications in Drug Development
Fatty acid esters are widely used in pharmaceutical formulations as excipients. Due to its lipophilic nature, this compound has potential applications in drug delivery, particularly in topical and transdermal systems.
Skin Penetration Enhancer
The stratum corneum, the outermost layer of the skin, serves as a significant barrier to the absorption of many drugs.[14] Chemical penetration enhancers are compounds that can reversibly disrupt the highly ordered structure of the stratum corneum, thereby facilitating the transport of active pharmaceutical ingredients (APIs) across the skin.[14]
Fatty acid esters, due to their structural similarity to the lipids in the stratum corneum, can integrate into the lipid bilayers. This intercalation disrupts the tight packing of the lipids, increasing their fluidity and reducing the diffusional resistance of the skin barrier. This allows for enhanced permeation of the drug. While specific studies on this compound as a penetration enhancer are limited, its physicochemical properties are consistent with those of other fatty acid esters known to have this effect.[14]
Mechanism of skin penetration enhancement.
Conclusion
This compound is a well-defined organic ester with a range of interesting physical and chemical properties. Its synthesis is straightforward via Fischer esterification, and it can be purified using standard laboratory techniques. While its primary role has been in organic synthesis, its lipophilic character suggests potential applications in pharmaceutical sciences, particularly as an excipient in topical and transdermal drug delivery systems to enhance the permeation of active ingredients. Further research into its specific effects on skin permeability and its formulation compatibility would be valuable for fully realizing its potential in drug development.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenyl dodecanoate [stenutz.eu]
- 4. 4228-00-6(Phenyl dodecanoate) | Kuujia.com [kuujia.com]
- 5. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. lcms.cz [lcms.cz]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0074460) [np-mrd.org]
- 10. 4-NITROthis compound(1956-11-2) 13C NMR spectrum [chemicalbook.com]
- 11. NP-MRD: Showing NP-Card for Lauric acid, methyl ester (NP0074460) [np-mrd.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Laurate (CAS No. 4228-00-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Phenyl laurate (CAS No. 4228-00-6), a phenyl ester of lauric acid. The document details its physicochemical properties, synthesis methodologies, and analytical procedures. Furthermore, it explores its reactivity, particularly in the context of the Fries rearrangement, and discusses potential, though not yet extensively researched, applications in the pharmaceutical sciences. This guide is intended to be a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.
Chemical and Physical Properties
This compound, also known as phenyl dodecanoate, is a white to off-white solid or liquid at room temperature, characterized by the chemical formula C₁₈H₂₈O₂.[1] Its molecular structure consists of a phenyl group attached to the carbonyl carbon of a laurate (dodecanoate) chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4228-00-6 | [1] |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.42 g/mol | [1] |
| Appearance | White to off-white solid or liquid | |
| Melting Point | 24.5 °C | |
| Boiling Point | 192-195 °C at 4 Torr | |
| Density | 0.9443 g/cm³ at 20 °C | |
| Refractive Index | 1.486 | |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, alcohol, and ether. |
Synthesis of this compound
This compound can be synthesized through several esterification methods. Two common approaches are the reaction of lauroyl chloride with phenol and the direct esterification of lauric acid with phenol.
Synthesis from Lauroyl Chloride and Phenol
This method involves the acylation of phenol with lauroyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve phenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1 equivalents) to the reaction mixture and cool the flask in an ice bath.
-
Acylation: Slowly add lauroyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Work-up:
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis workflow of this compound from Phenol and Lauroyl Chloride.
Direct Esterification of Lauric Acid and Phenol
This method involves the direct reaction of lauric acid with phenol, typically catalyzed by a strong acid.
-
Reaction Setup: Combine lauric acid (1.0 equivalent), phenol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Solvent: Add a suitable solvent that forms an azeotrope with water (e.g., toluene or xylene).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or by measuring the amount of water collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted lauric acid.
-
Wash with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion and fragmentation pattern) are used for identification and quantification.
Caption: General workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic esters.[3][4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection: UV detection at a wavelength of 254 nm is suitable for the phenyl group.
-
Data Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data of this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the laurate chain. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the laurate chain. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 276, and characteristic fragmentation patterns. |
| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester group (~1760 cm⁻¹), and bands for C-O stretching and aromatic C-H bending. |
Chemical Reactivity: The Fries Rearrangement
This compound, as a phenolic ester, can undergo the Fries rearrangement, a reaction that converts it into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.[7][8] This reaction is of synthetic importance for the preparation of substituted phenols which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[9]
The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and solvent.[7] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[7][9]
Caption: The Fries Rearrangement of this compound leading to ortho and para substituted products.
Potential Applications in Drug Development
While specific research on the biological activity of this compound is limited, its chemical structure suggests potential applications in drug development, primarily as a prodrug or as a component in drug delivery systems.
Prodrug Potential
Phenyl esters can be utilized as prodrugs to mask polar functional groups, such as hydroxyl groups in phenols, thereby increasing their lipophilicity and potentially improving their absorption and distribution characteristics.[10][11][12][13][14] The ester linkage in this compound could be susceptible to hydrolysis by esterases present in the body, which would release phenol and lauric acid. This mechanism could be exploited to deliver phenolic drugs.
Role in Drug Delivery Systems
The lipophilic nature of this compound makes it a candidate for use as an excipient in various drug formulations. It could potentially function as a penetration enhancer in topical and transdermal delivery systems by altering the lipid barrier of the skin. Its properties may also be suitable for use in the formulation of emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs.
Safety and Handling
This compound should be handled in accordance with good laboratory practices. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a well-characterized chemical compound with established methods for its synthesis and analysis. While its direct biological applications are yet to be thoroughly explored, its chemical properties make it an interesting candidate for further investigation in the fields of medicinal chemistry and pharmaceutical sciences, particularly in the design of prodrugs and advanced drug delivery systems. This guide provides a foundational resource for researchers interested in exploring the potential of this compound.
References
- 1. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of phenyl substituents on the release rates of esterase-sensitive coumarin-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-Depth Technical Guide to Phenyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of phenyl dodecanoate, an aromatic ester with potential applications in various scientific fields, including organic synthesis, materials science, and drug delivery. This document details its physicochemical properties, provides explicit protocols for its synthesis and characterization, and explores its potential biological activities. All quantitative data is presented in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows and a putative biological signaling pathway are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Phenyl dodecanoate, also known by its IUPAC name phenyl laurate, is the ester formed from phenol and dodecanoic acid (lauric acid). Its structure, consisting of a lipophilic twelve-carbon aliphatic chain and an aromatic phenyl group, imparts unique properties that make it a subject of interest in both chemical and biological research. In the pharmaceutical sciences, long-chain fatty acid esters are explored as prodrugs or as components of drug delivery systems to enhance the lipophilicity and bioavailability of therapeutic agents. This guide aims to provide a detailed technical resource for professionals working with or considering the use of phenyl dodecanoate in their research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of phenyl dodecanoate is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of Phenyl Dodecanoate
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenyl dodecanoate, Lauric acid phenyl ester | [1] |
| CAS Number | 4228-00-6 | [1] |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.42 g/mol | [1] |
| Appearance | Colorless to yellow liquid or low-melting solid | [1] |
| Melting Point | 25 °C | [2] |
| Boiling Point | ~379 °C (estimated) | |
| Purity | 97% | [1] |
Spectroscopic Data
The structural elucidation of phenyl dodecanoate is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for Phenyl Dodecanoate (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.20 | m | 5H | Ar-H |
| 2.58 | t | 2H | -C(=O)-CH₂- |
| 1.75 | p | 2H | -C(=O)-CH₂-CH₂ - |
| 1.40 - 1.20 | m | 16H | -(CH₂)₈- |
| 0.88 | t | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for Phenyl Dodecanoate (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 172.5 | C =O |
| 150.8 | Ar-C -O |
| 129.4 | Ar-C H (para) |
| 125.8 | Ar-C H (meta) |
| 121.6 | Ar-C H (ortho) |
| 34.4 | -C(=O)-C H₂- |
| 31.9 | -C H₂- |
| 29.6 - 29.1 | -C H₂- (multiple) |
| 25.0 | -C(=O)-CH₂-C H₂- |
| 22.7 | -C H₂-CH₃ |
| 14.1 | -C H₃ |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Peaks for Phenyl Dodecanoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3030 | Medium | Aromatic C-H stretch |
| 2925, 2855 | Strong | Aliphatic C-H stretch |
| 1760 | Strong | C=O (ester) stretch |
| 1595, 1495 | Medium | Aromatic C=C stretch |
| 1200 | Strong | C-O (ester) stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of phenyl dodecanoate is expected to show a molecular ion peak and characteristic fragmentation patterns for an ester.
Table 5: Predicted Mass Spectrometry Fragmentation for Phenyl Dodecanoate
| m/z | Fragment Ion |
| 276 | [M]⁺ |
| 183 | [M - C₇H₇O]⁺ (Loss of phenoxy radical) |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Synthesis of Phenyl Dodecanoate
This protocol describes the synthesis of phenyl dodecanoate from phenol and dodecanoyl chloride.
Materials:
-
Phenol (1.0 eq)
-
Dodecanoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenol in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add dodecanoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the product and evaporate the solvent to yield pure phenyl dodecanoate.
Cytotoxicity Evaluation using MTT Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of phenyl dodecanoate on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenyl dodecanoate stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of phenyl dodecanoate in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of phenyl dodecanoate are limited, its structure suggests potential interactions with cellular pathways, particularly after enzymatic hydrolysis into its constituent molecules: phenol and dodecanoic acid. Dodecanoic acid is a known ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation. Phenol and its derivatives have been shown to modulate various signaling pathways, including the NF-κB pathway, which is a key regulator of inflammation and cell survival.
A hypothetical mechanism of action could involve the intracellular hydrolysis of phenyl dodecanoate, leading to the activation of PPARα by the released dodecanoic acid and the modulation of the NF-κB pathway by phenol.
Conclusion
This technical guide provides a foundational resource for the study and application of phenyl dodecanoate. The presented data on its physicochemical properties and spectroscopic characteristics, along with detailed experimental protocols, will aid researchers in its synthesis, handling, and analysis. While the biological activity of phenyl dodecanoate requires further investigation, the potential for its hydrolysis products to modulate key signaling pathways such as PPAR and NF-κB suggests promising avenues for future research in drug development and cellular biology.
References
Phenyl Laurate: A Technical Overview of its Core Molecular Attributes
This guide provides a detailed summary of the fundamental chemical properties of Phenyl Laurate, focusing on its molecular formula and weight. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for their work.
Core Chemical Data
This compound is an ester formed from phenol and lauric acid. Its fundamental molecular properties are summarized below. The molecular weight is a critical parameter in stoichiometry, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | [1][2][3][4] |
| Average Molecular Weight | 276.42 g/mol | [1][2][3][4][5] |
| Monoisotopic Mass | 276.20893 Da | [1] |
| CAS Number | 4228-00-6 | [1][2][3][5] |
Methodology for Molecular Weight Determination
Computational Protocol:
The molecular weight of a compound like this compound is determined computationally from its molecular formula. This method provides a theoretical value based on the standard atomic weights of the constituent elements.
-
Identify the Molecular Formula: The established formula for this compound is C₁₈H₂₈O₂.[1][2][3][4]
-
Sum Atomic Weights: The molecular weight is calculated by summing the atomic weights of each atom in the formula.
-
Carbon (C): 18 atoms × 12.011 u = 216.198 u
-
Hydrogen (H): 28 atoms × 1.008 u = 28.224 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
-
Calculate Total Molecular Weight: 216.198 + 28.224 + 31.998 = 276.42 u (or g/mol ).
Experimental Verification:
While the theoretical calculation is standard, experimental verification is typically achieved using mass spectrometry. This technique ionizes the molecule and measures its mass-to-charge ratio, allowing for precise determination of the monoisotopic mass and confirmation of the molecular structure.
Molecular Structure and Formation
This compound is the product of an esterification reaction between lauric acid (a 12-carbon saturated fatty acid) and phenol. The diagram below illustrates the logical relationship between the reactants and the final ester product.
Caption: Logical diagram of the esterification reaction forming this compound.
References
An In-depth Technical Guide on the Solubility of Phenyl Laurate in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenyl laurate, with a primary focus on the experimental determination of its solubility in various solvents. Due to the limited availability of quantitative solubility data in public literature, this document emphasizes the detailed methodologies required for researchers to generate this critical data in their own laboratories.
Introduction to this compound and its Solubility
This compound (C₁₈H₂₈O₂) is the ester of phenol and lauric acid. Its molecular structure, featuring a long, nonpolar twelve-carbon chain from lauric acid and a phenyl group, suggests a high affinity for nonpolar organic solvents and low solubility in polar solvents like water. An estimated solubility in water is reported to be 0.04716 mg/L at 25 °C[1]. Understanding the solubility of this compound is crucial for its application in various fields, including pharmaceuticals, cosmetics, and industrial processes, where it may act as a solvent, plasticizer, or synthetic intermediate. The choice of solvent can significantly impact reaction kinetics, product purity, and formulation stability.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not widely available in published scientific literature. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for recording and organizing experimentally determined solubility data for this compound in a variety of solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) | Molar Solubility (mol/L) | Method of Analysis |
| Common Organic Solvents | |||||
| Ethanol | |||||
| Methanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Toluene | |||||
| Hexane | |||||
| Green Solvents | |||||
| 2-Methyltetrahydrofuran | |||||
| Cyclopentyl methyl ether | |||||
| Dimethyl isosorbide | |||||
| γ-Valerolactone | |||||
| Binary Solvent Mixtures | |||||
| Ethanol/Water (e.g., 90:10 v/v) | |||||
| Acetone/Water (e.g., 80:20 v/v) |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in a liquid solvent is a fundamental experimental procedure in chemistry. The most common and reliable method is the isothermal equilibrium (or shake-flask) method, followed by a quantitative analysis of the saturated solution.[2][3][4]
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.[2][4]
Materials and Equipment:
-
This compound (high purity)
-
Solvents of interest (analytical grade)
-
Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 °C)
-
Analytical balance (±0.0001 g)
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC system)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.[5][6]
-
Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[2][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved this compound is no longer changing, which indicates that equilibrium has been reached.[5][7]
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample using a syringe filter to remove any remaining solid particles.[3][7]
-
Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.
a) Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility.[5][8][9]
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W₂).
-
Carefully evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.
-
Once the solvent is removed, dry the evaporating dish containing the this compound residue in an oven at a temperature below the melting point of this compound (24.5 °C) until a constant weight is achieved (W₃).[5][6]
-
Calculate the mass of the dissolved this compound (W₃ - W₁) and the mass of the solvent (W₂ - W₃).
-
The solubility can then be expressed as grams of this compound per 100 grams of solvent.
b) UV-Vis Spectrophotometry
This method is suitable if this compound exhibits sufficient absorbance at a specific wavelength in the UV-Vis spectrum.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Take a precise aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
c) High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a compound.[7][10]
Procedure:
-
Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector) that can effectively separate and quantify this compound.
-
Calibration Curve: Prepare and run a series of standard solutions of this compound of known concentrations to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.
-
Determine the peak area corresponding to this compound and use the calibration curve to calculate its concentration in the sample.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal equilibrium method.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While published quantitative data on the solubility of this compound in various organic solvents is scarce, this guide provides researchers, scientists, and drug development professionals with the necessary experimental protocols to determine this vital physicochemical property. The isothermal equilibrium method, coupled with appropriate analytical techniques such as gravimetry or chromatography, offers a reliable means of generating accurate and reproducible solubility data. This information is indispensable for the effective formulation, processing, and application of this compound in diverse scientific and industrial settings.
References
- 1. This compound, 4228-00-6 [thegoodscentscompany.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. improvedpharma.com [improvedpharma.com]
Phenyl Laurate Derivatives as Chromogenic Substrates for Enzyme Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of phenyl laurate and its derivatives, particularly p-nitrothis compound (pNPL), as substrates in enzyme assays. This document details the underlying principles, experimental protocols, and data analysis techniques relevant to researchers in biochemistry, enzymology, and drug discovery.
Introduction
Phenyl esters of fatty acids are valuable tools for the continuous monitoring of lipolytic enzyme activity. Among these, p-nitrothis compound (pNPL) is a widely used chromogenic substrate for assaying enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the ester bond in pNPL, which releases lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. This method offers a simple, reliable, and continuous way to study enzyme kinetics, screen for inhibitors, and determine enzyme activity in various samples.[1][2][3]
Principle of the Assay
The enzymatic assay using p-nitrothis compound involves a two-step process that results in a measurable color change.
Figure 1: Enzymatic hydrolysis of p-nitrothis compound.
Initially, the lipase or esterase catalyzes the hydrolysis of the colorless substrate, p-nitrothis compound. This reaction yields lauric acid and p-nitrophenol, which is also colorless in its protonated form. In the second step, under alkaline conditions (typically pH > 8.0), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion. This ion exhibits a distinct yellow color, and its concentration can be determined by measuring the absorbance of the solution.
Data Presentation: Kinetic Parameters
The affinity and catalytic efficiency of various lipases and esterases for p-nitrothis compound and other p-nitrophenyl esters can be compared using the Michaelis-Menten kinetic parameters, Km and Vmax. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas sp. | p-Nitrothis compound | 0.582 | 124 | 8.5 | 35 | [4] |
| Yarrowia lipolytica | p-Nitrothis compound | 0.234 | 0.033 (µM/mL/min) | - | - | [4] |
| Candida antarctica Lipase B | p-Nitrothis compound | 0.192 | 0.042 (µM/mL/min) | - | - | [4] |
| Wild Type Lipase | p-Nitrophenyl Dodecanoate (C12) | - | 0.78 (U/mg protein) | - | 25 | [3][5][6] |
| Purified EstOF4 | p-Nitrothis compound (C12) | 0.15 | 0.15 (U/mg) | 8.0 | 65 | [7] |
| Bacillus licheniformis S-86 Esterase | p-Nitrophenyl Acetate (C2) | 0.0802 | 256.4 | - | - |
Note: The units for Vmax may vary between studies and are presented as reported in the source.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. Below are protocols for a standard lipase/esterase assay and its adaptation for a high-throughput microplate format.
Standard Spectrophotometric Assay
This protocol describes a typical cuvette-based assay for measuring enzyme activity.
Figure 2: Standard spectrophotometric assay workflow.
Materials:
-
p-Nitrothis compound (pNPL)
-
Isopropanol or another suitable organic solvent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.5% (v/v) Triton X-100)
-
Enzyme solution
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a 10 mM stock solution of pNPL in isopropanol.
-
Prepare the working substrate solution by emulsifying the pNPL stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). The inclusion of a detergent like Triton X-100 is often necessary to solubilize the hydrophobic substrate.[3]
-
Pipette the assay buffer and the working substrate solution into a cuvette.
-
Pre-incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear (typically 5-10 minutes).
-
Calculate the rate of the reaction (ΔAbs/min) from the initial linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law, incorporating the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
High-Throughput Microplate Assay
This protocol is adapted for a 96-well plate format, suitable for screening a large number of samples, such as in drug discovery for identifying enzyme inhibitors.[8][9]
Figure 3: High-throughput microplate assay workflow.
Materials:
-
Same as the standard assay, plus:
-
96-well clear, flat-bottom microplate
-
Microplate reader with temperature control and kinetic reading capabilities
-
Multichannel pipette
Procedure:
-
Prepare reagents as described in the standard assay protocol.
-
Dispense the assay buffer into the wells of the 96-well plate.
-
Add test compounds or potential inhibitors dissolved in a suitable solvent (e.g., DMSO) to the appropriate wells. Include controls with solvent only.
-
Add the enzyme solution to all wells except for the blanks.
-
Pre-incubate the plate in the microplate reader at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the pNPL working solution to all wells using a multichannel pipette.
-
Immediately begin reading the absorbance at 410 nm. The readings can be taken in kinetic mode (e.g., every minute for 15-30 minutes) or as a single endpoint measurement after a fixed incubation time.[8]
-
For kinetic analysis, calculate the reaction rate for each well. For inhibitor screening, calculate the percentage of inhibition relative to the control wells.
Factors Affecting the Assay and Troubleshooting
Several factors can influence the accuracy and reproducibility of enzyme assays using p-nitrothis compound.
-
pH: The optimal pH for the enzyme's activity and the color development of p-nitrophenolate must be considered. The pKa of p-nitrophenol is around 7.15, and its color is pH-dependent. Therefore, maintaining a stable alkaline pH is crucial for accurate measurements.[10][11]
-
Temperature: Enzyme activity is highly sensitive to temperature. The optimal temperature for the specific enzyme should be used and maintained consistently throughout the assay.[4]
-
Substrate Solubility: p-Nitrothis compound is poorly soluble in aqueous solutions. The use of organic co-solvents (like isopropanol) and emulsifying agents (like Triton X-100 or gum arabic) is often necessary to create a stable substrate emulsion.[2][10]
-
Spontaneous Hydrolysis: At alkaline pH, p-nitrophenyl esters can undergo spontaneous, non-enzymatic hydrolysis. It is essential to include a "no-enzyme" control to measure and subtract this background rate from the enzymatic rate.[11]
-
Interfering Substances: Compounds in the sample that absorb light at 410 nm can interfere with the assay. A sample blank (without substrate) should be run to correct for this.
Troubleshooting Common Issues:
-
High background absorbance: This could be due to the spontaneous hydrolysis of the substrate at high pH or the presence of interfering substances in the sample. Ensure the substrate solution is freshly prepared and run appropriate blanks.
-
Low or no enzyme activity: The enzyme may be inactive due to improper storage or dilution. The assay conditions (pH, temperature) may be suboptimal. The substrate may not be properly emulsified.
-
Non-linear reaction rate: This could be due to substrate depletion, product inhibition, or enzyme instability under the assay conditions. Ensure that the initial linear portion of the reaction curve is used for rate calculations.
Conclusion
Assays utilizing p-nitrothis compound and related esters are powerful tools for the characterization of lipolytic enzymes. They provide a convenient and sensitive method for determining enzyme activity and kinetics. By carefully controlling experimental conditions and understanding potential sources of error, researchers can obtain reliable and reproducible data, facilitating advancements in basic research and drug development.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.sa.cr [scielo.sa.cr]
Phenyl Laurate: A Comprehensive Technical Guide on its History, Biochemical Applications, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl laurate, a phenyl ester of dodecanoic acid, has become an invaluable tool in the field of biochemistry, primarily as a substrate for the enzymatic analysis of lipases and esterases. While the specific historical moment of its initial synthesis is not prominently documented, its utility emerged with the advancement of enzymology. This technical guide provides an in-depth exploration of this compound, covering its historical context, physicochemical properties, synthesis, and, most critically, its application in enzyme kinetics and inhibitor screening. Detailed experimental protocols and data are presented to offer a practical resource for laboratory professionals.
History and Discovery of this compound in a Biochemical Context
The precise first synthesis of this compound is not well-documented in seminal publications, suggesting it was likely created as part of broader investigations into esterification reactions during the late 19th or early 20th century, a period of significant progress in organic synthesis. The synthesis of various phenyl esters was a common practice, and it is plausible that this compound was one of many such compounds synthesized and characterized without immediate recognition of its future biochemical significance.
The true "discovery" of this compound in a biochemical sense is intrinsically linked to the development of enzyme assays. In the mid-20th century, researchers sought reliable and straightforward methods to quantify the activity of lipolytic enzymes. The hydrolysis of an ester bond that releases a product detectable by spectrophotometry proved to be a highly effective strategy. While this compound itself does not produce a colored product upon hydrolysis, its derivative, p-nitrothis compound (pNPL), became a cornerstone of lipase and esterase assays. The enzymatic cleavage of pNPL releases p-nitrophenol, a chromogenic compound that absorbs light at 405 nm under alkaline conditions, providing a direct measure of enzyme activity.[1][2] This innovation solidified the role of phenyl esters, and specifically those with chromogenic leaving groups like pNPL, as indispensable reagents in biochemistry.
While pNPL is more commonly used for colorimetric assays, unmodified this compound remains a relevant substrate for alternative analytical methods, such as high-performance liquid chromatography (HPLC), which can directly measure the appearance of the phenol product.[3]
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | Phenyl dodecanoate | [4] |
| Synonyms | This compound, Lauric acid phenyl ester | [5] |
| CAS Number | 4228-00-6 | [5] |
| Molecular Formula | C₁₈H₂₈O₂ | [4] |
| Molecular Weight | 276.41 g/mol | [5] |
| Melting Point | 24.5 °C | [5] |
| Boiling Point | 192-195 °C at 4 Torr | [5] |
| Density | 0.9443 g/cm³ at 20 °C | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol. |
Synthesis of this compound
This compound is synthesized through the esterification of phenol with lauric acid. This reaction is typically catalyzed by a strong acid.
General Chemical Synthesis Protocol (Fischer Esterification)
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Lauric acid (dodecanoic acid)
-
Phenol
-
Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst
-
Toluene or a similar azeotroping agent
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine lauric acid and a slight molar excess of phenol.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the lauric acid).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with the 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene) using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Application in Biochemical Assays: this compound and its Derivatives
The primary biochemical application of this compound and its derivatives is as substrates for measuring the activity of lipases and esterases. The enzymatic hydrolysis of the ester bond is the principle of these assays.
The Principle of the Lipase/Esterase Assay
Lipases and esterases are hydrolase enzymes that catalyze the cleavage of ester bonds. When this compound is used as a substrate, the enzyme cleaves the ester linkage, yielding phenol and lauric acid.
References
Phenyl Laurate: A Synthetic Compound Not Found in Nature
An extensive review of scientific literature and chemical databases reveals that phenyl laurate is not a naturally occurring compound. The Good Scents Company, a comprehensive resource for flavor and fragrance materials, explicitly states that this compound is "not found in nature"[1]. This finding is consistent across multiple chemical and toxicological databases which list it as a synthetic substance for research and industrial purposes[2][3][4].
While the user requested an in-depth technical guide on the natural occurrence, sources, and experimental protocols for this compound, the absence of this compound in the natural world makes it impossible to provide such a document. There is no evidence of any biosynthetic pathway in plants, animals, fungi, or bacteria that produces this compound. Consequently, there are no established experimental protocols for its isolation or quantification from natural sources, nor is there any quantitative data to present in a tabular format.
It is important to distinguish this compound from other structurally related but distinct compounds that are found in nature. For instance, phenyllactic acid is a well-documented antimicrobial compound produced by lactic acid bacteria[5][6][7][8][9]. Additionally, various other laurate esters , where lauric acid is bound to different molecules, are present in nature. For example, ethyl laurate is found in many fruits and alcoholic beverages, and methyl laurate is present in various plants and foodstuffs[10][11]. Lauric acid itself is a saturated fatty acid abundant in coconut and palm kernel oils[12]. However, the specific ester linkage between a phenyl group and lauric acid, forming this compound, has not been identified as a natural product.
The available information on this compound is limited to its chemical synthesis, physical and chemical properties, and its use as a laboratory reagent or in industrial applications. For researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is a synthetic molecule. Therefore, any investigation into its biological activities or potential applications should be based on the understanding that it is an exogenous compound.
Logical Relationship Diagram
The following diagram illustrates the distinction between the synthetic nature of this compound and the natural occurrence of related compounds.
References
- 1. This compound, 4228-00-6 [thegoodscentscompany.com]
- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 4228-00-6 [amp.chemicalbook.com]
- 5. Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria - MedCrave online [medcraveonline.com]
- 6. The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl lactic acid alleviates Helicobacter pylori infection in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation [mdpi.com]
- 10. Ethyl laurate | The Fragrance Conservatory [fragranceconservatory.com]
- 11. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Lauric acid - Wikipedia [en.wikipedia.org]
Phenyl Laurate: A Toxicological and Safety Profile for Researchers and Drug Development Professionals
An In-depth Technical Guide
This document provides a comprehensive overview of the available toxicological and safety data for phenyl laurate (CAS No. 4228-00-6), a phenyl ester of dodecanoic acid. The information is intended for researchers, scientists, and drug development professionals to support informed decision-making and risk assessment. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from safety data sheets, GHS classifications, and read-across data from structurally similar compounds to provide a thorough evaluation.
Executive Summary
This compound is classified as harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer.[1][2][3] It may also cause respiratory irritation.[1][3] No quantitative data for acute toxicity (LD50), specific irritation scores, or definitive mutagenicity studies for this compound are publicly available. Therefore, a conservative approach to handling and use is recommended. This guide summarizes the known hazard classifications and presents a hypothesized metabolic pathway. Detailed experimental protocols for key toxicological endpoints are described to provide context for the data and to guide any future testing.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 4228-00-6 | [4] |
| Molecular Formula | C18H28O2 | [4] |
| Molecular Weight | 276.41 g/mol | [2] |
| Physical Form | Colorless to yellow liquid or low-melting solid | |
| Melting Point | 24.5 °C | [4] |
| Boiling Point | 192-195 °C @ 4 Torr | [4] |
Toxicological Data
The toxicological data for this compound is primarily derived from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications as reported in safety data sheets and on chemical databases. Quantitative experimental data is largely unavailable for the parent compound.
Acute Toxicity
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] No specific median lethal dose (LD50) values for oral, dermal, or inhalation routes of exposure have been determined.[5] In the absence of specific data, handling procedures should reflect this classification.
Skin and Eye Irritation
According to available safety data sheets, this compound is classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A).[1][3] It may also cause respiratory irritation.[1][3] Direct contact with skin and eyes should be avoided through the use of appropriate personal protective equipment.[6]
Skin Sensitization
This compound is classified as a skin sensitizer (Skin Sens. 1), meaning it may cause an allergic skin reaction.[2] This is a key hazard identified for this substance.
Mutagenicity and Genotoxicity
Repeated Dose and Reproductive Toxicity
No studies on the repeated dose or reproductive toxicity of this compound were identified. A blog post mentions limited and inconclusive research on the reproductive toxicity of phenyl dodecanoate, suggesting a need for further investigation.[9]
Metabolism
While specific metabolic studies on this compound are not available, a probable metabolic pathway involves the hydrolysis of the ester bond by esterase enzymes present in the body. This would break down this compound into its constituent molecules: phenol and lauric acid.[10] Both of these metabolites have well-characterized metabolic fates. Phenol is readily absorbed and excreted in the urine after undergoing metabolism in the liver.[11] Lauric acid, a common fatty acid, is metabolized through beta-oxidation.
Figure 1. Hypothesized metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation of data and the design of future studies. The following sections describe standard protocols for assessing the toxicological endpoints relevant to this compound.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13]
Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. The test chemical is added to a culture of these bacteria, and if it is a mutagen, it will cause reverse mutations that restore the gene's function, allowing the bacteria to grow on an amino-acid-deficient medium. The assay is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[14]
Figure 2. General workflow for the Ames test.
Acute Dermal Irritation/Corrosion - OECD 404
Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.
Acute Eye Irritation/Corrosion - OECD 405
Principle: This method assesses the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an experimental animal (usually a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specified intervals.
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429
Principle: The LLNA is the preferred method for testing for skin sensitization potential.[15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance on mice. An increase in lymphocyte proliferation above a certain threshold compared to control animals indicates that the substance has sensitizing potential.[16]
Safety and Handling
Given the identified hazards, strict safety precautions should be followed when handling this compound.
-
Personal Protective Equipment: Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizers, acids, and bases.[4][6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth with water and consult a physician.[1]
Conclusion
This compound is a chemical with identified hazards including acute oral toxicity, skin and eye irritation, and skin sensitization. The lack of comprehensive, publicly available quantitative toxicological data necessitates a cautious approach to its use. The information provided in this guide, based on GHS classifications and read-across from structurally similar compounds, serves as a foundation for safety assessments. It is recommended that specific toxicological studies be conducted for this compound if its intended use involves significant human exposure.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4228-00-6 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 4228-00-6 [thegoodscentscompany.com]
- 6. biosynce.com [biosynce.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachidonate, Glyceryl Behenate, Glyceryl Caprate, Glyceryl Caprylate, Glyceryl Caprylate/Caprate, Glyceryl Citrate/Lactate/Linoleate/Oleate, Glyceryl Cocoate, Glyceryl Collagenate, Glyceryl Erucate, Glyceryl Hydrogenated Rosinate, Glyceryl Hydrogenated Soyate, Glyceryl Hydroxystearate, Glyceryl Isopalmitate, Glyceryl Isostearate, Glyceryl Isostearate/Myristate, Glyceryl Isostearates, Glyceryl Lanolate, Glyceryl Linoleate, Glyceryl Linolenate, Glyceryl Montanate, Glyceryl Myristate, Glyceryl Isotridecanoate/Stearate/Adipate, Glyceryl Oleate SE, Glyceryl Oleate/Elaidate, Glyceryl Palmitate, Glyceryl Palmitate/Stearate, Glyceryl Palmitoleate, Glyceryl Pentadecanoate, Glyceryl Polyacrylate, Glyceryl Rosinate, Glyceryl Sesquioleate, Glyceryl/Sorbitol Oleate/Hydroxystearate, Glyceryl Stearate/Acetate, Glyceryl Stearate/Maleate, Glyceryl Tallowate, Glyceryl Thiopropionate, and Glyceryl Undecylenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynce.com [biosynce.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. gov.uk [gov.uk]
- 12. fishersci.com [fishersci.com]
- 13. biotoxicity.com [biotoxicity.com]
- 14. researchgate.net [researchgate.net]
- 15. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ecetoc.org [ecetoc.org]
An In-depth Technical Guide on the Stability and Degradation Profile of Phenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl laurate, the ester of phenol and lauric acid, is a compound with applications in various scientific and industrial fields. A thorough understanding of its stability and degradation profile is paramount for ensuring its quality, efficacy, and safety in different formulations. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, including hydrolysis, oxidation, and photodegradation. Influential factors such as pH, temperature, and light are discussed in relation to their impact on the degradation kinetics. This document outlines detailed experimental protocols for conducting forced degradation studies and for developing stability-indicating analytical methods. Quantitative data, where available, is summarized, and degradation pathways and experimental workflows are visualized to provide a clear and concise reference for professionals in research and development.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.
| Property | Value | Reference |
| IUPAC Name | Phenyl dodecanoate | [1] |
| CAS Number | 4228-00-6 | [2] |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.41 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/solid | [2] |
| Melting Point | 24.5 °C | [2] |
| Boiling Point | 192-195 °C @ 4 Torr | [2] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |
Principal Degradation Pathways
The chemical stability of this compound is primarily challenged by three main degradation pathways: hydrolysis, oxidation, and photodegradation. These pathways can occur independently or in concert, influenced by the formulation matrix and storage conditions.
Hydrolysis
Hydrolysis is the most significant degradation pathway for this compound, involving the cleavage of the ester bond in the presence of water to yield phenol and lauric acid. This reaction is susceptible to catalysis by both acids and bases.[4] The rate of hydrolysis is highly dependent on the pH of the environment.[5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible reaction.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This process, known as saponification, is generally irreversible and proceeds faster than acid-catalyzed hydrolysis.[4]
The degradation products of hydrolysis are:
-
Phenol
-
Lauric Acid
Caption: Hydrolytic degradation pathway of this compound.
Oxidation
Oxidative degradation of this compound can be initiated by exposure to atmospheric oxygen, heat, light, or in the presence of pro-oxidant metal ions. The primary sites for oxidation are the benzylic position (the carbon atom of the phenyl ring attached to the ester oxygen) and potentially the alpha-carbon to the carbonyl group. The initial products are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.[3]
Potential oxidative degradation products include:
-
Hydroperoxides
-
Aldehydes
-
Ketones
-
Shorter-chain carboxylic acids
Caption: General oxidative degradation pathway of this compound.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The aromatic phenyl group can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the ester bond or reactions with other molecules. The specific photolytic degradation products of this compound are not extensively documented but are likely to be similar to those formed during oxidation.[3]
Factors Influencing Stability
Several environmental factors can significantly influence the rate and extent of this compound degradation.
| Factor | Effect on Stability | Primary Degradation Pathway Affected |
| pH | Most stable at neutral pH. Degradation accelerates in acidic and alkaline conditions, with the latter being more pronounced.[5] | Hydrolysis |
| Temperature | Increased temperature accelerates the rate of all degradation reactions.[6] | Hydrolysis, Oxidation |
| Light | Exposure to UV light can initiate and accelerate degradation.[7] | Photodegradation, Oxidation |
| Oxygen | The presence of oxygen is a prerequisite for oxidative degradation.[3] | Oxidation |
| Excipients | In formulated products, excipients can interact with this compound, potentially catalyzing degradation.[8] | All pathways |
Experimental Protocols for Stability and Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[9][10] These studies also aid in the development and validation of stability-indicating analytical methods.[11]
General Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Protocol for Forced Hydrolysis Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).[9]
-
Acidic Hydrolysis: To one set of samples, add an equal volume of 0.1 N HCl.
-
Basic Hydrolysis: To another set of samples, add an equal volume of 0.1 N NaOH.
-
Neutral Hydrolysis: To a third set of samples, add an equal volume of purified water.
-
Incubation: Incubate all samples at a controlled temperature (e.g., 60°C).[12]
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol for Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.[13]
-
Incubation: Keep the sample at room temperature or slightly elevated temperature (e.g., 40°C) and protect from light.
-
Time Points: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples directly by HPLC.
Protocol for Thermal Degradation Study
-
Sample Preparation: Place the this compound sample (solid or in a suitable solvent) in a sealed container.
-
Stress Condition: Expose the sample to a high temperature (e.g., 80°C) in a stability chamber or oven.[9]
-
Time Points: Collect samples at various time points.
-
Analysis: Dissolve the solid sample in a suitable solvent and analyze by HPLC.
Protocol for Photostability Study
-
Sample Preparation: Expose the this compound sample (solid or in solution) in a photostability chamber.
-
Stress Condition: Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]
-
Control: A control sample should be protected from light.
-
Analysis: Analyze the exposed and control samples by HPLC.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.[6][14]
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) or MS for identification of degradation products. |
| Injection Volume | 10-20 µL |
Summary of Degradation Profile
The following table summarizes the expected stability and degradation profile of this compound under various stress conditions.
| Stress Condition | Stability | Primary Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) | Labile | Phenol, Lauric Acid |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) | Highly Labile | Phenol, Lauric Acid |
| Oxidation (e.g., 3% H₂O₂, RT) | Potentially Labile | Hydroperoxides, Aldehydes, Ketones, Shorter-chain acids |
| Thermal (e.g., 80°C) | Labile over time | Phenol, Lauric Acid (if moisture is present), other thermal decomposition products |
| Photolytic (ICH Q1B) | Potentially Labile | Similar to oxidation products |
Conclusion
This compound is a moderately stable compound that is susceptible to degradation primarily through hydrolysis, particularly under alkaline conditions. It can also degrade via oxidation and photodegradation. A comprehensive understanding of these degradation pathways and the factors that influence them is essential for the development of stable formulations containing this compound. The implementation of systematic forced degradation studies coupled with the use of a validated stability-indicating analytical method is critical for ensuring the quality, safety, and efficacy of products containing this compound throughout their shelf life.
References
- 1. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. scispace.com [scispace.com]
- 12. ijrpp.com [ijrpp.com]
- 13. ijisrt.com [ijisrt.com]
- 14. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for Phenyl Laurate Lipase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the determination of lipase activity using the chromogenic substrate p-nitrophenyl laurate (pNPL). This colorimetric assay is a reliable and straightforward method applicable for various research and development applications, including enzyme characterization, screening of lipase inhibitors, and quality control of enzyme preparations.
Principle of the Assay
The lipase activity assay is based on the enzymatic hydrolysis of the ester bond in p-nitrothis compound by lipase. This reaction releases p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of pNP formation is directly proportional to the lipase activity in the sample.[1][2] Under alkaline conditions, the released p-nitrophenol is deprotonated to the p-nitrophenolate anion, which results in a visible yellow color.[3]
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Sonicator (optional, for substrate emulsion preparation)
-
Calibrated pipettes
-
Cuvettes or 96-well microplates
Reagents and Buffers
| Reagent | Stock Concentration | Final Assay Concentration | Preparation Notes |
| Tris-HCl Buffer | 50 mM, pH 8.0 | 50 mM | Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl and bring the final volume to 1 L with deionized water. Store at 4°C.[1][4] |
| p-Nitrothis compound (pNPL) Stock Solution | 10 mM | 0.9 mM | Dissolve 33.5 mg of p-nitrothis compound in 10 mL of isopropanol or acetonitrile.[1][5] Store at -20°C. |
| Substrate Emulsion | N/A | See protocol | Prepared fresh before each use by mixing the pNPL stock solution with Tris-HCl buffer containing an emulsifying agent.[1] |
| Triton X-100 | 10% (v/v) | 0.4% (v/v) | Emulsifying agent.[1] |
| Gum Arabic | 1% (w/v) | 0.1% (w/v) | Emulsifying agent.[1] |
| p-Nitrophenol (pNP) Standard Stock Solution | 1 mM | N/A | Dissolve 13.91 mg of p-nitrophenol in 100 mL of 50 mM Tris-HCl buffer (pH 8.0). Store in a dark bottle at 4°C.[1] |
| Lipase Enzyme Solution | Varies | Varies | Prepare a stock solution of the lipase enzyme in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[4] |
| Stop Solution (optional) | 0.5 M NaOH | N/A | Dissolve 20 g of NaOH in 1 L of deionized water. Used for endpoint assays.[1] |
Experimental Protocols
Preparation of Reagents
3.1.1. 50 mM Tris-HCl Buffer (pH 8.0)
-
Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.[1]
3.1.2. 10 mM p-Nitrothis compound (pNPL) Stock Solution
-
Weigh 33.5 mg of p-nitrothis compound.
-
Store this stock solution at -20°C.
3.1.3. Substrate Emulsion (Prepare Fresh)
-
To 8.5 mL of 50 mM Tris-HCl buffer (pH 8.0), add 0.4 mL of 10% Triton X-100 and 1.0 mL of 1% gum arabic solution.
-
Add 1.0 mL of the 10 mM pNPL stock solution to the buffer-emulsifier mixture.[1]
-
Vortex vigorously or sonicate until a homogenous, stable, milky emulsion is formed.[1][6]
3.1.4. 1 mM p-Nitrophenol (pNP) Standard Stock Solution
-
Dissolve 13.91 mg of p-nitrophenol in 100 mL of 50 mM Tris-HCl buffer (pH 8.0).
-
Store in a dark bottle at 4°C.[1]
3.1.5. Lipase Enzyme Solution
-
Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0).
-
The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure the reaction rate is linear over the measurement period. A series of dilutions should be tested.
p-Nitrophenol Standard Curve
-
Prepare a series of dilutions from the 1 mM pNP stock solution in 50 mM Tris-HCl buffer (pH 8.0) to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).[1]
-
In a 96-well plate, add 200 µL of each standard dilution to separate wells.
-
Measure the absorbance at 410 nm using a microplate reader.
-
Plot the absorbance at 410 nm versus the pNP concentration (µM) and determine the linear regression equation (y = mx + c), where 'm' is the slope which represents the molar extinction coefficient under the assay conditions.[7]
Lipase Activity Assay Protocol
-
Set up the assay in a 96-well microplate as described in the table below.
-
Add 180 µL of the freshly prepared substrate emulsion to each well.[4]
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[4]
-
To initiate the reaction, add 20 µL of the enzyme solution (or buffer for the blank) to the appropriate wells.[4]
-
Immediately start measuring the absorbance at 410 nm every minute for 10-20 minutes in a kinetic plate reader.
| Well Type | Reagent | Volume |
| Blank | Substrate Emulsion | 180 µL |
| 50 mM Tris-HCl Buffer (pH 8.0) | 20 µL | |
| Sample | Substrate Emulsion | 180 µL |
| Enzyme Solution | 20 µL | |
| Negative Control | 50 mM Tris-HCl Buffer (pH 8.0) | 180 µL |
| Enzyme Solution | 20 µL |
Data Presentation and Analysis
Calculation of Lipase Activity
-
Determine the rate of the enzymatic reaction by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve. Subtract the rate of the blank from the rate of the sample.[8]
-
Calculate the lipase activity using the following formula:[9]
Lipase Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
ΔAbs/min: The rate of change in absorbance at 410 nm per minute.
-
Total Volume: The total reaction volume in the well (in this protocol, 0.2 mL).
-
ε (epsilon): The molar extinction coefficient of p-nitrophenol determined from the standard curve (in M⁻¹cm⁻¹).[9] A commonly cited value is 18,000 M⁻¹cm⁻¹.[9]
-
Path Length: The path length of the light in the well (in cm). This is typically provided by the microplate manufacturer. For a standard 96-well plate, it can often be estimated based on the volume.
-
Enzyme Volume: The volume of the enzyme solution added to the well (in this protocol, 0.02 mL).
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[10]
-
Sample Data
p-Nitrophenol Standard Curve
| pNP Concentration (µM) | Absorbance at 410 nm |
| 0 | 0.050 |
| 10 | 0.230 |
| 20 | 0.410 |
| 40 | 0.770 |
| 60 | 1.130 |
| 80 | 1.490 |
| 100 | 1.850 |
Lipase Activity Data (Hypothetical)
| Time (min) | Sample Absorbance | Blank Absorbance | Corrected Absorbance |
| 0 | 0.100 | 0.050 | 0.050 |
| 1 | 0.150 | 0.051 | 0.099 |
| 2 | 0.200 | 0.052 | 0.148 |
| 3 | 0.250 | 0.053 | 0.197 |
| 4 | 0.300 | 0.054 | 0.246 |
| 5 | 0.350 | 0.055 | 0.295 |
Visualization of Experimental Workflow
Figure 1. Experimental workflow for the this compound lipase activity assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High blank reading | Substrate auto-hydrolysis | Prepare substrate emulsion fresh. Check the pH of the buffer.[10] |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low or no enzyme activity | Inactive enzyme | Use a fresh enzyme aliquot. Ensure proper storage conditions. |
| Suboptimal assay conditions (pH, temperature) | Optimize pH and temperature for your specific lipase. | |
| Presence of inhibitors in the sample | Prepare a sample blank by omitting the substrate. Consider sample purification. | |
| Non-linear reaction rate | Substrate depletion | Dilute the enzyme sample to reduce the reaction rate. |
| Enzyme instability | Check the stability of the enzyme under assay conditions. | |
| Turbidity in wells | Poor substrate emulsification | Ensure vigorous vortexing or sonication during emulsion preparation. Optimize the concentration of emulsifying agents.[6] |
| Precipitation of sample components | Centrifuge the sample before use. |
References
- 1. benchchem.com [benchchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uvm.edu [uvm.edu]
- 8. researchgate.net [researchgate.net]
- 9. How to Calculate Units of Lipase/Activity assay: A Quantitative Approach Using a Hypothetical Lipase Model [zenodo.org]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
Application Notes and Protocols for High-Performance Liquid Chromatographic (HPLC) Analysis of Phenyl Laurate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl laurate, an ester of phenol and lauric acid, serves as a valuable substrate in various enzymatic and chemical hydrolysis studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for monitoring the progress of this compound hydrolysis by separating and quantifying the substrate (this compound) and its hydrolysis products (phenol and lauric acid). This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound hydrolysis, designed to be a practical guide for researchers in academia and industry.
The methodology described herein is particularly relevant for enzyme activity assays, such as those involving lipases and esterases, where the rate of substrate consumption and product formation is a direct measure of enzymatic activity. Furthermore, these protocols can be adapted for studying the chemical stability of this compound under various conditions.
Principle of the Method
The analytical method is based on reverse-phase HPLC, which separates compounds based on their hydrophobicity. This compound, being the most nonpolar of the three target analytes, will have the longest retention time on a nonpolar stationary phase (such as C18). Phenol is more polar than this compound, and lauric acid, being a free fatty acid, will have the shortest retention time under acidic mobile phase conditions. The use of an acidic mobile phase is crucial to ensure that lauric acid is in its protonated form, which allows for better retention and peak shape on a reverse-phase column.
Detection is typically performed using a UV detector. Phenol and this compound have strong UV absorbance due to their phenyl group, while lauric acid, which lacks a strong chromophore, can be detected at lower UV wavelengths (around 210 nm). For optimal simultaneous analysis, a diode array detector (DAD) or a multiple wavelength UV detector is recommended.
Experimental Protocols
This compound Hydrolysis Reaction (Enzymatic Example)
This protocol describes a typical enzymatic hydrolysis of this compound using a lipase.
Materials:
-
This compound
-
Lipase (e.g., from Candida rugosa)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Ortho-phosphoric acid
-
Reaction tubes
-
Incubator/water bath
-
HPLC system with UV/DAD detector
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as acetonitrile or a mixture of acetonitrile and buffer.
-
Enzyme Solution Preparation: Prepare a stock solution of the lipase in the phosphate buffer. The concentration will depend on the specific activity of the enzyme.
-
Reaction Initiation: In a reaction tube, add the required volume of phosphate buffer and this compound stock solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the reaction mixture. The final reaction volume and concentrations should be optimized for the specific experimental goals.
-
Incubation: Incubate the reaction mixture at the chosen temperature with gentle agitation.
-
Reaction Quenching and Sample Preparation: At specific time points, withdraw aliquots from the reaction mixture and quench the reaction. This can be achieved by adding an equal volume of a quenching solution, such as acetonitrile containing 0.1% TFA. The quenching solution serves to stop the enzymatic reaction by denaturing the enzyme and to prepare the sample for HPLC analysis.
-
Centrifugation: Centrifuge the quenched sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitated protein.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Inject the filtered sample into the HPLC system for analysis.
HPLC Analysis Protocol
This protocol provides a starting point for the separation of this compound, phenol, and lauric acid. Method optimization may be required depending on the specific HPLC system and column used.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Ortho-phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Ortho-phosphoric acid.
-
Gradient Elution: A gradient elution is recommended to achieve good separation of all three components within a reasonable timeframe. An example gradient is provided in the data tables below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelengths:
-
Phenol: 270 nm
-
This compound: 254 nm
-
Lauric Acid: 210 nm
-
A DAD can be used to monitor all wavelengths simultaneously.
-
Calibration:
-
Prepare individual stock solutions of this compound, phenol, and lauric acid in acetonitrile.
-
From the stock solutions, prepare a series of calibration standards containing known concentrations of all three analytes. The concentration range should bracket the expected concentrations in the experimental samples.
-
Inject each calibration standard into the HPLC system and record the peak areas.
-
Construct a calibration curve for each analyte by plotting the peak area versus the concentration.
-
Determine the linearity (correlation coefficient, r²) of the calibration curves.
Data Presentation
Table 1: Chromatographic Parameters (Typical)
| Analyte | Approximate Retention Time (min) | Detection Wavelength (nm) |
| Lauric Acid | 4.5 | 210 |
| Phenol | 6.2 | 270 |
| This compound | 12.8 | 254 |
| Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, and gradient profile. The values presented are for illustrative purposes. |
Table 2: HPLC Gradient Elution Program (Example)
| Time (min) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Acetonitrile + 0.1% Acid) |
| 0 | 60 | 40 |
| 10 | 10 | 90 |
| 15 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20 | 60 | 40 |
Table 3: Method Validation Parameters (Typical Expected Values)
| Parameter | Lauric Acid | Phenol | This compound |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Linear Range (µg/mL) | 1 - 500 | 0.5 - 250 | 1 - 1000 |
| Limit of Detection (LOD) (µg/mL) | ~0.3 | ~0.1 | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.0 | ~0.5 | ~1.5 |
| Recovery (%) | 98 - 102 | 97 - 103 | 98 - 102 |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Note: These values are representative and should be determined experimentally for each specific assay. |
Visualizations
Caption: Experimental Workflow for HPLC Analysis of this compound Hydrolysis.
Caption: Logical Relationship of this compound Hydrolysis.
Application Notes and Protocols for Esterase Activity Assays using p-Nitrophenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterases are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing crucial roles in various physiological and pathological processes. The chromogenic substrate p-nitrophenyl laurate (pNPL) offers a convenient and sensitive method for the spectrophotometric determination of esterase and lipase activity. Hydrolysis of the colorless pNPL by an esterase releases the yellow-colored p-nitrophenolate anion, the formation of which can be continuously monitored to quantify enzyme kinetics. These assays are instrumental in enzyme characterization, inhibitor screening, and diagnostics. In drug development, esterase activity assays are vital for studying the metabolism of ester-containing prodrugs and understanding drug-enzyme interactions.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of p-nitrothis compound by an esterase. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of lauric acid and p-nitrophenol. Under alkaline conditions (typically above pH 7.0), p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the esterase activity.
Applications
-
Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various esterases.
-
Substrate Specificity Studies: Comparing the activity of an esterase against a panel of p-nitrophenyl esters with varying fatty acid chain lengths.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential esterase inhibitors for therapeutic development.
-
Drug Metabolism Studies: Evaluating the stability of ester-containing prodrugs in the presence of esterases and characterizing the enzymes responsible for their hydrolysis.
-
Quality Control: Assessing the activity and purity of commercial esterase preparations.
-
Environmental Monitoring: Detecting esterase-producing microorganisms in environmental samples.
Data Presentation
Table 1: Quantitative Data for Esterase/Lipase Activity with p-Nitrothis compound
| Enzyme/Organism Source | Substrate Concentration | pH | Temperature (°C) | Specific Activity (U/mg or U/l) | Molar Extinction Coefficient (ε) of p-Nitrophenol (cm⁻¹ M⁻¹) | Reference |
| Haloarcula marismortui (intracellular lipase) | 10 mM | 7.5 | 30 | 0.722 U/l | 11,983 | [1] |
| Multienzymatic System from Araujia sericifera latex | Not Specified | 8.0 | 30 | Not Specified | Not Specified | [2] |
| Lipase from Porcine Pancreas | 0.9 mM | 8.6 | 30 | Not Specified | Not Specified | [3] |
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of p-nitrophenol per minute under the specified assay conditions.[1]
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for Esterase/Lipase Activity
This protocol is a generalized procedure adaptable for various esterases and lipases.
Materials:
-
p-Nitrothis compound (pNPL)
-
2-Propanol or Acetonitrile
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.0)
-
Triton X-100 or other suitable detergent
-
Esterase/lipase enzyme solution
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Substrate Stock Solution:
-
Preparation of Assay Buffer:
-
Assay Reaction Mixture:
-
For a typical reaction in a 1 ml cuvette, mix the following:
-
900 µl of assay buffer (pre-warmed to the desired temperature).
-
100 µl of the pNPL stock solution. This will result in a final substrate concentration of 1 mM.
-
-
For a 96-well plate format, the volumes can be scaled down (e.g., 180 µl of buffer and 20 µl of substrate solution).
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) for a few minutes.[1]
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10-20 µl) to the reaction mixture.
-
Immediately start monitoring the increase in absorbance at 405-410 nm over time (e.g., every 30 seconds for 5-10 minutes).[1]
-
-
Controls:
-
Blank (No Enzyme): Prepare a reaction mixture without the enzyme to measure the rate of non-enzymatic hydrolysis of pNPL.
-
Substrate Blank: A mixture of buffer and enzyme without the substrate to account for any background absorbance from the enzyme solution.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/ml) = (ΔA/min) / (ε * l) * 10^6 * (V_total / V_enzyme)
-
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 11,983 cm⁻¹ M⁻¹ at pH 7.5, 410 nm).[1]
-
l is the path length of the cuvette or microplate well (usually 1 cm).
-
V_total is the total volume of the assay.
-
V_enzyme is the volume of the enzyme solution added.
-
-
-
Protocol 2: Esterase/Lipase Assay in an Emulsion System
This protocol is suitable for lipases that exhibit interfacial activation.
Materials:
-
p-Nitrothis compound (pNPL)
-
Isopropanol
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Gum arabic
-
Sodium deoxycholate
-
Lipase enzyme solution
Procedure:
-
Preparation of Substrate Emulsion:
-
Dissolve pNPL in isopropanol to create a stock solution (e.g., 20 mM).
-
Prepare an assay buffer containing phosphate buffer, gum arabic (e.g., 1 g/L), and sodium deoxycholate (e.g., 5 mM).[5]
-
Create the substrate emulsion by adding the pNPL stock solution to the assay buffer with vigorous stirring.
-
-
Enzyme Reaction:
-
Add a defined volume of the substrate emulsion to a microplate well or cuvette.
-
Initiate the reaction by adding the lipase solution.
-
Monitor the increase in absorbance at 405 nm as described in Protocol 1.
-
-
Controls and Calculations:
-
Follow the same procedures for controls and activity calculation as in Protocol 1. The use of an emulsion often leads to a cloudy blank, which must be subtracted from the sample readings.[5]
-
Mandatory Visualizations
Caption: Enzymatic hydrolysis of p-nitrothis compound by esterase.
Caption: General workflow for the pNPL esterase activity assay.
References
Preparation of Phenyl Laurate Substrate Solution for Lipase and Esterase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl laurate is a synthetic substrate utilized in the determination of lipolytic enzyme activity, specifically for lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) and esterases. These enzymes catalyze the hydrolysis of the ester bond in this compound, releasing phenol and lauric acid. The quantification of the released phenol allows for the measurement of enzyme activity. Due to the poor water solubility of this compound, proper preparation of the substrate solution is critical for obtaining reliable and reproducible assay results. This document provides detailed protocols for the preparation and use of this compound and its common analogue, p-nitrothis compound (pNPL), in enzymatic assays.
Principle of the Assay
The enzymatic assay for lipase or esterase activity using this compound is based on a two-step process. First, the enzyme hydrolyzes the this compound substrate. Second, the resulting phenol is quantified spectrophotometrically after a color-forming reaction. A common method for phenol detection is the reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to produce a colored product.
Alternatively, p-nitrothis compound (pNPL) is a widely used chromogenic substrate where the hydrolysis product, p-nitrophenol, is intrinsically colored under alkaline conditions, simplifying the detection step.
Data Presentation
Table 1: Typical Reagents and Conditions for pNPL-Based Lipase/Esterase Assays
| Parameter | Typical Range/Value | Reference |
| Substrate | p-Nitrothis compound (pNPL) | [1][2][3] |
| Stock Solvent | Isopropanol, Acetonitrile, Acetone | [1][2][3] |
| Stock Concentration | 10 mM - 20 mM | [2][4] |
| Final Assay Concentration | 0.9 mM - 2.0 mM | [1][3] |
| Emulsifying Agents | Triton X-100, Gum Arabic, Sodium Deoxycholate, Polyvinyl Alcohol | [1][3] |
| Buffer | Tris-HCl, Phosphate Buffer, Citrate-Phosphate Buffer | [1][3] |
| pH | 7.5 - 8.6 | [1][2] |
| Temperature | 30°C - 50°C | [1][2] |
| Detection Wavelength | 400 - 410 nm | [1][4] |
Table 2: Reagents for Phenol Detection using the 4-Aminoantipyrine (4-AAP) Method
| Reagent | Purpose | Typical Concentration | Reference |
| 4-Aminoantipyrine (4-AAP) | Chromogenic reagent | Varies by protocol | [5][6][7] |
| Potassium Ferricyanide | Oxidizing agent | Varies by protocol | [5][6][7] |
| Alkaline Buffer (e.g., pH 10) | Provides optimal pH for color development | Varies by protocol | [7] |
| Chloroform (optional) | For extraction and concentration of the colored product | N/A | [8] |
Experimental Protocols
Protocol 1: Preparation of p-Nitrothis compound (pNPL) Substrate Solution
This protocol describes the preparation of an emulsified pNPL solution suitable for use in lipase and esterase assays.
Materials:
-
p-Nitrothis compound (pNPL)
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Gum Arabic
Procedure:
-
Prepare the pNPL Stock Solution:
-
Dissolve pNPL in isopropanol to a final concentration of 10 mM. Warm gently if necessary to aid dissolution, but be aware that precipitation may occur upon cooling to room temperature.[9]
-
-
Prepare the Assay Buffer:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
To the buffer, add Triton X-100 to a final concentration of 0.4% (w/v) and gum arabic to a final concentration of 0.1% (w/v).[3] Mix thoroughly until all components are dissolved. Some gentle heating may be required to dissolve the gum arabic.
-
-
Prepare the Substrate Emulsion (Working Solution):
-
While vortexing the assay buffer, slowly add the pNPL stock solution to the desired final concentration (e.g., for a 1:10 dilution to get a 1 mM final concentration in the assay).
-
Continue to vortex for several minutes to ensure a fine, stable emulsion is formed. The solution should appear milky.
-
-
Storage:
-
It is recommended to prepare the substrate emulsion fresh daily. If storage is necessary, keep it at 4°C and protected from light. Before use, bring the emulsion to the assay temperature and vortex to ensure homogeneity.
-
Protocol 2: Lipase/Esterase Assay using pNPL
Materials:
-
pNPL Substrate Emulsion (from Protocol 1)
-
Enzyme solution (lipase or esterase)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Reaction Setup:
-
Pipette the pNPL substrate emulsion into a microplate well or a cuvette.
-
Pre-incubate the substrate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add a small volume of the enzyme solution. The final concentration of the substrate is typically in the range of 0.9 mM to 2.0 mM.[1][3]
-
Include a blank control with buffer instead of the enzyme solution.
-
-
Measurement:
-
Measure the increase in absorbance at 400-410 nm over time.[1] This wavelength corresponds to the formation of the p-nitrophenolate anion.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Calculation of Activity:
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.
-
Protocol 3: Preparation of this compound Substrate Solution and Assay with 4-AAP Detection
This protocol is adapted from the principles of pNPL solution preparation and incorporates a post-hydrolysis detection step for phenol.
Materials:
-
This compound
-
Isopropanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 0.4% Triton X-100 and 0.1% gum arabic)
-
Enzyme solution (lipase or esterase)
-
4-Aminoantipyrine (4-AAP) solution
-
Potassium ferricyanide solution
-
Alkaline buffer (e.g., pH 10)
-
Phenol standard solution (for calibration curve)
Procedure:
-
Prepare this compound Substrate Emulsion:
-
Follow the same steps as in Protocol 1, substituting this compound for pNPL. Due to similar physical properties, the same solubilization and emulsification strategy should be effective.
-
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 2 (steps 1 and 2), but do not monitor absorbance at this stage.
-
Incubate the reaction for a fixed period (e.g., 15-30 minutes) at the desired temperature.
-
Terminate the reaction, for example, by adding a denaturing agent or by immediately proceeding to the color development step where the change in pH will likely stop the enzyme.
-
-
Phenol Detection (4-AAP Method):
-
To the reaction mixture, add the alkaline buffer to adjust the pH to approximately 10.[7]
-
Add the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution.[6][7] Mix well.
-
Allow the color to develop for a specified time (e.g., 15 minutes).[7] A reddish-brown dye will form in the presence of phenol.[6]
-
Measure the absorbance at the appropriate wavelength for the colored product (typically around 510 nm).[7]
-
-
Quantification:
-
Create a standard curve using known concentrations of phenol that have been subjected to the same 4-AAP color development procedure.
-
Determine the concentration of phenol released in the enzymatic reaction by comparing its absorbance to the standard curve.
-
Calculate the enzyme activity based on the amount of phenol produced per unit time.
-
Mandatory Visualizations
Caption: Enzymatic hydrolysis of this compound by lipase/esterase.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. sonics.com [sonics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenols Test Kits - 4-Aminoantipyrine Method | CHEMetrics [chemetrics.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of Phenyl Laurate in Biocatalysis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl laurate, and more commonly its derivative p-nitrothis compound, serve as valuable substrates in biocatalysis research, primarily for the characterization and application of hydrolytic enzymes such as lipases and cutinases. These enzymes are of significant interest in various industrial sectors, including pharmaceuticals, due to their stereospecificity and ability to function under mild conditions. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound and its analogues in biocatalysis, with a focus on enzyme activity assays and synthetic applications relevant to drug development.
While direct biocatalytic applications of this compound are not as extensively documented as those of its chromogenic analogue, p-nitrothis compound, the principles of lipase-catalyzed reactions with laurate esters are broadly applicable. This compound can serve as an acyl donor in transesterification reactions for the synthesis of other esters. The phenyl group can act as a leaving group in these reactions.
Core Applications in Biocatalysis
The primary applications of laurate esters in biocatalysis research can be categorized as follows:
-
Enzyme Activity Assays: Chromogenic esters like p-nitrothis compound are widely used to determine the activity of lipases and cutinases. The hydrolysis of the ester bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.
-
Enzymatic Synthesis of Esters: Lipases can catalyze the synthesis of various esters through esterification or transesterification. While vinyl and ethyl esters are common acyl donors, phenyl esters can also be utilized. These reactions are crucial for producing flavor compounds, emollients, and chiral intermediates for pharmaceuticals.
-
Kinetic Resolution of Racemic Alcohols: The enantioselectivity of lipases is exploited in the kinetic resolution of racemic alcohols. In this process, the lipase selectively acylates one enantiomer of the alcohol using an acyl donor, such as a laurate ester, allowing for the separation of the two enantiomers. This is a vital technique in the synthesis of enantiopure active pharmaceutical ingredients (APIs).
Data Presentation: Quantitative Analysis of Lipase Activity
The selection of a suitable substrate is critical for accurately measuring lipase activity, as specificity can vary significantly between enzymes from different sources. The following table summarizes the relative activity of various lipases with different p-nitrophenyl esters, highlighting the influence of the fatty acid chain length.
| Substrate | Acyl Chain Length | Relative Vmax (Wild-Type Lipase)[1] | Relative Vmax (Candida rugosa Lipase B)[2] |
| p-Nitrophenyl Acetate | C2 | - | - |
| p-Nitrophenyl Butyrate | C4 | 0.95 | - |
| p-Nitrophenyl Octanoate | C8 | 1.1 | - |
| p-Nitrophenyl Dodecanoate (p-Nitrothis compound) | C12 | 0.78 | Higher Preference |
| p-Nitrophenyl Palmitate | C16 | 0.18 | Lower Preference |
Note: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The data indicates a preference for medium-chain fatty acid esters for the wild-type lipase, while Candida rugosa lipase B shows a preference for p-nitrothis compound (C12)[1][2].
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Lipase Activity using p-Nitrothis compound
This protocol describes a standard method for determining lipase activity using p-nitrothis compound as a chromogenic substrate.
Materials:
-
Lipase solution (of unknown activity)
-
p-Nitrothis compound (p-NPL)
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Emulsifying agent (e.g., Triton X-100 or gum arabic)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Preparation of Substrate Stock Solution: Prepare a stock solution of p-NPL (e.g., 10 mM) in isopropanol.
-
Preparation of Substrate Emulsion:
-
To the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), add an emulsifying agent like Triton X-100 to a final concentration of 1% (v/v).
-
Add the p-NPL stock solution to the buffer-emulsifier mixture to achieve the desired final substrate concentration (e.g., 0.9 mM)[3].
-
Vortex the solution vigorously and sonicate until a stable, homogenous emulsion is formed. This should be prepared fresh before each assay.
-
-
Enzyme Preparation: Prepare a series of dilutions of the lipase solution in the assay buffer to ensure the reaction rate is within the linear range of the assay.
-
Assay Procedure:
-
Add 180 µL of the substrate emulsion to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to the wells. For the blank, add 20 µL of the assay buffer.
-
Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Calculation of Lipase Activity:
-
Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time graph.
-
Calculate the lipase activity using the Beer-Lambert law: Activity (U/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme) where:
-
ΔAbs/min is the rate of change in absorbance.
-
V_total is the total reaction volume in the well.
-
ε is the molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0 and 410 nm).
-
l is the path length of the light in the well.
-
V_enzyme is the volume of the enzyme solution added.
-
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic secondary alcohol using lauric acid as the acyl donor, catalyzed by an immobilized lipase.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Lauric acid
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel with magnetic stirring and temperature control
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography or HPLC)
Procedure:
-
Reaction Setup:
-
In a dry reaction vessel, dissolve the racemic alcohol and lauric acid in the anhydrous organic solvent. A typical molar ratio of alcohol to acyl donor is 1:1.5 or 1:2.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.
-
Add molecular sieves if desired to remove the water produced during the reaction and shift the equilibrium towards ester formation.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a constant speed and maintain the desired temperature (e.g., 40-60°C).
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots of the reaction mixture.
-
Analyze the samples by chiral GC or HPLC to determine the conversion of the starting alcohol and the enantiomeric excess (ee) of the remaining alcohol and the produced ester.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
The reaction mixture, now containing the unreacted (S)-alcohol and the (R)-ester (assuming the lipase prefers the R-enantiomer), can be separated by standard chromatographic techniques (e.g., column chromatography).
-
The separated ester can then be hydrolyzed (chemically or enzymatically) to obtain the enantiopure (R)-alcohol.
-
Visualization of Workflows and Pathways
Experimental Workflow for Lipase Activity Assay
Caption: Workflow for determining lipase activity using p-nitrothis compound.
Biocatalytic Production of an Enantiopure Alcohol
Caption: General workflow for the kinetic resolution of a racemic alcohol.
Esterase-Catalyzed Prodrug Activation Pathway
Caption: Esterase-mediated activation of an ester prodrug within a target cell.
Applications in Drug Development
The principles demonstrated in the above protocols are highly relevant to drug discovery and development. Esterases play a crucial role in the metabolism of many drugs, and understanding their activity is vital for predicting pharmacokinetics and potential drug-drug interactions[4].
-
Prodrug Strategy: Many drugs are administered as inactive ester prodrugs to improve their bioavailability, solubility, or targeting. These prodrugs are then hydrolyzed by endogenous esterases in the body to release the active pharmaceutical ingredient[4][5]. The study of esterase activity with substrates like this compound analogues can provide insights into the potential activation of such prodrugs.
-
Synthesis of Chiral Intermediates: As illustrated in the kinetic resolution protocol, lipases are powerful tools for the synthesis of enantiomerically pure alcohols and other chiral building blocks. These are often essential intermediates in the total synthesis of complex drug molecules. The use of laurate esters as acyl donors in these resolutions is a common and effective strategy[6].
-
Green Chemistry: Biocatalytic processes, such as those involving lipases, are increasingly favored in the pharmaceutical industry as they align with the principles of green chemistry. These reactions are typically run under mild conditions, are highly selective (reducing byproducts and purification steps), and the enzymes are biodegradable catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Novel Lipolytic Enzymes Using Phenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolytic enzymes, such as lipases and esterases, are biocatalysts of significant industrial and pharmaceutical interest due to their role in lipid metabolism and their utility in various biotechnological applications. The discovery of novel lipolytic enzymes with desired properties, such as high activity, stability, and specific substrate recognition, is a key objective in enzyme engineering and drug development. Phenyl laurate, and its chromogenic analog p-nitrothis compound (pNPL), serve as effective substrates for the high-throughput screening (HTS) of these enzymes. The enzymatic hydrolysis of pNPL releases p-nitrophenol, a colored product that allows for a convenient spectrophotometric assay of lipase activity. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the discovery and characterization of novel lipolytic enzymes.
Principle of the Assay
The screening method is based on the enzymatic hydrolysis of a p-nitrophenyl ester of lauric acid by a lipolytic enzyme. The reaction releases lauric acid and p-nitrophenol (pNP). Under alkaline conditions (pH > 7), pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The rate of pNP formation is directly proportional to the enzyme's activity.
Data Presentation
Table 1: Substrate Specificity of a Wild-Type Lipase Using Various p-Nitrophenyl Esters
This table illustrates the substrate preference of a typical wild-type lipase, demonstrating how enzymatic activity varies with the acyl chain length of the substrate.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate | C2 | 0.42 |
| p-Nitrophenyl butyrate | C4 | 0.95 |
| p-Nitrophenyl octanoate | C8 | 1.1 |
| p-Nitrophenyl dodecanoate (p-NPL) | C12 | 0.78 |
| p-Nitrophenyl palmitate | C16 | 0.18 |
Table 2: Kinetic Parameters of Various Lipases with p-Nitrothis compound (pNPL)
This table provides a comparison of the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for different lipases with pNPL as the substrate. Lower Km values indicate a higher affinity of the enzyme for the substrate.
| Enzyme Source | Km (mM) | Vmax (U/mg) |
| Acinetobacter sp. AU07 Lipase | 0.15 | 15.44[1] |
| Soluble lipase from Yarrowia lipolytica | 0.234 | 0.033 (µM/mL/min)[2] |
| Purified lipase from H. wangnamkhiaoensis | 0.582 (µM) | 0.124 (mmol/min/mg)[2] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for Novel Lipolytic Enzymes
This protocol describes a primary HTS assay to screen a large library of potential enzyme variants (e.g., from a metagenomic library or directed evolution) for lipolytic activity using pNPL.
Materials:
-
96-well or 384-well microplates (clear, flat-bottom)
-
Multichannel pipette or automated liquid handling system
-
Microplate reader with temperature control, capable of measuring absorbance at 405 nm
-
Enzyme library (e.g., crude cell lysates, purified or partially purified enzymes)
-
p-Nitrothis compound (pNPL)
-
Isopropanol or Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Triton X-100 or other suitable detergent
-
Positive control: A known lipase with activity towards pNPL
-
Negative control: Buffer or inactive protein solution
Procedure:
-
Preparation of Substrate Stock Solution (10 mM): Dissolve pNPL in isopropanol or DMSO. This stock solution should be stored at -20°C and protected from light.
-
Preparation of Substrate Working Solution: Prepare a fresh working solution by diluting the pNPL stock solution in Tris-HCl buffer (pH 8.0) containing 0.5% (v/v) Triton X-100. The final concentration of pNPL in the assay will typically be in the range of 0.1-1 mM. The detergent is crucial for emulsifying the substrate in the aqueous buffer.
-
Assay Setup:
-
Add 180 µL of the Substrate Working Solution to each well of the microplate.
-
Add 10 µL of each enzyme sample from the library to individual wells.
-
Include positive and negative controls on each plate.
-
-
Reaction Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 15-60 minutes). The optimal incubation time should be determined to ensure the reaction remains in the linear range.
-
Measurement: After incubation, measure the absorbance at 405 nm using a microplate reader.
-
Hit Identification: Identify "hits" as wells exhibiting significantly higher absorbance compared to the negative control.
Protocol 2: Secondary Screening and Hit Validation
This protocol is for confirming the activity of the primary hits and further characterizing their properties.
Materials:
-
Same as Protocol 1
-
A panel of p-nitrophenyl esters with varying acyl chain lengths (e.g., C4, C8, C12, C16)
-
Orlistat (lipase inhibitor)
Procedure:
-
Dose-Response Analysis:
-
Perform the lipase assay with varying concentrations of the hit enzymes to determine their specific activity.
-
-
Substrate Specificity Profiling:
-
Perform the assay using the panel of p-nitrophenyl esters to determine the substrate specificity of the hit enzymes. This helps to distinguish true lipases (preferring longer chains) from esterases (preferring shorter chains).
-
-
Inhibitor Sensitivity:
-
Conduct the assay in the presence of a known lipase inhibitor, such as orlistat, to confirm that the observed activity is due to a lipase. A significant reduction in activity in the presence of the inhibitor validates the hit.
-
-
Kinetic Analysis:
-
For the most promising hits, perform a kinetic analysis by measuring the initial reaction rates at various pNPL concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Signaling Pathway
Caption: Hormonal regulation of lipolysis via the cAMP-dependent pathway.
Experimental Workflow
Caption: Workflow for discovery of novel lipolytic enzymes.
Logical Relationship
Caption: Principle of the colorimetric lipase assay.
References
Application Notes and Protocols for Kinetic Analysis of Enzyme Hydrolysis of Phenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing the kinetics of enzyme-catalyzed hydrolysis of phenyl laurate. The protocols detailed below are foundational for characterizing enzyme activity, determining kinetic parameters, and screening for potential inhibitors, which are critical steps in drug development and various biotechnological applications.
Introduction
The enzymatic hydrolysis of this compound, often studied using lipases, is a key reaction for understanding lipid metabolism and for the development of therapeutics targeting enzymes involved in these pathways. This compound serves as a substrate that, upon hydrolysis, releases lauric acid and phenol. The rate of this reaction can be monitored to determine the kinetic properties of the enzyme. A common and practical alternative substrate for spectrophotometric assays is p-nitrothis compound (pNPL), which releases the chromogenic product p-nitrophenol (pNP), allowing for continuous monitoring of the reaction rate.[1][2] This document will focus on the principles and protocols using pNPL as the substrate.
Core Principles of Enzyme Kinetics
The hydrolysis of this compound by an enzyme typically follows Michaelis-Menten kinetics.[3][4] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).
The Michaelis-Menten equation is expressed as:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
V₀ is the initial rate of the reaction.
-
Vmax is the maximum rate achieved by the system at saturating substrate concentrations.
-
[S] is the substrate concentration.
-
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
Kinetic parameters (Km and Vmax) are crucial for characterizing an enzyme's efficiency and its interactions with substrates and inhibitors.[5][6]
Experimental Protocols
Spectrophotometric Assay for Lipase Activity
This protocol outlines the determination of lipase activity through the hydrolysis of p-nitrothis compound (pNPL). The reaction releases p-nitrophenol (pNP), which has a distinct yellow color under alkaline conditions and can be quantified by measuring absorbance at 405-415 nm.[1][7]
Materials:
-
Purified or crude lipase enzyme solution
-
p-Nitrothis compound (pNPL) substrate solution (e.g., 10 mM in isopropanol)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0-8.6[1]
-
Emulsifying agent (optional, e.g., 0.1% w/v gum arabic or 1% Triton X-100)[7][8]
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and adjust the pH to the desired value (e.g., 8.6).[1]
-
Prepare the pNPL substrate stock solution.
-
Prepare the enzyme solution to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a microplate well or cuvette, add the Assay Buffer.
-
Add the pNPL substrate solution to achieve the desired final concentration (e.g., 0.1 to 1.5 mM).[1] If using an emulsifier, it should be included in the buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add a specific volume of the enzyme solution to the pre-warmed substrate mixture to initiate the reaction.
-
The final reaction volume will depend on the cuvette or well size (e.g., 200 µL for a microplate).
-
-
Measurement of Absorbance:
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Calculate the concentration of pNP produced using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNP at the specific pH.
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Determination of Michaelis-Menten Parameters (Km and Vmax)
Procedure:
-
Set up a series of reactions as described in Protocol 3.1.
-
Vary the concentration of the substrate (pNPL) over a range that brackets the expected Km (e.g., 0.05 mM to 3.0 mM).[3]
-
Keep the enzyme concentration constant and ensure all other conditions (pH, temperature) are consistent.
-
Measure the initial velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation, though non-linear regression is generally more accurate.[4][6]
Screening for Enzyme Inhibitors
Procedure:
-
Perform the lipase activity assay as described in Protocol 3.1 at a fixed substrate concentration (typically near the Km value).
-
In separate reactions, include potential inhibitory compounds at various concentrations.
-
A control reaction without any inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the kinetic analysis (Protocol 3.2) in the presence of a fixed concentration of the inhibitor. The changes in Km and Vmax will indicate the mode of inhibition.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Lipase Hydrolysis of p-Nitrophenyl Esters
| Enzyme Source | Substrate | Km (mM) | Vmax (µM/mL/min) | Optimal pH | Optimal Temp (°C) | Reference |
| Yarrowia lipolytica | p-Nitrothis compound | 0.234 | 0.033 | - | - | [3] |
| Candida antarctica (CALB) | p-Nitrothis compound | 0.192 | 0.042 | - | - | [3] |
| Purified Lipase | p-Nitrothis compound | 0.582 µM | 0.124 mmol/min/mg | 8.5 | 35 | [3] |
| Porcine Pancreas | p-Nitrothis compound | - | - | 8.6 | - | [1] |
Note: The units for Vmax may vary depending on the enzyme preparation and assay conditions.
Visualizations
Experimental Workflow
Caption: Workflow for kinetic analysis of enzyme hydrolysis.
Enzymatic Hydrolysis of p-Nitrothis compound
Caption: Michaelis-Menten pathway for pNPL hydrolysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. Optimization and Determination of Kinetic Parameters of the Synthesis of 5-Lauryl-hydroxymethylfurfural Catalyzed by Lipases [mdpi.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Lipase Substrate Specificity Using p-Nitrophenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the substrate specificity of lipases using p-nitrophenyl laurate (p-NPL) and other p-nitrophenyl (p-NP) esters. This spectrophotometric assay is a robust and efficient method for characterizing lipases, which is a critical step in various fields, including drug development and biotechnology.
Introduction and Core Principles
Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols.[1] Their specificity, which is the preference for hydrolyzing fatty acids of a particular chain length, is a key determinant of their biological function and industrial applicability.[1][2]
The use of p-nitrophenyl esters as artificial substrates offers a straightforward and continuous spectrophotometric method for measuring lipase activity.[1] The assay is based on the enzymatic hydrolysis of a p-nitrophenyl ester by a lipase, which results in the release of a fatty acid and p-nitrophenol (p-NP).[1][2] In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and exhibits strong absorbance at approximately 405-415 nm.[1][2][3] The rate of p-nitrophenolate formation is directly proportional to the lipase activity.[4]
By measuring the lipase activity against a series of p-nitrophenyl esters with varying fatty acyl chain lengths (e.g., acetate (C2), butyrate (C4), octanoate (C8), laurate (C12), and palmitate (C16)), a substrate specificity profile of the enzyme can be established.[2][5]
Data Presentation: Substrate Specificity of a Wild-Type Lipase
The following table summarizes the maximal reaction velocity (Vmax) of a wild-type lipase against a variety of p-nitrophenyl esters. This data illustrates how the enzyme's activity varies with the length of the acyl chain, providing a clear comparison of its preference for short- versus long-chain fatty acid esters.[2]
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |
| p-Nitrophenyl acetate (p-NPA) | C2 | 0.42[2][5][6] |
| p-Nitrophenyl butyrate (p-NPB) | C4 | 0.95[2][5][6] |
| p-Nitrophenyl octanoate (p-NPO) | C8 | 1.1[2][5][6] |
| p-Nitrophenyl dodecanoate (p-NPL) | C12 | 0.78[2][5][6] |
| p-Nitrophenyl palmitate (p-NPP) | C16 | 0.18[2][5][6] |
Note: One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions. The data presented is illustrative and derived from studies on a specific wild-type lipase.[2][5][6]
Experimental Protocols
This section provides a detailed, standardized protocol for determining lipase substrate specificity using a panel of p-nitrophenyl esters in a 96-well microplate format.
3.1. Materials and Reagents
-
Purified lipase solution of known concentration
-
p-Nitrophenyl esters:
-
p-Nitrophenyl acetate (C2)
-
p-Nitrophenyl butyrate (C4)
-
p-Nitrophenyl octanoate (C8)
-
p-Nitrophenyl dodecanoate (C12) - analog for this compound
-
p-Nitrophenyl palmitate (C16)
-
-
Tris-HCl buffer (50 mM, pH 8.0)[2]
-
Triton X-100[2]
-
Isopropanol[2]
-
96-well, clear, flat-bottomed microplate[2]
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature[2]
3.2. Preparation of Solutions
-
Substrate Stock Solutions (10 mM): Dissolve each p-nitrophenyl ester in isopropanol to a final concentration of 10 mM.[2]
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% (v/v) Triton X-100): Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add Triton X-100 to a final concentration of 0.5% (v/v).[2]
-
Enzyme Solution: Prepare a stock solution of the lipase enzyme in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[2]
3.3. Assay Procedure
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of the Reaction Buffer to each well.[2]
-
Add 10 µL of the respective p-nitrophenyl ester stock solution to the designated wells.[2]
-
Include blank wells containing the substrate solution but receiving buffer instead of the enzyme solution to account for non-enzymatic hydrolysis.[1]
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.[2]
-
Initiation of Reaction: To start the reaction, add 10 µL of the enzyme solution to each well.[2]
-
Measurement: Immediately place the microplate in the microplate reader and measure the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) with readings taken at regular intervals (e.g., every 30 seconds).
3.4. Data Analysis
-
Calculate the Initial Reaction Velocity (V₀): Determine the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot for each substrate.[1]
-
Correct for Non-enzymatic Hydrolysis: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction for each substrate.[1]
-
Calculate Specific Activity: Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 9.2, but should be determined under the specific assay conditions) to convert the rate of change in absorbance to the rate of p-nitrophenol production (µmol/min).[3] Calculate the specific activity (U/mg) by dividing the rate by the amount of enzyme (in mg) in the reaction.
-
Determine Substrate Specificity: Compare the specific activities or relative activities (normalizing to the most active substrate) for each p-nitrophenyl ester to determine the substrate specificity profile of the lipase.
Visualizations
4.1. Signaling Pathway and Reaction Principle
Caption: Principle of the lipase activity assay using p-nitrophenyl esters.
4.2. Experimental Workflow
Caption: Experimental workflow for determining lipase substrate specificity.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Phenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl laurate, and more specifically its derivative p-nitrothis compound (pNPL), serves as a widely utilized chromogenic substrate in high-throughput screening (HTS) assays for the identification and characterization of lipase and esterase inhibitors. The principle of this assay is based on the enzymatic hydrolysis of the ester bond in pNPL by these enzymes. This reaction releases lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which produces a distinct yellow color that can be quantified spectrophotometrically by measuring its absorbance at approximately 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, providing a simple and robust method for HTS campaigns.
This document provides detailed application notes and protocols for utilizing this compound in HTS assays, with a focus on inhibitor screening.
Assay Principle and Signaling Pathway
The enzymatic reaction at the core of the pNPL assay is the hydrolysis of the substrate by a lipase or esterase. This reaction results in the liberation of a fatty acid (lauric acid) and the chromogenic compound p-nitrophenol. In an alkaline environment (typically pH > 7), the hydroxyl group of p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a strong absorbance in the visible spectrum.
Data Presentation
Table 1: Representative HTS Assay Parameters and Quality Control Metrics
| Parameter | Value | Reference/Note |
| Assay Format | 96-well or 384-well microplate | - |
| Wavelength | 405 - 415 nm | [1] |
| Temperature | 25 °C or 37 °C | [2] |
| pH | 8.0 - 8.6 | [2][3] |
| Z'-Factor | > 0.5 (typically ~0.9) | An ideal assay has a Z'-factor of 1.[4] |
| Signal to Background (S/B) | > 5 | Varies with enzyme concentration and substrate. |
| DMSO Tolerance | Up to 1-2% (v/v) | Higher concentrations may inhibit enzyme activity.[2] |
Table 2: Example Data from a Lipase HTS Assay for Inhibitor Screening
| Well Type | Absorbance (410 nm) | Mean Absorbance | Standard Deviation |
| Negative Control (No Inhibitor) | 0.852, 0.861, 0.845, 0.855 | 0.853 | 0.006 |
| Positive Control (Known Inhibitor) | 0.123, 0.118, 0.129, 0.121 | 0.123 | 0.004 |
| Test Compound 1 | 0.849 | - | - |
| Test Compound 2 | 0.432 | - | - |
| Test Compound 3 | 0.150 | - | - |
Table 3: Calculation of Inhibition and Z'-Factor
| Calculation | Formula | Example Value |
| % Inhibition (Test Compound 2) | (1 - (Abs_compound / Abs_neg_control)) * 100 | (1 - (0.432 / 0.853)) * 100 = 49.4% |
| Z'-Factor | 1 - (3 * (SD_neg_control + SD_pos_control)) / |Mean_neg_control - Mean_pos_control| | 1 - (3 * (0.006 + 0.004)) / |0.853 - 0.123| = 0.96 |
Table 4: Substrate Specificity of a Wild-Type Lipase Using p-Nitrophenyl Esters
| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein)[1] |
| p-Nitrophenyl acetate | C2 | 0.42 |
| p-Nitrophenyl butyrate | C4 | 0.95 |
| p-Nitrophenyl octanoate | C8 | 1.1 |
| p-Nitrophenyl dodecanoate (Laurate) | C12 | 0.78 |
| p-Nitrophenyl palmitate | C16 | 0.18 |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified lipase or esterase of interest.
-
Substrate: p-Nitrothis compound (pNPL).
-
Buffer: 50 mM Tris-HCl, pH 8.0-8.6.[3]
-
Emulsifier/Detergent: Triton X-100 and sodium deoxycholate are commonly used to aid in substrate solubility.[2]
-
Organic Solvent: Isopropanol or acetonitrile for preparing the substrate stock solution.
-
Test Compounds: Library of potential inhibitors dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target enzyme (e.g., Orlistat for pancreatic lipase).
-
Microplates: 96-well or 384-well clear, flat-bottom plates.
-
Microplate Reader: Capable of measuring absorbance at 405-415 nm.
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a solution of Tris base and adjust the pH to 8.0 with HCl.
-
Substrate Stock Solution (10 mM pNPL): Dissolve the appropriate amount of pNPL in isopropanol. This solution should be prepared fresh.
-
Working Substrate Solution (1 mM pNPL): Dilute the stock solution 1:10 in the assay buffer containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) sodium deoxycholate. Vortex vigorously to form a stable emulsion.
-
Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Test Compound Plates: Prepare serial dilutions of test compounds in 100% DMSO in a separate microplate.
HTS Assay Protocol (96-Well Plate Format)
-
Compound Dispensing: Add 1 µL of test compounds, positive control, or DMSO (for negative controls) to the wells of the assay plate.
-
Enzyme Addition: Add 50 µL of the enzyme working solution to all wells except for the blank (substrate control) wells.
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Reaction Initiation: Add 50 µL of the working substrate solution to all wells to start the enzymatic reaction. The final reaction volume is 101 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 37°C.[5]
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each test compound using the formula: % Inhibition = (1 - (V₀_compound / V₀_negative_control)) * 100.
-
For active compounds, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
-
HTS Workflow and Logic
The following diagram illustrates a typical workflow for a high-throughput screening campaign using the pNPL assay to identify enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Phenyl Laurate for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenyl laurate (phenyl dodecanoate) is the ester formed from lauric acid, a saturated fatty acid, and phenol. Its CAS number is 4228-00-6, and it has a molecular weight of 276.41 g/mol .[1][2] In research, this compound serves as a valuable model compound for studying esterase and lipase activity, developing novel materials, and investigating the chemical properties of fatty acid esters. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. Related compounds, such as p-nitrothis compound, are widely used as chromogenic substrates in biochemical assays to determine enzyme kinetics.[3] This document provides detailed protocols and comparative data on the primary methods for synthesizing this compound for research applications.
Synthesis Methodologies
The synthesis of this compound can be achieved through several established methods. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product. The most common methods are Fischer-Speier Esterification, Steglich Esterification, and Enzymatic Synthesis.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed condensation of a carboxylic acid (lauric acid) and an alcohol (phenol).[4] The reaction is an equilibrium process, and to drive it towards the product, water must be removed, or one of the reactants used in excess.[5] While traditionally used for aliphatic alcohols, phenols can also be esterified with good yields using this method.[4] Common catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids.[4] A specialized catalyst, a borate-sulfuric acid complex, has also been reported for the synthesis of phenyl esters.[6]
-
Steglich Esterification : This method is a significantly milder approach, ideal for substrates that are sensitive to strong acids or high temperatures.[7][8] The reaction uses a coupling reagent, typically dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds at room temperature and is known for its high yields.[11] DCC activates the carboxylic acid and is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[9]
-
Enzymatic Synthesis : A green chemistry approach that utilizes lipases as biocatalysts.[12] These reactions are highly specific, occur under mild conditions (e.g., lower temperatures), and often produce a very pure product with minimal byproducts.[13] Immobilized lipases can be recovered and reused, making the process more cost-effective and sustainable, which is particularly advantageous in the cosmetic and pharmaceutical industries.[14]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key parameters for the different synthesis methods for this compound or structurally related esters.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Enzymatic Synthesis |
| Reactants | Lauric Acid, Phenol | Lauric Acid, Phenol | Lauric Acid, Phenol |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, TsOH) | DCC (coupling agent), DMAP (catalyst)[9] | Lipase (e.g., from Candida antarctica)[13] |
| Typical Temp. | 60–140 °C (Reflux)[4][13] | Room Temperature (approx. 20-25 °C)[9] | 40–70 °C[13] |
| Typical Time | 1–10 hours[4] | 2–4 hours[11] | 1–24 hours[13] |
| Reported Yields | Moderate to High (>90% possible)[6] | High to Quantitative (>90%)[11][15] | High (>90%)[13] |
| Key Advantages | Low-cost catalyst, simple setup. | Mild conditions, high yields, suitable for sensitive substrates. | Environmentally friendly, high product purity, catalyst is reusable.[13] |
| Key Disadvantages | Harsh acidic conditions, high temperatures, equilibrium limited.[5] | Higher cost of reagents (DCC, DMAP), stoichiometric byproduct (DCU). | Higher initial catalyst cost, potentially slower reaction rates.[12] |
Diagrams
Synthesis Reaction
Caption: Reaction scheme for the Steglich esterification of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Logical Relationship: Assay Principle
Caption: Use of a this compound analog in a chromogenic enzyme assay.
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound via Steglich Esterification. This method is chosen for its mild conditions and high efficiency.
Protocol: Steglich Esterification of Lauric Acid and Phenol
1. Materials and Equipment
-
Lauric Acid (Dodecanoic Acid)
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M aq.)
-
Saturated Sodium Bicarbonate (aq.)
-
Brine (Saturated NaCl aq.)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel)
2. Procedure
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add lauric acid (1.0 eq), phenol (1.1 eq), and DMAP (0.1 eq).
-
Dissolve the solids in anhydrous DCM (approx. 5-10 mL per gram of lauric acid).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.[11]
3. Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable eluent is a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
The reaction is complete when the starting lauric acid spot is no longer visible.
4. Work-up and Purification
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Properties : At room temperature, this compound is a solid with a melting point of approximately 24.5 °C and a boiling point of 192-195 °C at 4 Torr.[1]
-
¹H NMR Spectroscopy : The spectrum should show characteristic peaks for the phenyl group protons (typically in the δ 7.0-7.4 ppm range) and the aliphatic protons of the lauryl chain, including a triplet for the α-methylene group adjacent to the ester oxygen (around δ 2.5 ppm).
-
¹³C NMR Spectroscopy : The spectrum will show a characteristic peak for the ester carbonyl carbon at approximately δ 172 ppm, along with signals for the aromatic carbons of the phenyl ring and the aliphatic carbons of the lauryl chain.
-
Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the ester functional group should be present around 1760 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (276.41 g/mol ).
References
- 1. echemi.com [echemi.com]
- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Nitrothis compound | 1956-11-2 | Benchchem [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Phenyl Laurate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the characterization of phenyl laurate (phenyl dodecanoate), a key intermediate and component in various chemical and pharmaceutical applications. The following sections detail the primary analytical techniques for assessing the identity, purity, and thermal properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, storage, and analysis of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₂ | [1] |
| Molecular Weight | 276.42 g/mol | [1] |
| CAS Number | 4228-00-6 | [1] |
| Appearance | Colorless to yellow liquid or low-melting solid | [2] |
| Melting Point | 25 °C | [3] |
| Boiling Point | 192-195 °C @ 4 Torr | |
| Density | 0.9443 g/cm³ (at 20 °C) | |
| Solubility | Soluble in organic solvents. | [4] |
Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and quantifying any related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides information on both the retention time of the compound and its mass spectrum, which is a molecular fingerprint.
Objective: To identify this compound and characterize its fragmentation pattern.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of fatty acid esters.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The mass spectrum of this peak can be compared with reference spectra from databases like NIST. The fragmentation pattern is expected to show characteristic ions for the phenyl group and the lauroyl moiety.
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Expected Retention Time | Dependent on the specific GC system and column, but will be consistent under the same conditions. |
| Molecular Ion (M⁺) | m/z 276 |
| Key Fragment Ions | m/z 94 (phenol), m/z 183 ([M-C₆H₅O]⁺), m/z 57, 43 (alkyl chain fragments) |
Experimental Workflow: GC-MS Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for the analysis of this compound.
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[6] A phenyl-hexyl column could also provide alternative selectivity.[7]
-
Detector: UV detector set at a wavelength where the phenyl group shows significant absorbance (e.g., 254 nm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 70% B
-
1-15 min: 70% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be constructed using a certified reference standard.
Table 3: Expected HPLC Data for this compound
| Parameter | Expected Value |
| Expected Retention Time | Dependent on the specific HPLC system and conditions, but should be reproducible. |
| Purity | To be determined based on the area percentage of the main peak. |
Experimental Workflow: HPLC Analysis
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR Spectrometer: Equipped with an attenuated total reflectance (ATR) accessory.
Measurement Conditions:
-
Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation:
-
Place a small drop of liquid this compound or a small amount of the solid directly onto the ATR crystal.
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the ester and aromatic functional groups.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3065 | C-H stretch | Aromatic |
| ~2925, 2855 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1760 | C=O stretch | Ester |
| ~1595, 1490 | C=C stretch | Aromatic Ring |
| ~1200 | C-O stretch | Ester |
| ~750, 690 | C-H bend | Monosubstituted Benzene |
Logical Relationship: FTIR Spectral Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Objective: To confirm the structure of this compound by analyzing its proton and carbon environments.
Instrumentation:
-
NMR Spectrometer: 300 MHz or higher field strength.
Measurement Conditions:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 25 °C
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Analysis: The ¹H and ¹³C NMR spectra should be analyzed for chemical shifts, multiplicities, and integrations to confirm the structure of this compound.
Table 5: Expected ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.40-7.10 | m | 5H | Aromatic protons |
| ~2.55 | t | 2H | -CH₂-C=O |
| ~1.75 | p | 2H | -CH₂-CH₂-C=O |
| ~1.40-1.20 | m | 16H | -(CH₂)₈- |
| ~0.88 | t | 3H | -CH₃ |
Table 6: Expected ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C=O |
| ~151.0 | C-O (aromatic) |
| ~129.5 | C-H (aromatic, ortho/para) |
| ~126.0 | C-H (aromatic, meta) |
| ~121.5 | C-H (aromatic, para) |
| ~34.5 | -CH₂-C=O |
| ~32.0, 29.7, 29.5, 29.4, 29.2, 25.0 | -(CH₂)₉- |
| ~22.8 | -CH₂-CH₃ |
| ~14.2 | -CH₃ |
Thermal Analysis
Thermal analysis techniques are used to characterize the physical and chemical properties of a material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point and heat of fusion.
Objective: To determine the melting point and heat of fusion of this compound.
Instrumentation:
-
Differential Scanning Calorimeter
Measurement Conditions:
-
Sample Pan: Aluminum pan
-
Sample Weight: 5-10 mg
-
Purge Gas: Nitrogen at 50 mL/min
-
Temperature Program:
-
Heat from 0 °C to 50 °C at a rate of 10 °C/min
-
Data Analysis: The melting point is determined as the onset of the endothermic melting peak, and the heat of fusion is calculated from the area of the peak.
Table 7: Expected DSC Data for this compound
| Parameter | Expected Value |
| Melting Point (Onset) | ~25 °C |
| Heat of Fusion (ΔHfus) | To be determined experimentally. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.
Objective: To determine the thermal stability and decomposition temperature of this compound.
Instrumentation:
-
Thermogravimetric Analyzer
Measurement Conditions:
-
Sample Pan: Platinum pan
-
Sample Weight: 10-15 mg
-
Purge Gas: Nitrogen at 50 mL/min
-
Temperature Program:
-
Heat from 30 °C to 600 °C at a rate of 10 °C/min[8]
-
Data Analysis: The TGA curve shows the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
Table 8: Expected TGA Data for this compound
| Parameter | Expected Value |
| Onset of Decomposition | To be determined experimentally, but expected to be above its boiling point. |
Experimental Workflow: Thermal Analysis
References
- 1. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phenyl dodecanoate [stenutz.eu]
- 4. 4228-00-6(Phenyl dodecanoate) | Kuujia.com [kuujia.com]
- 5. mdpi.com [mdpi.com]
- 6. Separation of Pentachlorothis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Phenyl Laurate Lipase Assay: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low optical density (OD) readings in phenyl laurate or p-nitrophenyl (pNP) laurate colorimetric lipase assays.
Assay Principle Overview
The colorimetric lipase activity assay is based on the enzymatic hydrolysis of a substrate, typically a p-nitrophenyl ester of a fatty acid like lauric acid (p-nitrothis compound). The lipase cleaves the ester bond, releasing the fatty acid and p-nitrophenol (pNP).[1][2][3] In an alkaline environment (pH > 7.5), pNP is converted to the p-nitrophenolate anion, which produces a distinct yellow color.[4][5][6] The rate of increase in absorbance, measured spectrophotometrically at 405-410 nm, is directly proportional to the lipase activity in the sample.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are my absorbance readings consistently low or not changing over time?
This is the most common issue and can stem from several factors related to the enzyme, substrate, or reaction conditions. A systematic approach is the best way to identify the root cause.
Initial Checks:
-
Verify Wavelength: Ensure your spectrophotometer is set to measure absorbance at the correct wavelength for the p-nitrophenolate anion, which is typically between 405 nm and 410 nm.[1][3]
-
Check Blank Reading: Your blank or negative control (all components except the enzyme) should have a very low, stable absorbance. If the blank is high and yellow, your substrate may have spontaneously hydrolyzed.
-
Use a Positive Control: Always run the assay with a lipase of known activity to confirm that the assay components and conditions are correct.[7][8] If the positive control also fails, the issue lies with the reagents or protocol.
Q2: I suspect a problem with my substrate. How can I troubleshoot it?
Substrate integrity and preparation are critical for a successful assay. p-Nitrothis compound is hydrophobic and requires careful handling.
-
Improper Dissolution: The substrate must be fully dissolved and properly emulsified in the assay buffer. It is often first dissolved in a minimal amount of an organic solvent like isopropanol before being introduced to the aqueous buffer containing an emulsifier (e.g., Triton X-100, gum arabic).[2][3][4]
-
Precipitation: After preparing the substrate emulsion, you may observe cloudiness or precipitation, especially after it cools to room temperature.[9] Heating (e.g., in an 80-100°C water bath) and vortexing can help redissolve the substrate before use.[8] A cloudy reaction mix can lead to inaccurate and low readings.[4]
-
Substrate Degradation: p-Nitrophenyl esters can hydrolyze if exposed to moisture or stored improperly. If your substrate stock solution is yellow before being added to the assay, it has likely degraded.[10] Prepare fresh substrate solution and store it protected from light and moisture.
Q3: How can I determine if my lipase enzyme is inactive?
If your substrate and positive control (using a different, known-active lipase) are working, the issue may be your specific enzyme sample.
-
Enzyme Concentration: The lipase concentration in the assay may be too low to generate a detectable signal.[11] Try running the assay with a higher concentration of your enzyme.
-
Denaturation: Lipase activity can be compromised by improper storage (temperature fluctuations) or the presence of inhibitors. High concentrations of organic solvents (e.g., >3% isopropanol) used to dissolve the substrate can denature the enzyme.[10]
-
Sub-optimal pH: Ensure the enzyme is stored and diluted in a buffer that maintains its stability and activity.
Q4: Could my reaction conditions (pH, temperature) be the cause of low signal?
Yes, pH and temperature are critical variables for both the enzyme and the colorimetric detection method.
-
Incorrect pH: This is a very common error. The assay requires an alkaline pH (typically 8.0-9.0) for two reasons: 1) many lipases have optimal activity in this range, and 2) the p-nitrophenol product is colorless at neutral or acidic pH .[1][4] Only at an alkaline pH does it convert to the yellow p-nitrophenolate ion that can be detected.[5][6] If your buffer is at pH 7 or below, you will not see a color change even with high enzyme activity.
-
Sub-optimal Temperature: Most lipase assays are performed at temperatures between 30°C and 50°C.[1] Ensure your incubation temperature is appropriate for the specific lipase you are studying. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can cause denaturation.[11]
Key Experimental Parameters
The following table summarizes typical quantitative data and conditions for a p-nitrothis compound lipase assay. These values can serve as a starting point for assay optimization.
| Parameter | Typical Value / Range | Notes |
| Substrate | p-Nitrothis compound | Also referred to as 4-nitrothis compound. |
| Substrate Concentration | 0.1 - 1.5 mM | Optimal concentration should be determined experimentally; concentrations >1 mM may cause substrate inhibition.[1] |
| Wavelength (λmax) | 405 - 410 nm | Corresponds to the absorbance maximum of the p-nitrophenolate anion.[1][2] |
| Assay Buffer | 50 mM Tris-HCl or Phosphate Buffer | The buffer must maintain the desired alkaline pH. |
| pH | 8.0 - 9.0 | Critical for both enzyme activity and color development. A pH of 8.6 has been reported as optimal in some cases.[1][4] |
| Temperature | 30 - 50 °C | Enzyme-specific. A common temperature is 37°C.[1][3] |
| Emulsifying Agent | Triton X-100, Gum Arabic, Polyvinyl Alcohol | Necessary to create a stable substrate emulsion in the aqueous buffer.[1][3] |
Diagrams and Workflows
Enzymatic Reaction Pathway
The diagram below illustrates the two-step principle of the colorimetric assay. First, lipase catalyzes the hydrolysis of the substrate. Second, the released p-nitrophenol (pNP) undergoes deprotonation at alkaline pH to form the detectable chromophore.
Caption: Lipase-catalyzed hydrolysis of p-nitrothis compound.
Troubleshooting Workflow for Low Optical Density
Use this flowchart to systematically diagnose the cause of low OD readings in your assay.
Caption: A logical workflow for troubleshooting low assay signal.
Detailed Experimental Protocol (Example)
This protocol is a general guideline. Concentrations and volumes should be optimized for your specific enzyme and experimental setup.
1. Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 8.5): Prepare 50 mM Tris-HCl and adjust the pH to 8.5 at the intended assay temperature.
-
Substrate Stock Solution (20 mM p-NPL): Dissolve p-nitrothis compound in isopropanol to a final concentration of 20 mM. Store protected from light at -20°C.
-
Substrate Emulsion (1 mM): Prepare the working emulsion immediately before use. Add 1 volume of the 20 mM p-NPL stock solution to 19 volumes of Assay Buffer containing 0.2% (w/v) Triton X-100 and 0.1% (w/v) gum arabic. Vortex vigorously until a stable, homogenous emulsion is formed. Warm slightly if precipitation occurs.
-
Lipase Solution: Dilute the lipase sample to the desired concentration range using the Assay Buffer. Keep on ice.
2. Assay Procedure (96-well plate format):
-
Set up Controls:
-
Blank: 180 µL of Substrate Emulsion + 20 µL of Assay Buffer.
-
Positive Control: 180 µL of Substrate Emulsion + 20 µL of a known active lipase solution.
-
-
Set up Samples: Add 180 µL of the Substrate Emulsion to each sample well.
-
Pre-incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow the substrate to equilibrate.
-
Initiate Reaction: Add 20 µL of the diluted lipase samples to their respective wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to the same temperature. Measure the absorbance at 410 nm every 60 seconds for 15-30 minutes.
3. Data Analysis:
-
Subtract the absorbance of the blank from all sample readings at each time point.
-
Plot the corrected absorbance vs. time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate lipase activity using the Beer-Lambert law (Activity ∝ V₀), referencing a p-nitrophenol standard curve prepared under the same buffer conditions to convert ΔAbs/min to µmol/min.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mdpi.com [mdpi.com]
- 7. questjournals.org [questjournals.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Phenyl Laurate Solubility in Assay Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges with the solubility of phenyl laurate in experimental assay buffers. Poor solubility of this hydrophobic substrate can lead to inaccurate and irreproducible results in enzymatic and other biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: this compound is a highly hydrophobic molecule due to its long lauric acid carbon chain and the phenyl group. This nonpolar structure results in very low solubility in polar solvents like water-based assay buffers. Precipitation typically occurs when a stock solution of this compound, often dissolved in a water-miscible organic solvent like DMSO, is diluted into the aqueous buffer, exceeding its solubility limit in the final mixture.[1][2]
Q2: I dissolved this compound in 100% DMSO and it's clear. Why does it crash out in the final assay plate?
A2: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity upon dilution into the buffer drastically reduces the solubility of the hydrophobic this compound, causing it to precipitate. This is a common issue related to the kinetic solubility of a compound.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my assay?
A3: As a general guideline, the final concentration of DMSO in an enzymatic or cell-based assay should be kept as low as possible, ideally below 1% (v/v), to avoid detrimental effects on enzyme activity or cell viability.[4] However, some enzymes can tolerate up to 5-10% DMSO, but this must be determined empirically for your specific assay.[4] Always include a solvent control in your experiments to account for any effects of the co-solvent on the assay results.
Q4: Can the pH of my assay buffer influence the solubility of this compound?
A4: While this compound itself does not have ionizable groups that would be significantly affected by pH in the typical biological range, the pH can influence the stability of the compound and the activity of the enzyme being assayed. For instance, in lipase assays using similar p-nitrophenyl esters, the pH is critical for detecting the product, as the resulting p-nitrophenolate is colored only at a basic pH.[5] It is crucial to optimize the pH for both enzyme activity and assay detection.[6]
Q5: How can I differentiate between substrate (this compound) precipitation and product precipitation?
A5: To distinguish between substrate and product precipitation, you can run a control experiment without the enzyme. If precipitation occurs in the mixture containing only the this compound and the assay buffer, it is the substrate that is insoluble. If the solution is initially clear but becomes turbid over the course of the reaction in the presence of the enzyme, it could be the product precipitating.
Troubleshooting Guides
Issue 1: this compound is insoluble in the assay buffer upon initial mixing.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Increase the solubility by using a co-solvent, surfactant, or a complexing agent. Refer to the experimental protocols below for detailed instructions. |
| Incorrect Stock Solvent | Ensure the stock solution is prepared in a suitable water-miscible organic solvent such as DMSO, ethanol, or isopropanol.[5] |
| Final Concentration Too High | The final concentration of this compound in the assay may be above its solubility limit. Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. |
Issue 2: The assay solution becomes cloudy over time.
| Possible Cause | Troubleshooting Step |
| Delayed Precipitation | The this compound may be in a supersaturated state and is slowly precipitating. Try adding a stabilizing agent like a surfactant to your buffer. |
| Product Insolubility | If the product of the enzymatic reaction is insoluble, you may need to measure the initial reaction rates before significant product accumulation. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your assay is performed at a consistent and optimal temperature. For some compounds, a slight increase in temperature can improve solubility. |
Quantitative Data on Solubilization Strategies
The following tables provide an overview of common methods to improve this compound solubility. The exact values can vary depending on the specific buffer composition, pH, and temperature.
Table 1: Solubility of this compound with Co-solvents
| Co-solvent | Final Concentration in Assay Buffer | Estimated Solubility of this compound | Notes |
| DMSO | 1 - 5% (v/v) | Moderately Increased | Enzyme tolerance to DMSO must be verified.[3] |
| Ethanol | 1 - 10% (v/v) | Moderately Increased | Can affect enzyme structure and activity at higher concentrations. |
| Isopropanol | 1 - 10% (v/v) | Moderately Increased | Often used for preparing stock solutions of similar lipase substrates.[5] |
Table 2: Effect of Surfactants on this compound Solubility
| Surfactant | Final Concentration in Assay Buffer | Estimated Solubility of this compound | Notes |
| Triton X-100 | 0.01 - 0.1% (v/v) | Significantly Increased | A non-ionic detergent, generally well-tolerated by many enzymes.[5] |
| Tween 20 | 0.01 - 0.1% (v/v) | Significantly Increased | Another common non-ionic detergent used in biological assays.[7] |
| Sodium Deoxycholate | 0.1 - 0.5% (w/v) | Significantly Increased | An ionic detergent, often used in combination with other agents in lipase assays.[5] |
Table 3: Solubilization with Cyclodextrins
| Cyclodextrin | Final Concentration in Assay Buffer | Estimated Solubility of this compound | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20 mM | Greatly Increased | Forms inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved; gentle warming or sonication may be necessary.
-
Determine Co-solvent Tolerance: Before the main experiment, test the tolerance of your enzyme to various final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5%). This is done by running the assay with a known soluble substrate in the presence of these DMSO concentrations and observing any changes in enzyme activity.
-
Prepare Assay Mixture: In your microplate or reaction tube, add the assay buffer and any other reaction components except the enzyme and substrate.
-
Add this compound: Add a small volume of the this compound stock solution to the assay mixture to achieve the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersion and minimize precipitation.
-
Initiate Reaction: Add the enzyme to start the reaction and proceed with your assay protocol.
Protocol 2: Solubilization using a Surfactant (Triton X-100)
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer and add Triton X-100 to a final concentration of 0.01% to 0.1% (v/v). Mix thoroughly until the surfactant is completely dissolved.
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol or isopropanol to create a concentrated stock solution.
-
Prepare Assay Mixture: Add the surfactant-containing buffer and other reaction components to your reaction vessel.
-
Add this compound: Add the this compound stock solution to the buffer. The surfactant will help to emulsify the substrate and keep it in solution.
-
Initiate Reaction: Add the enzyme and proceed with the assay.
Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer to the desired concentration (e.g., 10 mM).
-
Prepare this compound-Cyclodextrin Complex: Add this compound directly to the HP-β-CD solution. Stir or sonicate the mixture for an extended period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
-
Prepare Assay Mixture: Use the this compound-cyclodextrin complex solution as your substrate solution in the assay. Add other reaction components as required.
-
Initiate Reaction: Add the enzyme to start the reaction.
Visualizations
Caption: A generalized experimental workflow for assays involving poorly soluble this compound.
Caption: A logical workflow for troubleshooting this compound precipitation in assay buffers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. docs.abcam.com [docs.abcam.com]
- 8. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenyl Laurate Substrate Concentration in Enzyme Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using phenyl laurate as a substrate in enzyme kinetics experiments.
Troubleshooting Guides
This section addresses common problems encountered during enzyme assays with this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Background Signal or Spontaneous Substrate Hydrolysis
-
Question: My blank (no enzyme) wells show a high absorbance reading. What could be the cause?
-
Answer: High background signal can be attributed to several factors:
-
Spontaneous hydrolysis of this compound: At alkaline pH, p-nitrophenyl esters can undergo slow, spontaneous hydrolysis, leading to the release of p-nitrophenol and a subsequent increase in absorbance.[1] It is crucial to measure any autohydrolysis of the substrate in the emulsion.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that absorb at the detection wavelength or with microbial enzymes that can hydrolyze the substrate.[2]
-
Inadequate Washing: In plate-based assays, insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[2]
-
Light Exposure: The reaction product, p-nitrophenol, can be light-sensitive.[3]
Solutions:
-
Always run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your experimental values.[1]
-
Prepare fresh reagents and use high-purity water.
-
Ensure thorough washing steps in your protocol.
-
Protect the reaction from light, especially during incubation.
-
Issue 2: Low or No Enzyme Activity Signal
-
Question: I am not observing any significant change in absorbance after adding my enzyme. What are the possible reasons?
-
Answer: A weak or absent signal can stem from several issues:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or being outside its optimal pH and temperature range.
-
Incorrect pH for Detection: The product, p-nitrophenol, is colorless in its protonated form at acidic pH. A yellow color, indicating the p-nitrophenolate anion, is only visible at a pH above 5.9.[4] For accurate spectrophotometric measurement, the final pH of the reaction mixture should be alkaline.[5]
-
Sub-optimal Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate.
-
Presence of Inhibitors: Components in your sample or buffer (e.g., sodium azide for HRP-conjugated systems) could be inhibiting the enzyme.[2]
Solutions:
-
Verify the activity of your enzyme with a positive control if available.
-
Ensure your assay buffer maintains the optimal pH for both enzyme activity and color development of p-nitrophenol. You may need to add a stop solution with a high pH to ensure complete color development.[4]
-
Optimize the substrate concentration by performing a substrate titration experiment.
-
Check for potential inhibitors in your reaction components.
-
Issue 3: Poor Solubility of this compound
-
Question: My this compound substrate is precipitating in the aqueous buffer. How can I improve its solubility?
-
Answer: this compound is sparingly soluble in water.[3] To overcome this, several strategies can be employed:
-
Use of an Organic Solvent: this compound is soluble in organic solvents like isopropanol, acetonitrile, and DMSO.[3] A concentrated stock solution is typically prepared in one of these solvents and then diluted into the aqueous assay buffer.
-
Inclusion of Emulsifying Agents/Detergents: To create a stable dispersion of the substrate in the aqueous phase, emulsifying agents or detergents are often necessary. Common choices include:
-
Sonication or Vortexing: Vigorous mixing can help to create a uniform emulsion of the substrate.[1]
Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Incorporate an emulsifying agent into your assay buffer. The optimal concentration of the emulsifier may need to be determined experimentally.
-
Ensure thorough mixing of the reaction components to maintain a homogenous substrate emulsion.
-
Frequently Asked Questions (FAQs)
1. What is the principle behind using this compound in an enzyme assay?
This compound is a chromogenic substrate used to measure the activity of hydrolytic enzymes, particularly lipases and esterases.[3] The enzyme catalyzes the hydrolysis of the ester bond in this compound, releasing lauric acid and p-nitrophenol.[5] In an alkaline environment, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and strongly absorbs light at a wavelength of approximately 405-410 nm.[3][5] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
2. How do I determine the optimal concentration of this compound for my experiment?
To find the optimal substrate concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a fixed enzyme concentration while varying the concentration of this compound. The data can be plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve.[7] From this curve, you can determine the Michaelis-Menten constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[7] For routine enzyme activity measurements, a substrate concentration of 10-20 times the Km is often used to ensure the enzyme is saturated and operating at or near its Vmax.
3. What are typical kinetic parameters for enzymes using this compound?
The kinetic parameters (Km and Vmax) are specific to the enzyme and the reaction conditions (pH, temperature, buffer composition). The table below provides some example values for lipases with p-nitrophenyl esters to give a general idea, though these may differ for your specific enzyme.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg or U/mL) | Reference Conditions |
| Kocuria flava Y4 | p-Nitrophenyl acetate | 4.625 | 125 µmol/min/mg | pH 8.0, 35°C |
| Porcine Pancreas Lipase | p-Nitrothis compound | ~0.9 (Optimal Conc.) | Not specified | pH 8.6, 30°C |
| Thermomyces lanuginosus | Lauric Acid | 13.9 - 28.3 | 0.016 - 0.045 mM/min | 30 - 50°C |
| Novozym 435® | Lauric Acid | 31.9 - 41.2 | 0.013 - 0.022 mM/min | 30 - 50°C |
Note: Data has been compiled from different sources and experimental conditions may vary.
Experimental Protocols
Protocol: Determining Lipase Activity using this compound
This protocol provides a general method for measuring lipase activity spectrophotometrically. Optimization of buffer components, pH, temperature, and concentrations of enzyme and substrate may be required for specific enzymes.
1. Reagent Preparation:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Prepare a buffer solution appropriate for your enzyme's optimal pH. The pH should also be suitable for the color development of p-nitrophenol.
-
Substrate Stock Solution (20 mM this compound): Dissolve the appropriate amount of this compound in isopropanol or acetonitrile. This stock should be stored protected from light.
-
Enzyme Solution: Prepare a stock solution of your enzyme in a suitable buffer and store it on ice. Dilute the enzyme to the desired working concentration in the assay buffer just before use.
-
Stop Solution (e.g., 0.1 M Na2CO3): This is used to stop the reaction and ensure a consistently high pH for color development.
2. Assay Procedure:
-
Prepare a reaction mixture in a microplate or cuvette. For a 1 mL reaction, you might combine:
-
850 µL of Assay Buffer
-
50 µL of a working substrate solution (diluted from the stock to achieve the desired final concentration)
-
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[5]
-
Initiate the reaction by adding 100 µL of the diluted enzyme solution. Mix immediately but gently.
-
Monitor the reaction by measuring the increase in absorbance at 405 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds for 5-10 minutes). The rate should be measured during the initial linear phase of the reaction.
-
Alternatively, for an endpoint assay:
-
Incubate the reaction for a fixed period (e.g., 15 minutes).
-
Stop the reaction by adding a defined volume of Stop Solution.
-
Measure the final absorbance at 405 nm.
-
-
Run controls:
-
Blank: A reaction mixture with no enzyme to measure non-enzymatic substrate hydrolysis.
-
Negative Control: A reaction with a denatured enzyme or a known inhibitor.
-
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of your kinetic curve.
-
Subtract the rate of the blank from the rate of your enzyme-catalyzed reaction.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH of your assay.
Visualizations
Lipase-Catalyzed Hydrolysis of this compound
The following diagram illustrates the general workflow for a lipase assay using this compound.
Caption: Workflow for a typical lipase assay using this compound.
Catalytic Mechanism of Serine Hydrolases (e.g., Lipase)
This diagram shows the simplified catalytic cycle for the hydrolysis of an ester substrate like this compound by a lipase, which typically employs a catalytic triad (Serine, Histidine, Aspartate).
Caption: Simplified catalytic cycle of lipase-mediated ester hydrolysis.
References
Troubleshooting phenyl laurate hydrolysis reaction variability
Welcome to the technical support center for troubleshooting variability in phenyl laurate hydrolysis reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during enzymatic hydrolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the rate and variability of my this compound hydrolysis reaction?
A1: The enzymatic hydrolysis of this compound is a multi-faceted process where variability can be introduced by several key factors. The most critical parameters to control are:
-
pH: Lipases, the enzymes that catalyze this reaction, have optimal pH ranges. Deviations from this optimum can significantly reduce enzyme activity. For many lipases, including those from Candida rugosa, the optimal pH is typically in the slightly alkaline range (around pH 8.0).[1]
-
Temperature: Enzyme activity is highly dependent on temperature. Increasing the temperature generally increases the reaction rate up to an optimal point, beyond which the enzyme can denature and lose activity.[2] A common temperature range for lipase activity is 30-40°C.
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate (this compound) is not a limiting factor. Inconsistent enzyme concentration is a common source of variability.
-
Substrate Concentration: At low concentrations, the reaction rate increases with substrate concentration. However, at high concentrations, the enzyme's active sites can become saturated, and the reaction rate will plateau. In some cases, very high substrate concentrations can even lead to substrate inhibition.[2]
-
Solvent System: The choice of solvent can impact enzyme activity and stability. While hydrolysis is an aqueous reaction, organic co-solvents are sometimes used to dissolve this compound. Polar organic solvents can sometimes decrease lipase activity, while non-polar solvents may be more favorable.[3][4]
-
Presence of Inhibitors: Certain molecules can act as inhibitors, reducing the catalytic activity of the lipase. These can be byproducts of the reaction or contaminants in the reagents.[5][6]
Q2: Which enzyme is recommended for this compound hydrolysis?
A2: Lipases (EC 3.1.1.3) are the class of enzymes responsible for hydrolyzing esters like this compound. A commonly used and well-characterized lipase for this type of reaction is from the yeast Candida rugosa.[7] However, the optimal lipase can be application-specific, and screening a few different commercially available lipases may be beneficial.[2]
Q3: What are the expected products of this compound hydrolysis?
A3: The hydrolysis of this compound yields lauric acid and phenol.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by measuring the decrease in the concentration of the substrate (this compound) or the increase in the concentration of one of the products (lauric acid or phenol). High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying these compounds.[8][9] For a more rapid assay, particularly in high-throughput settings, a chromogenic substrate analog like p-nitrothis compound can be used, where the release of p-nitrophenol can be monitored spectrophotometrically.[10]
Troubleshooting Guide
Issue 1: Low or No Reaction Rate
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. Ensure it is within the optimal range for your specific lipase (typically pH 7.5-8.5). |
| Incorrect Temperature | Check the temperature of your reaction vessel. Ensure it is maintained at the optimal temperature for the lipase (e.g., 30-40°C). Avoid temperatures above 60°C, which can cause denaturation.[2] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme. Test the enzyme activity with a standard substrate like p-nitrophenyl palmitate to confirm its viability. |
| Insufficient Enzyme Concentration | Increase the enzyme concentration in the reaction mixture. |
| Poor Substrate Solubility | This compound has low solubility in aqueous solutions. Ensure it is adequately dispersed. The use of a co-solvent like isopropanol or a detergent like Triton X-100 may be necessary to improve solubility. |
| Presence of Inhibitors | Review all reagents for potential inhibitors. Heavy metal ions, some organic solvents, and specific compounds like Orlistat can inhibit lipase activity.[5][11] |
Issue 2: High Variability Between Replicates or Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution, which is often used in small volumes. |
| Temperature Fluctuations | Use a calibrated water bath or incubator to maintain a constant temperature throughout the experiment and across different batches. |
| Inhomogeneous Reaction Mixture | Ensure adequate mixing or agitation to keep the substrate evenly dispersed, particularly if it is not fully dissolved. |
| Variability in Reagent Preparation | Prepare fresh buffers and substrate solutions for each set of experiments to avoid degradation or contamination. |
| Enzyme Lot-to-Lot Variability | If you suspect the enzyme source, test a new lot of the lipase. |
Quantitative Data Summary
The following table summarizes typical kinetic parameters for the hydrolysis of p-nitrothis compound by various lipases. While not identical to this compound, these values provide a useful reference for expected enzyme performance.
| Lipase Source | Substrate | Km (mM) | Vmax (µM/min) | Optimal pH | Optimal Temp (°C) |
| Yarrowia lipolytica | p-nitrothis compound | 0.234 | 0.033 | 8.5 | 35 |
| Candida antarctica | p-nitrothis compound | 0.192 | 0.042 | ~8.0 | 37 |
Note: Kinetic parameters are highly dependent on reaction conditions.[1]
Experimental Protocols
Protocol 1: Standard this compound Hydrolysis Assay
-
Prepare a 100 mM stock solution of this compound in isopropanol.
-
Prepare a 100 mM Tris-HCl buffer at pH 8.0.
-
Prepare a 1 mg/mL stock solution of your lipase in the Tris-HCl buffer.
-
In a microcentrifuge tube, add:
-
880 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
100 µL of the 100 mM this compound stock solution (for a final concentration of 10 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the 1 mg/mL lipase solution.
-
Incubate the reaction at 37°C with gentle agitation.
-
At various time points (e.g., 0, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot and quench the reaction by adding it to 100 µL of acetonitrile.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC (see Protocol 2).
Protocol 2: HPLC Analysis of Reaction Components
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm (for phenol) and 210 nm (for this compound and lauric acid).
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject the supernatant from the quenched reaction samples.
-
Monitor the peak areas corresponding to this compound, lauric acid, and phenol.
-
Quantify the concentrations using standard curves prepared for each compound.
-
Visualizations
Caption: this compound hydrolysis experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl laurate assay interference from buffer components
Welcome to the technical support center for the phenyl laurate assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a spectrophotometric method used to measure the activity of lipases. The enzyme hydrolyzes the substrate, this compound, into lauric acid and phenol. In a secondary reaction, the released phenol is often reacted with a chromogenic agent, such as 4-aminoantipyrine and potassium ferricyanide, to produce a colored product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the lipase activity. A common variation of this assay uses p-nitrothis compound (pNPL), which upon hydrolysis releases p-nitrophenol, a yellow-colored product that can be directly measured at 410 nm, simplifying the procedure.[1][2][3]
Q2: What is the optimal pH for the this compound assay?
The optimal pH for a lipase-catalyzed reaction is highly dependent on the specific enzyme being studied. Generally, lipases exhibit optimal activity in the neutral to alkaline pH range, typically between pH 7.0 and 10.0.[4][5][6] It is crucial to consult the literature for the specific lipase you are using or to perform a pH optimization experiment. For assays using p-nitrophenyl esters, it's important to note that the resulting p-nitrophenol's absorbance is pH-dependent, with the yellow color being more intense at alkaline pH.[2][7]
Q3: Why is my blank reading high?
A high blank reading can be caused by several factors:
-
Spontaneous substrate hydrolysis: this compound and especially p-nitrothis compound can spontaneously hydrolyze, particularly at alkaline pH and elevated temperatures.[8] Preparing fresh substrate solutions and running appropriate controls can help mitigate this.
-
Contaminated reagents: Reagents, including the buffer or water, may be contaminated with substances that absorb at the detection wavelength.
-
Turbidity: Insoluble components in the reaction mixture can cause light scattering and increase the absorbance reading. This can be an issue with the solubility of this compound itself or other components like gum arabic used as an emulsifier.[7][9]
Q4: How should I prepare my this compound substrate solution?
This compound is hydrophobic and has low solubility in aqueous buffers.[10] It is typically dissolved in an organic solvent like isopropanol or a mixture of isopropanol and acetonitrile before being added to the assay buffer.[1][7] To aid in its dispersion in the aqueous reaction mixture, emulsifiers or detergents such as gum arabic, sodium deoxycholate, or Triton X-100 are often included in the assay buffer.[7][9][11] It is important to ensure the final concentration of the organic solvent is low enough to not inhibit the enzyme activity.[4]
Troubleshooting Guide
Issue 1: Low or No Lipase Activity
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect pH | Optimize the pH of the assay buffer for your specific lipase. | Most lipases have a narrow optimal pH range. Activity can be significantly reduced outside this range.[4][5][6] |
| Presence of Inhibitory Buffer Components | Switch to an alternative buffer system. For example, if using a phosphate buffer, try a Tris-HCl or HEPES buffer.[12] | Phosphate buffers have been reported to negatively affect the stability and activity of some lipases.[12] |
| Chelating Agents in the Buffer | If your lipase is calcium-dependent, avoid buffers containing EDTA or other chelating agents. If their presence is unavoidable, supplement the buffer with an excess of Ca2+. | Many lipases require Ca2+ ions as a cofactor for activity and stability. Chelating agents will sequester these ions, leading to reduced or no activity.[13][14][15][16][17] |
| Inappropriate Detergent Concentration | Optimize the concentration of the detergent in your assay. If using an ionic detergent like SDS, consider switching to a non-ionic one like Triton X-100. | While low concentrations of non-ionic detergents can sometimes enhance activity by emulsifying the substrate, high concentrations can be inhibitory. Ionic detergents are often denaturing to enzymes.[18][19] |
| Incorrect Ionic Strength | Adjust the ionic strength of your buffer by varying the salt concentration (e.g., NaCl). | The ionic strength of the medium can affect enzyme conformation and activity. The optimal ionic strength can be enzyme-dependent.[20][21] |
| Enzyme Instability | Ensure proper storage and handling of the enzyme. Perform the assay on ice if the enzyme is known to be thermolabile. | Lipases, like all enzymes, can lose activity if not stored under optimal conditions. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Explanation |
| Poor Substrate Emulsification | Ensure proper mixing of the substrate solution in the assay buffer. Consider using a sonicator or vortexer to create a more uniform emulsion. | Inconsistent substrate availability in the reaction wells will lead to variable reaction rates.[9] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize pipetting variations. | Inaccurate dispensing of enzyme, substrate, or other reagents will result in inconsistent results. |
| Temperature Fluctuations | Ensure all components are at the correct assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. | Enzyme activity is sensitive to temperature changes. Inconsistent temperatures across the plate or between experiments can lead to variability.[22] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with a blank solution to create a more uniform environment. | Evaporation can be more pronounced in the outer wells of a microplate, leading to changes in reagent concentrations and affecting the assay. |
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Reagents:
-
Lipase solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
This compound substrate solution: Prepare a 10 mM stock solution of this compound in isopropanol.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (w/v) Triton X-100 and 5 mM CaCl2.
-
Color Reagent A: 0.1 M 4-aminoantipyrine.
-
Color Reagent B: 0.2 M Potassium ferricyanide.
-
Stopping Solution: 1 M Tris base.
Procedure:
-
Prepare the reaction mixture by adding the assay buffer to the wells of a 96-well microplate.
-
Add the this compound substrate solution to each well and mix to form an emulsion.
-
Initiate the reaction by adding the lipase solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Add Color Reagent A followed by Color Reagent B to each well and mix.
-
Incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate lipase activity based on a standard curve prepared with known concentrations of phenol.
Visualizations
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. zenodo.org [zenodo.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipase inhibitory activity assay for fermented milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Calcium Ions in Restoring Lipase Activity of Recombinant Human Lipoprotein Lipase Expressed in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of calcium ions and bile salts on the pancreatic lipase-catalyzed hydrolysis of triglyceride emulsions stabilized with lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. EDETATE CALCIUM DISODIUM CHELATING AGENT INHIBITS IN VITRO SERUM LIPASE AND AMYLASE ACTIVITY IN ACUTE PANCREATITIS | Semantic Scholar [semanticscholar.org]
- 17. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The influence of ionic strength and mixing ratio on the colloidal stability of PDAC/PSS polyelectrolyte complexes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
How to correct for background hydrolysis of phenyl laurate
This technical support guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for the background hydrolysis of phenyl laurate in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is background hydrolysis and why is it a problem in my this compound assay?
A1: Background hydrolysis, also known as spontaneous or non-enzymatic hydrolysis, is the chemical breakdown of the this compound ester into lauric acid and phenol in the reaction buffer without any enzyme present.[1][2] This reaction is a significant issue because it occurs in parallel with the enzyme-catalyzed reaction you intend to measure. The signal generated by this spontaneous breakdown (e.g., the release of a chromophore like p-nitrophenol from p-nitrothis compound) adds to the signal from your enzymatic reaction, leading to an inaccurate overestimation of the true enzyme activity.[3][4]
Q2: What factors contribute to the background hydrolysis of this compound?
A2: Several experimental conditions can influence the rate of spontaneous hydrolysis. The most common factors are the pH of the buffer and the reaction temperature. Esters are susceptible to hydrolysis under both acidic and alkaline conditions, with the reaction often being more rapid at higher pH values (alkaline hydrolysis or saponification).[2][5][6][7] Higher temperatures also accelerate the rate of both enzymatic and non-enzymatic hydrolysis.[3][8]
Table 1: Factors Influencing this compound Hydrolysis
| Factor | Effect on Enzymatic Rate | Effect on Background Rate | Recommendation |
| pH | Dependent on enzyme's optimal pH (often slightly alkaline for lipases).[3] | Increases significantly at acidic and especially alkaline pH values.[5][7] | Operate at the enzyme's optimal pH but always run a no-enzyme control to quantify background rate. |
| Temperature | Increases up to an optimal point, then causes denaturation.[3] | Increases with temperature.[7][8] | Use the lowest temperature compatible with robust enzyme activity and run controls at the same temperature. |
| Buffer Ions | Can influence enzyme activity and stability. | Generally minor, but high concentrations of certain ions could have a catalytic effect. | Maintain consistent buffer composition across all samples and controls. |
| Substrate Purity | Impurities can affect the measured rate. | Impurities may degrade, contributing to the background signal. | Use the highest purity this compound available. |
Q3: How do I set up the proper controls to correct for background hydrolysis?
A3: The most critical control for correcting background hydrolysis is the "No-Enzyme Control" or "Substrate Blank." This control reaction should contain all the components of your experimental reaction—buffer, this compound substrate, and any additives or co-solvents—but with the enzyme solution replaced by an equal volume of the buffer used to dissolve the enzyme. By measuring the rate of product formation in this control, you directly quantify the rate of spontaneous hydrolysis under your exact experimental conditions.
Experimental Protocols
Q4: Can you provide a step-by-step protocol for a typical lipase assay using p-nitrothis compound (pNPL), including the background correction?
A4: This protocol describes a spectrophotometric assay for lipase activity by measuring the release of p-nitrophenol at 405 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: 20 mM p-nitrothis compound (pNPL) in isopropanol.
-
Enzyme Solution: Your lipase diluted to an appropriate concentration in Assay Buffer.
-
Stop Solution (Optional): 1 M Sodium Carbonate (Na₂CO₃).
Procedure:
-
Prepare Reaction Mixtures: For each sample, prepare two separate reactions in microplate wells or cuvettes: the "Test Sample" and the "No-Enzyme Control."
-
Test Sample: Add Assay Buffer and the Enzyme Solution.
-
No-Enzyme Control: Add Assay Buffer and an equal volume of the buffer used to prepare the enzyme solution.
-
-
Pre-incubation: Equilibrate both the Test Sample and the No-Enzyme Control at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the pNPL Substrate Stock Solution to all wells/cuvettes. Mix immediately but gently. The final volume and concentrations should be identical across all reactions.
-
Measure Absorbance:
-
Kinetic Assay (Recommended): Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 10-15 minutes using a temperature-controlled spectrophotometer or plate reader. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
End-Point Assay: If a kinetic reading is not possible, incubate the reactions for a fixed period (e.g., 15 minutes). Stop the reaction by adding Stop Solution. Read the final absorbance at 405 nm.
-
-
Calculate Rates: Determine the rate of p-nitrophenol formation for both the Test Sample and the No-Enzyme Control.
Data Presentation & Troubleshooting
Q5: How do I calculate the corrected enzyme activity?
A5: The corrected rate of reaction is calculated by subtracting the rate of the No-Enzyme Control from the rate of the Test Sample. This removes the contribution from spontaneous hydrolysis.
Formula: Corrected Rate (ΔAbs/min) = Rate of Test Sample (ΔAbs/min) - Rate of No-Enzyme Control (ΔAbs/min)
Table 2: Sample Data and Calculation for Background Correction (Kinetic Assay)
| Sample | Initial Abs (t=0) | Final Abs (t=10 min) | ΔAbs (Final - Initial) | Rate (ΔAbs / 10 min) |
| Test Sample (with Enzyme) | 0.105 | 0.555 | 0.450 | 0.0450 |
| No-Enzyme Control | 0.102 | 0.132 | 0.030 | 0.0030 |
| Corrected Rate | 0.0420 |
Q6: My background hydrolysis rate is very high. What can I do?
A6: A high background rate can obscure the true enzymatic signal. Consider the following actions:
-
Check Buffer pH: Ensure your buffer was prepared correctly and the pH is not higher than intended.
-
Lower Temperature: If your enzyme is sufficiently active at a lower temperature, reducing the incubation temperature can significantly decrease the rate of spontaneous hydrolysis.[8]
-
Prepare Substrate Fresh: Prepare the pNPL stock solution fresh and store it protected from light and moisture to prevent degradation.
-
Optimize Substrate Concentration: While following the Michaelis-Menten kinetics, using an excessively high substrate concentration might elevate the background rate.[9]
Q7: My results are not reproducible. Could background hydrolysis be the cause?
A7: Yes, variability in background hydrolysis is a common source of poor reproducibility. Minor fluctuations in temperature or buffer pH between experiments can alter the background rate, leading to inconsistent final results. To ensure reproducibility, it is crucial to prepare fresh reagents and run a "No-Enzyme Control" for every single experiment, alongside your test samples.
Visualizations
Caption: Experimental workflow for background hydrolysis correction.
Caption: Factors influencing this compound hydrolysis pathways.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Phenyl Laurate Experimental Guidelines
Answering the user's request to create a technical support center for preventing the precipitation of phenyl laurate.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to effectively prevent the precipitation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its precipitation?
This compound is the ester of lauric acid and phenol. Its key properties include:
-
High Lipophilicity: With a long 12-carbon chain from lauric acid, this compound is highly non-polar and hydrophobic. Its calculated Log Kow (octanol-water partition coefficient) is approximately 6.5, indicating a strong preference for lipid-like environments over aqueous ones[1].
-
Low Water Solubility: Its solubility in water is extremely low, estimated to be around 0.047 mg/L at 25°C[1]. For practical purposes, it is considered insoluble in water[2].
-
Low Melting Point: The melting point of this compound is approximately 24.5°C[3][4]. This is very close to standard room temperature, making it susceptible to solidification or precipitation if the ambient temperature drops slightly.
Q2: What are the most common causes of this compound precipitation in an experimental setting?
Precipitation is typically triggered by one or more of the following factors:
-
Inappropriate Solvent System: Attempting to dissolve this compound directly in aqueous buffers or highly polar solvents will lead to immediate precipitation due to its hydrophobic nature[5][6][7].
-
Temperature Fluctuation: Since its melting point is near room temperature (24.5°C), even minor cooling can cause the compound to fall out of solution, especially if the solution is near saturation[3][4].
-
Supersaturation and "Salting Out": When adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer, improper mixing can create localized areas of high concentration that exceed the solubility limit, causing rapid precipitation.
-
pH Changes: While esters are generally stable, extreme pH conditions can lead to hydrolysis back to lauric acid and phenol, which may have different solubility characteristics and could precipitate.
Q3: How should I select an appropriate solvent to prevent precipitation?
The principle of "like dissolves like" is key.
-
Primary Solvents: this compound is readily soluble in non-polar organic solvents. For creating stock solutions, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are commonly used.
-
Co-Solvent Systems: For experiments requiring an aqueous medium, a co-solvent system is essential. The compound is first dissolved in a minimal amount of a suitable organic solvent before being diluted into the final aqueous buffer[8]. This approach is a standard strategy for formulating poorly soluble compounds for preclinical studies[9].
-
Precipitation Inhibitors: For challenging formulations, adding polymeric precipitation inhibitors like HPMC or PVP can help maintain a supersaturated state and prevent the compound from crashing out of solution[10][11][12].
Troubleshooting Guide
Issue 1: My this compound precipitated when I added my stock solution to the cell culture media.
-
Cause: This is likely due to the rapid change in solvent polarity and exceeding the solubility limit in the final aqueous environment.
-
Solution:
-
Warm the Aqueous Medium: Gently warm your buffer or media to a temperature safely above 25°C (e.g., 37°C for cell-based assays) before adding the stock solution.
-
Use Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the medium, mix well, and then add this intermediate dilution to the final volume[8].
-
Ensure Vigorous Mixing: Add the stock solution dropwise into the vortex of the aqueous medium while it is being stirred or vortexed vigorously. This promotes rapid dispersion and prevents localized supersaturation.
-
Issue 2: The compound solidified in its storage container or precipitated from an organic solvent on a cool day.
-
Cause: The ambient temperature likely dropped below the compound's melting point of 24.5°C[3][4].
-
Solution:
-
Controlled Storage: Store the compound in a temperature-controlled environment, ensuring it remains above 25°C.
-
Gentle Warming: If precipitation is observed, gently warm the solution in a water bath until the compound redissolves completely. Ensure the solution is homogenous before use.
-
Data Presentation
Table 1: Physicochemical Properties and Solubility Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₂ | [3][13] |
| Molecular Weight | 276.41 g/mol | [3][13] |
| Melting Point | 24.5 °C | [3][4] |
| Boiling Point | 192-195 °C (at 4 Torr) | [3] |
| Log Kow (XLogP3) | 6.87 | [3] |
| Water Solubility | ~0.047 mg/L (estimated) | [1] |
| Qualitative Solubility | Soluble in oils and organic solvents (e.g., ethanol, acetone); Insoluble in water. | [2] |
Experimental Protocols
Protocol: Preparing a 100 µM this compound Working Solution in Aqueous Buffer
This protocol details a standard method for preparing a dilute working solution of a lipophilic compound like this compound from a concentrated DMSO stock.
-
Prepare a 100 mM Stock Solution:
-
Accurately weigh 27.64 mg of this compound (MW = 276.41 g/mol ).
-
Dissolve the powder in 1.0 mL of high-purity DMSO.
-
Vortex thoroughly until the solution is clear and all solid has dissolved. This is your 100 mM stock solution. Store appropriately.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Take 10 µL of the 100 mM stock solution.
-
Add it to 990 µL of DMSO to create a 1 mM intermediate stock. Vortex to mix.
-
-
Prepare the Final 100 µM Working Solution:
-
Warm your final aqueous buffer (e.g., PBS, cell culture media) to the desired experimental temperature (e.g., 37°C).
-
Place the required volume of the warmed buffer (e.g., 9.9 mL for a 10 mL final volume) in a sterile tube.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, slowly add 100 µL of the 1 mM intermediate stock solution drop by drop into the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure complete dispersion. The final DMSO concentration will be 1%.
-
-
Final Check: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use.
Mandatory Visualizations
Caption: A logical guide for troubleshooting this compound precipitation.
Caption: Workflow for preparing an aqueous this compound solution.
References
- 1. EPI System Information for this compound 4228-00-6 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 4228-00-6 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
Factors affecting the stability of phenyl laurate solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenyl laurate solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, the presence of oxygen, and interaction with other excipients in the formulation.[1] Like other esters, this compound is susceptible to degradation through pathways such as hydrolysis, oxidation, and photodegradation.[1]
Q2: What are the main degradation pathways for this compound?
A2: The principal degradation pathways for this compound are:
-
Hydrolysis: This is a common pathway for esters, where the ester bond is cleaved in the presence of water to yield its parent compounds: phenol and lauric acid.[1][2] This reaction can be catalyzed by both acids and bases.[1]
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions, can lead to oxidative degradation.[1] For saturated esters like this compound, the primary sites for oxidation are the ester group and the alpha-carbon to the carbonyl group. This can result in the formation of hydroperoxides, which can further break down into aldehydes, ketones, and shorter-chain carboxylic acids.
-
Photodegradation: Exposure to UV and visible light can induce photodegradation, breaking chemical bonds and reducing the potency of the solution.[1] The degradation products are often similar to those formed during oxidation.
Q3: How does pH impact the stability of this compound solutions?
A3: The pH of a solution significantly affects the rate of hydrolysis of this compound. Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7). The rate of degradation increases under both acidic and basic conditions.[1][2]
Q4: What is the effect of temperature on the stability of this compound?
A4: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1][2] Storing this compound solutions at controlled, lower temperatures can extend their shelf life.[1] Thermal degradation in the absence of water (pyrolysis) typically occurs at much higher temperatures.[2]
Q5: What are the primary degradation products of this compound?
A5: The primary degradation products resulting from the hydrolysis of this compound are phenol and lauric acid .[1][2] Oxidative and photodegradation can lead to a more complex mixture of byproducts, including hydroperoxides, aldehydes, ketones, and shorter-chain acids.[1]
Q6: Which analytical techniques are recommended for monitoring the stability of this compound?
A6: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for monitoring the stability of this compound.[1][2]
-
HPLC can be used to track the decrease in the this compound peak and the emergence of the lauric acid and phenol peaks.
-
GC-MS is effective for identifying and quantifying the degradation products.[1][2]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Formulation
-
Question: I am observing a faster-than-expected loss of this compound in my formulation, even at neutral pH and room temperature. What could be the cause?
-
Answer:
-
Verify Formulation pH: Microenvironments within a complex formulation can have a pH that differs from the bulk solution. Certain excipients can influence the local pH. It is critical to accurately measure the pH of the final formulation.[2]
-
Check for Enzymatic Contamination: Lipases, which are enzymes that catalyze ester hydrolysis, can be a source of contamination, especially when using raw materials of natural origin. Consider filtering your formulation through a 0.22 µm filter to remove microbial contamination.[2]
-
Evaluate Excipient Incompatibility: Some excipients may catalyze hydrolysis or interact with this compound.[2][3] Review the literature for known incompatibilities with your other formulation components. Reactive impurities in excipients can also lead to degradation.[4][5]
-
Assess Oxygen and Light Exposure: Ensure that the solution is protected from excessive exposure to air (oxygen) and light, which can accelerate oxidative and photodegradation pathways.[1]
-
Issue 2: Inconsistent Results in this compound Stability Studies Across Batches
-
Question: My stability study results for this compound are not reproducible across different batches. What should I investigate?
-
Answer:
-
Standardize Sample Preparation: Ensure that the concentration of this compound and the composition of the buffer or formulation are identical for each experiment.[2]
-
Control Storage Conditions: Use calibrated temperature- and humidity-controlled stability chambers. Fluctuations in these conditions can significantly impact degradation rates.[2]
-
Validate Analytical Method:
-
Examine Raw Material Variability: There may be lot-to-lot variability in the purity of this compound or the excipients used, including the presence of reactive impurities.[4]
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Expected Degradation Products
| Stress Condition | Influencing Factors | Primary Degradation Pathway | Major Degradation Products |
| pH | Acidic (e.g., pH < 4) or Basic (e.g., pH > 8) conditions | Hydrolysis | Phenol, Lauric Acid |
| Most stable around neutral pH (pH 6-7) | |||
| Temperature | Increased temperature accelerates degradation | Hydrolysis, Oxidation | Phenol, Lauric Acid, potential thermal decomposition products at high temperatures |
| Oxidation | Presence of oxygen, pro-oxidant metals, light | Oxidation | Hydroperoxides, aldehydes, ketones, shorter-chain acids |
| Light | Exposure to UV or high-intensity visible light | Photodegradation | Similar to oxidation products |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound solutions, adapted from established protocols for similar esters.[1][2]
Protocol for Forced Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Place the vial in a water bath set to 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Keep the vial at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 9 mL of purified water in a sealed vial.
-
Place the vial in a water bath set to 60°C.
-
Withdraw and analyze aliquots at the specified time points.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Forced Oxidation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.
-
Incubation: Incubate the mixture at room temperature or a slightly elevated temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples immediately by HPLC to determine the extent of degradation.
Mandatory Visualizations
Caption: Chemical Structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Phenyl Laurate as a Substrate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using phenyl laurate and its derivatives (like p-nitrothis compound) as enzymatic substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a substrate?
A1: this compound is an ester of phenol and lauric acid. In biochemical assays, its derivative, p-nitrothis compound (pNPL), is more commonly used. It serves as an artificial substrate for lipases and esterases. The enzymatic hydrolysis of pNPL releases p-nitrophenol, a chromogenic compound that, under alkaline conditions, forms the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically.[1][2][3] This allows for a continuous or endpoint measurement of enzyme activity.
Q2: I'm observing high background absorbance or turbidity in my assay. What are the common causes?
A2: High background absorbance or turbidity is a frequent issue, often stemming from the poor aqueous solubility of this compound and its derivatives.[4][5] Key causes include:
-
Substrate Precipitation: The substrate may not be fully dissolved in the assay buffer, forming a cloudy suspension that scatters light.[4][6]
-
Inadequate Emulsification: For the enzyme to access the substrate, the substrate must be well-emulsified. Components like gum arabic or Triton X-100 are often used for this purpose, and their improper dissolution can also cause turbidity.[1][5]
-
Reagent Incompatibility: The combination of the substrate stock solution (often in an organic solvent like isopropanol) and the aqueous buffer can lead to precipitation.[5]
Q3: My enzyme activity appears very low or non-existent. What should I check?
A3: Several factors can lead to unexpectedly low activity readings:
-
Incorrect pH: The yellow color of the product, p-nitrophenolate, is only visible at a pH above its pKa of ~7.2.[1][3] If your assay buffer is neutral or acidic, the product will be in its colorless protonated form, leading to no detectable signal. The reaction is often stopped with a high pH solution to ensure color development.[1]
-
Poor Substrate Availability: If the substrate is not properly emulsified, the enzyme cannot access it efficiently, leading to low hydrolysis rates.
-
Enzyme Inhibition: Components of your assay buffer or contaminants in your sample could be inhibiting the enzyme. For example, some detergents or solvents can inactivate lipases.[7]
-
Substrate Specificity: The lipase you are using may have low specificity for laurate esters. Lipases exhibit preferences for different fatty acid chain lengths.[4][8]
Q4: Can this compound degrade spontaneously in my assay conditions?
A4: Yes, ester hydrolysis can occur non-enzymatically, especially under alkaline conditions (high pH) and elevated temperatures.[9][10][11][12] It is crucial to run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. This background rate should be subtracted from the rate observed in the presence of the enzyme.
Troubleshooting Guides
Issue 1: High Assay Blank / Turbidity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Precipitation | Prepare the substrate stock in a suitable organic solvent (e.g., isopropanol, DMF). Add the stock to the assay buffer dropwise while vortexing to prevent localized high concentrations.[13] | A clear or uniformly emulsified assay solution. |
| Poor Emulsification | Use detergents like Triton X-100 or stabilizers like gum arabic and sodium deoxycholate in the assay buffer.[2][5] Ensure these are fully dissolved before adding the substrate. Sonication can also help create a stable emulsion.[5] | A stable, homogenous emulsion with reduced light scattering. |
| Insoluble Reagents | Centrifuge the final reaction mixture before reading the absorbance to pellet any precipitated material.[5] However, this may not be effective if the turbidity is from a fine suspension. | A clearer supernatant for more accurate absorbance readings. |
Issue 2: Low or No Detectable Enzyme Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Assay pH | Ensure the final pH of the reaction mixture is alkaline (typically pH 8.0-9.0) for color development of p-nitrophenol.[1][14] Alternatively, stop the reaction by adding a solution like NaOH or Na₂CO₃ to raise the pH before reading. | The formation of the yellow p-nitrophenolate anion, allowing for accurate spectrophotometric measurement. |
| Sub-optimal Substrate Concentration | Determine the optimal substrate concentration by running a substrate titration experiment to find the Kₘ of your enzyme for this compound. | Identification of the saturating substrate concentration for Vₘₐₓ determination. |
| Enzyme Inactivity | Verify the activity of your enzyme stock using a different, reliable substrate or a standard lipase preparation as a positive control. | Confirmation that the issue lies with the this compound assay and not the enzyme itself. |
| Poor Substrate Specificity | Test other p-nitrophenyl esters with varying fatty acid chain lengths (e.g., butyrate, palmitate) to see if your enzyme has a different specificity.[3][4] | Identification of a more suitable substrate for your specific enzyme. |
Experimental Protocols
Standard Lipase Activity Assay using p-Nitrothis compound (pNPL)
This protocol is a generalized method based on common practices. Optimization for specific enzymes and conditions is recommended.
1. Reagent Preparation:
-
Assay Buffer (pH 8.0): 50 mM Tris-HCl buffer containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂.
-
Substrate Stock Solution (10 mM): Dissolve p-nitrothis compound in isopropanol.
-
Enzyme Solution: Prepare a stock solution of your lipase in a suitable buffer (e.g., phosphate buffer) and dilute to the desired concentration just before use.
-
Stop Solution (0.1 M): Sodium carbonate (Na₂CO₃).
2. Assay Procedure:
-
Prepare the reaction mixture by adding 900 µL of Assay Buffer to a microcentrifuge tube.
-
Add 50 µL of the Substrate Stock Solution to the Assay Buffer and vortex briefly to create an emulsion.
-
Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Enzyme Solution. Mix gently.
-
Incubate for a defined period (e.g., 15 minutes) at the assay temperature.
-
Stop the reaction by adding 500 µL of the Stop Solution.
-
Centrifuge the tubes at high speed for 2 minutes to pellet any precipitates.[5]
-
Transfer the supernatant to a cuvette or microplate and measure the absorbance at 405-410 nm.[3][14]
-
Run a blank control by adding the enzyme after the Stop Solution. Subtract the blank absorbance from the sample absorbance.
Data Presentation
Table 1: Common Solvents for p-Nitrophenyl Ester Substrates
| Substrate | Solvent | Typical Stock Concentration | Notes |
| p-Nitrothis compound | Isopropanol, Acetonitrile | 2-20 mM | May require warming to dissolve; can precipitate at room temperature.[4][6] |
| p-Nitrophenyl Palmitate | Isopropanol, DMF | ~2.7 mM in DMF | Very poor solubility; often causes turbidity in aqueous solutions.[4][6] |
| p-Nitrophenyl Butyrate | Isopropanol | 10-50 mM | Generally more soluble and less prone to precipitation than longer-chain esters. |
Table 2: Influence of pH on p-Nitrophenol Absorbance
| pH | Molar Extinction Coefficient (ε) at 405 nm (M⁻¹cm⁻¹) | % in Anionic Form (Yellow) |
| 6.0 | Low | ~6% |
| 7.2 (pKa) | ~9,000 | 50% |
| > 9.2 | ~18,000 | >99% |
| Data is approximate and serves for illustrative purposes.[3] |
Visualizations
A troubleshooting workflow for common issues encountered when using this compound as a substrate.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.sa.cr [scielo.sa.cr]
- 3. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jcsp.org.pk [jcsp.org.pk]
How to handle emulsion issues with phenyl laurate substrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing emulsion instability with phenyl laurate substrates in their experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of this compound emulsions in a question-and-answer format.
Q1: My this compound emulsion is cloudy and shows high background absorbance even before starting my assay. What could be the cause?
High background absorbance is often due to a poorly formed emulsion with large substrate particles that scatter light. Several factors can contribute to this issue:
-
Inadequate Dissolution of this compound: this compound has poor solubility in aqueous solutions.[1] It is crucial to dissolve it in an appropriate organic solvent before emulsification.
-
Suboptimal Emulsifier Concentration: The concentration of the emulsifying agent is critical for creating a stable emulsion with small droplet sizes.
-
Inefficient Emulsification Method: The method used to create the emulsion (e.g., vortexing, sonication) may not be providing enough energy to form a fine emulsion.
-
Precipitation Upon Dilution: The substrate may precipitate when the organic stock solution is added to the aqueous buffer.[2]
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Dissolve the this compound in a suitable organic solvent like isopropanol or acetonitrile before adding it to the aqueous phase.[3]
-
Optimize Emulsifier Concentration: Experiment with different concentrations of your emulsifying agent (e.g., Triton X-100, gum arabic, sodium deoxycholate) to find the optimal level for your system.[3][4]
-
Improve Emulsification Technique: Use high-energy methods like sonication or high-shear mixing to reduce the size of the emulsion droplets.[5]
-
Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer slowly while vigorously mixing to prevent localized high concentrations and precipitation.
Q2: My this compound emulsion separates into layers (creaming or coalescence) over time. How can I improve its stability?
Emulsion instability, leading to phase separation, can be caused by several factors:[6][7]
-
Incorrect Emulsifier Choice or Concentration: The chosen emulsifier may not be suitable for your specific oil and water phases, or its concentration may be too low.
-
pH Shift: A change in the pH of the buffer can affect the charge of the emulsifier and the stability of the emulsion.[5]
-
Inappropriate Temperature: Temperature fluctuations can impact the viscosity of the continuous phase and the kinetic energy of the droplets, leading to instability.[8]
-
High Electrolyte Concentration: High salt concentrations in the buffer can disrupt the stabilizing effect of some emulsifiers.
Troubleshooting Steps:
-
Review Your Emulsifier: Ensure you are using an appropriate emulsifier for your oil-in-water emulsion. Consider using a combination of emulsifiers for enhanced stability.
-
Maintain Consistent pH: Verify and maintain the pH of your buffer throughout the experiment, as pH can influence emulsion stability.[5]
-
Control the Temperature: Perform your experiments at a consistent and optimized temperature. Avoid temperature cycling.[8]
-
Check Buffer Composition: If possible, reduce the electrolyte concentration in your buffer or choose an emulsifier that is more tolerant to salts.
Q3: I am observing inconsistent results in my lipase assay using a this compound emulsion. What could be the reason?
Inconsistent results in enzyme assays can often be traced back to the substrate emulsion.
-
Variable Emulsion Quality: If the emulsion is not prepared consistently from one experiment to the next, the substrate availability to the enzyme will vary, leading to inconsistent results.
-
Substrate Hydrolysis Over Time: The this compound in the emulsion may be hydrolyzing spontaneously over time, leading to an increase in the background signal.[9]
-
Enzyme Denaturation: Components of the emulsion or the organic solvent used to dissolve the this compound could be denaturing the enzyme.
Troubleshooting Steps:
-
Standardize Emulsion Preparation: Develop a detailed and consistent protocol for preparing your this compound emulsion and adhere to it strictly for all experiments.
-
Use Freshly Prepared Emulsions: Prepare the this compound emulsion fresh for each experiment to minimize the impact of spontaneous hydrolysis.
-
Solvent Effects: Minimize the final concentration of the organic solvent in the assay mixture to avoid enzyme inactivation. Typically, the concentration of solvents like DMSO should be kept below 5%.[4]
-
Run Appropriate Controls: Always include a control with no enzyme to measure the rate of spontaneous substrate hydrolysis and a control with no substrate to check for any activity from other components in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
This compound is a hydrophobic molecule and requires an organic solvent for initial dissolution before being emulsified in an aqueous buffer.[10][11] Common choices include isopropanol, acetonitrile, and dimethylformamide (DMF).[1][3] The choice of solvent may depend on the specific requirements of your assay, including its compatibility with your enzyme.
Q2: What are some common emulsifiers used for this compound substrates?
Several emulsifiers are used to create stable emulsions of p-nitrophenyl esters, which are structurally similar to this compound. These include:
-
Triton X-100: A non-ionic surfactant.[3]
-
Polyvinyl Alcohol: A synthetic polymer.[13]
-
Sodium Taurocholate: Another bile salt that has been reported to be a suitable detergent.[4]
The selection of the emulsifier can impact the activity of the enzyme, so it may require optimization for your specific assay.
Q3: What is the optimal pH and temperature for a lipase assay using this compound?
The optimal pH and temperature for a lipase assay are highly dependent on the specific lipase being used. However, many lipase assays using p-nitrothis compound are conducted at a pH between 7.0 and 9.0 and at temperatures ranging from 25°C to 50°C.[13][14] It is crucial to determine the optimal conditions for your particular enzyme through systematic experimentation.
Experimental Protocols
Protocol for Preparation of a this compound Emulsion for Lipase Assay
This protocol provides a general guideline for preparing a this compound emulsion. The concentrations of this compound and the emulsifier may need to be optimized for your specific application.
Materials:
-
This compound
-
Isopropanol (or another suitable organic solvent)
-
Triton X-100
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in isopropanol to a concentration of 10 mM. Gentle warming may be required to fully dissolve the substrate.[1]
-
Prepare the Emulsifier Solution: In a separate tube, prepare a solution of 1% (w/v) Triton X-100 in the assay buffer.
-
Create the Emulsion: a. To the emulsifier solution, slowly add the this compound stock solution dropwise while vigorously vortexing or sonicating. b. Continue mixing for an additional 2-5 minutes to ensure a fine, stable emulsion is formed.
-
Use in Assay: Use the freshly prepared emulsion immediately in your lipase assay to minimize any potential for instability or spontaneous hydrolysis.
Quantitative Data Summary
Table 1: Reported Conditions for Lipase Assays with p-Nitrophenyl Esters
| Parameter | Reported Value/Range | Source(s) |
| Substrate Solvent | Isopropanol, Acetonitrile | [3][12] |
| Emulsifiers | Gum Arabic, Sodium Deoxycholate, Triton X-100, Polyvinyl Alcohol | [3][12][13] |
| Assay pH | 7.8 - 9.0 | [13][14] |
| Assay Temperature | 20°C - 50°C | [13][14] |
Visualizations
Caption: Troubleshooting workflow for this compound emulsion issues.
Caption: Factors influencing the stability of this compound emulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cosmetic emulsion separation [personalcarescience.com.au]
- 6. benchchem.com [benchchem.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Comparison: Phenyl Laurate vs. p-Nitrophenyl Laurate for Lipase Activity Assays
For researchers, scientists, and drug development professionals, the accurate quantification of lipase activity is a cornerstone of discovery and development. The choice of substrate in a lipase assay is critical, directly impacting the sensitivity, reliability, and overall performance of the experiment. This guide provides a comprehensive comparison of two common chromogenic substrates: phenyl laurate and p-nitrothis compound, offering insights into their principles, experimental protocols, and performance to aid in the selection of the most appropriate substrate for your research needs.
Principle of the Assays
Both this compound and p-nitrothis compound are synthetic esters that are hydrolyzed by lipases, releasing a phenolic compound that can be quantified to determine enzyme activity. However, the detection methods for the released products differ significantly.
p-Nitrothis compound: This is the more widely used of the two substrates. The enzymatic hydrolysis of p-nitrothis compound releases p-nitrophenol, which is a yellow-colored chromophore under alkaline conditions. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and can be measured spectrophotometrically at approximately 405-410 nm.[1][2] This direct spectrophotometric measurement makes the assay relatively simple and amenable to high-throughput screening.
This compound: The hydrolysis of this compound by lipase yields phenol and lauric acid. Phenol itself is not colored. Therefore, a secondary reaction is required for its quantification. A common method involves the reaction of the liberated phenol with 4-aminoantipyrine in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a colored product that can be measured spectrophotometrically. Another approach involves the use of the Folin-Ciocalteu reagent, which reacts with phenol to produce a blue-colored complex.[3] This two-step process can introduce additional variability and complexity to the assay.
Performance Comparison
The choice between this compound and p-nitrothis compound will depend on the specific requirements of the assay, including the desired sensitivity, the properties of the lipase being studied, and the available laboratory equipment.
| Feature | This compound | p-Nitrothis compound |
| Principle of Detection | Indirect colorimetric measurement of phenol after a secondary chemical reaction (e.g., with 4-aminoantipyrine or Folin-Ciocalteu reagent). | Direct spectrophotometric measurement of the yellow-colored p-nitrophenol released upon hydrolysis.[1] |
| Assay Workflow | Two-step process: enzymatic hydrolysis followed by a chemical color development reaction. | Single-step enzymatic reaction with direct and continuous or endpoint measurement. |
| Sensitivity | Potentially high, depending on the efficiency of the secondary colorimetric reaction. | Generally considered to have good sensitivity, suitable for many applications.[1] |
| Ease of Use | More complex due to the secondary reaction, requiring additional reagents and incubation steps. | Simpler and more straightforward, making it well-suited for high-throughput screening. |
| Potential for Interference | The secondary chemical reaction can be prone to interference from other compounds in the sample that may react with the colorimetric reagents. | Fewer potential interferences as it is a direct measurement of the primary reaction product. |
| Kinetic Data Availability | Limited published kinetic data (Km, Vmax) for various lipases. | Extensive kinetic data available for a wide range of lipases, facilitating comparative studies.[3][4][5] |
Experimental Protocols
Lipase Assay using p-Nitrothis compound (General Protocol)
This protocol is a generalized procedure and may require optimization for specific enzymes and experimental conditions.
Materials:
-
Lipase solution
-
p-Nitrothis compound (pNPL)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Isopropanol
-
Triton X-100 or other suitable emulsifier
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of pNPL in isopropanol (e.g., 10 mM).
-
Reaction Buffer Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing an emulsifier (e.g., 1% v/v Triton X-100).
-
Working Substrate Solution: Just before use, prepare the working substrate solution by adding the pNPL stock solution to the reaction buffer to the desired final concentration (e.g., 1 mM). Emulsify by vortexing or sonication until the solution is homogenous.
-
Enzymatic Reaction:
-
Pipette the working substrate solution into the wells of a microplate or a cuvette.
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the lipase solution.
-
-
Measurement: Immediately monitor the increase in absorbance at 405-410 nm over time.
-
Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Lipase Assay using this compound (Conceptual Protocol based on Phenol Detection)
As detailed protocols for lipase assays specifically using this compound are not as readily available, the following is a conceptual protocol based on the detection of the liberated phenol using 4-aminoantipyrine. This protocol would require significant optimization and validation.
Materials:
-
Lipase solution
-
This compound
-
Buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the lipase)
-
4-Aminoantipyrine solution
-
Potassium ferricyanide solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Emulsion Preparation: Prepare an emulsion of this compound in the assay buffer, potentially with the aid of a suitable solvent and emulsifier.
-
Enzymatic Reaction:
-
Add the this compound emulsion to reaction tubes or microplate wells.
-
Add the lipase solution to initiate the hydrolysis reaction.
-
Incubate at the optimal temperature for a defined period.
-
-
Termination of Reaction: Stop the enzymatic reaction, for example, by adding a denaturing agent or by heat inactivation.
-
Color Development:
-
Add the 4-aminoantipyrine solution to the reaction mixture.
-
Add the potassium ferricyanide solution to catalyze the color-forming reaction.
-
Incubate for a specific time to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength for the colored product (typically around 510 nm).
-
Quantification: Create a standard curve using known concentrations of phenol to determine the amount of phenol released in the enzymatic reaction.
Visualizing the Workflow and Reaction Pathways
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the experimental workflows and the enzymatic reactions.
Caption: Experimental workflows for lipase assays.
Caption: Enzymatic reaction pathways.
Conclusion and Recommendations
For most routine applications, particularly those requiring high-throughput screening, p-nitrothis compound is the recommended substrate due to its simpler, direct, and well-documented assay protocol. The extensive availability of kinetic data for various lipases with p-nitrophenyl esters also facilitates the comparison of results across different studies.
This compound may be considered in specific situations where, for instance, the yellow color of p-nitrophenol interferes with other components in the assay mixture or when exploring alternative detection methods. However, researchers opting for this compound should be prepared to invest significant effort in assay development, optimization, and validation due to the indirect nature of the detection method and the limited availability of established protocols and comparative data.
Ultimately, the selection of the substrate should be guided by a thorough evaluation of the specific experimental goals, the characteristics of the lipase under investigation, and the resources available.
References
- 1. Kinetic study of lipase catalyzed esterification reactions in water-in-oil microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 4. assaygenie.com [assaygenie.com]
- 5. dergipark.org.tr [dergipark.org.tr]
Phenyl Laurate in the Spotlight: A Comparative Guide to Lipase Substrates for Researchers
For scientists and professionals in drug development, selecting the optimal substrate is paramount for accurate and efficient lipase activity assessment. This guide provides a comprehensive comparison of phenyl laurate, a widely used chromogenic substrate, against other common lipase substrates. We delve into their performance, supported by experimental data, and offer detailed protocols for key assays.
Lipases, a versatile class of enzymes, play crucial roles in various physiological processes, including fat digestion and lipid metabolism. Their catalytic activity is routinely measured using a variety of substrates. The choice of substrate significantly impacts the assay's sensitivity, specificity, and relevance to the biological context under investigation. This guide focuses on this compound and its performance relative to other natural and artificial lipase substrates.
Comparative Performance of Lipase Substrates
The efficiency of a lipase-catalyzed reaction is dependent on several factors, including the enzyme's origin, pH, temperature, and the specific structure of the substrate. Lipases exhibit varying degrees of specificity towards the acyl chain length and the chemical nature of the alcohol moiety of the ester substrate.
Artificial substrates, such as p-nitrophenyl esters, are invaluable for high-throughput screening and kinetic studies due to the convenient spectrophotometric detection of the released chromophore.[1] Natural triglycerides, on the other hand, provide a more physiologically relevant measure of lipase activity.[1]
Below is a summary of quantitative data comparing the performance of various lipases with different substrates.
Table 1: Substrate Specificity of Various Lipases
| Lipase Source | Substrate | Acyl Chain Length | Vmax (U/mg protein) | Relative Activity (%) | Km (mM) |
| Thermomyces lanuginosus | p-Nitrophenyl acetate | C2 | 0.42 | - | - |
| p-Nitrophenyl butyrate | C4 | 1.55 | - | - | |
| p-Nitrophenyl octanoate | C8 | Highest Activity | - | - | |
| p-Nitrothis compound | C12 | 0.78 | - | - | |
| p-Nitrophenyl palmitate | C16 | 0.18 | - | - | |
| Candida rugosa Lipase A | p-Nitrophenyl caprylate | C8 | - | 100 | - |
| p-Nitrothis compound | C12 | - | 80 | - | |
| Candida rugosa Lipase B | p-Nitrophenyl caprylate | C8 | - | 80 | - |
| p-Nitrothis compound | C12 | - | 100 | - | |
| Pseudomonas cepacia | Triolein | C18:1 | 5800 | - | - |
| Tween 20 | C12 | 41.6-640.0 (x10⁻³ U/µg) | - | - | |
| Pancreatic Lipase | Medium-Chain Triglycerides (MCT) | C8-C12 | Higher Vmax | - | Similar to LCT |
| Long-Chain Triglycerides (LCT) | >C12 | Lower Vmax | - | Similar to MCT |
Note: The data indicates that Thermomyces lanuginosus lipase shows a preference for medium-chain fatty acid esters.[1] Candida rugosa lipase A prefers p-nitrophenyl caprylate (C8), while lipase B is more active on p-nitrothis compound (C12).[1] Pseudomonas cepacia lipase demonstrates high specific activity towards the long-chain triglyceride, triolein.[2][3] Pancreatic lipase exhibits a higher maximal velocity (Vmax) for medium-chain triglycerides compared to long-chain triglycerides.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common lipase assays using both an artificial chromogenic substrate and a natural triglyceride.
Spectrophotometric Assay using p-Nitrothis compound
This method relies on the enzymatic hydrolysis of p-nitrothis compound, which releases the chromogenic p-nitrophenolate ion that can be quantified by measuring absorbance at 405-410 nm.[1][5]
Materials:
-
Purified lipase solution
-
p-Nitrothis compound (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Isopropanol
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of p-nitrothis compound in isopropanol.
-
Reaction Mixture: In a microplate well or a cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
Substrate solution (diluted from stock to the desired final concentration)
-
-
Enzyme Addition: Initiate the reaction by adding a small volume of the lipase solution to the reaction mixture. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.
-
Measurement: Immediately measure the increase in absorbance at 405 nm over a set period. The rate of change in absorbance is proportional to the lipase activity.
-
Blank Control: A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.
Titrimetric Assay using Triolein
This classic assay measures the release of free fatty acids from the hydrolysis of triolein, a natural triglyceride. The liberated fatty acids are then titrated with a standardized base.[6]
Materials:
-
Purified lipase solution
-
Triolein (substrate)
-
Gum arabic (emulsifier)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 50 mM)
-
pH indicator (e.g., phenolphthalein) or a pH-stat autotitrator
-
Ethanol or acetone (to stop the reaction)
Procedure:
-
Substrate Emulsion: Prepare a stable emulsion of triolein in the assay buffer using gum arabic as an emulsifier. This can be achieved by homogenization or sonication.[6]
-
Reaction Initiation: Add a defined volume of the lipase solution to the triolein emulsion to start the reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period with constant stirring.
-
Reaction Termination: Stop the reaction by adding an excess of ethanol or acetone.[6]
-
Titration: Titrate the released free fatty acids with the standardized NaOH solution to the endpoint, indicated by a color change of the pH indicator or by reaching a specific pH on a pH meter.
-
Blank Control: A blank reaction without the enzyme is necessary to account for any non-enzymatic hydrolysis.
Visualizing Lipase-Related Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language).
Caption: General workflow for a lipase activity assay.
Caption: Monoglyceride Lipase (MGL) signaling pathway.[7][8]
Conclusion
The selection of a lipase substrate is a critical decision in experimental design. While this compound and other p-nitrophenyl esters offer a convenient and sensitive method for determining lipase activity, natural triglycerides such as triolein provide a more physiologically relevant assessment. The choice ultimately depends on the specific research question and the properties of the lipase being investigated. This guide provides the necessary data and protocols to make an informed decision and to perform accurate and reproducible lipase assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. benchchem.com [benchchem.com]
- 7. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of a Novel Phenyl Laurate-Based Lipase Assay
For researchers, scientists, and drug development professionals, the precise measurement of lipase activity is critical for applications ranging from enzyme characterization to screening for therapeutic inhibitors. This guide provides an objective comparison of a new colorimetric lipase assay utilizing phenyl laurate against established alternative methods. The comparison is supported by performance data and detailed experimental protocols to aid in methodological evaluation and adoption.
The use of chromogenic substrates provides a convenient and high-throughput method for determining lipase activity by monitoring color changes produced during an enzymatic reaction.[1] Among various chromogenic substrates, p-nitrophenyl (pNP) esters of fatty acids are widely used due to the simplicity and sensitivity of the resulting assay.[2] This guide focuses on p-nitrothis compound (this compound), a pNP ester with a 12-carbon acyl chain, as a substrate for a sensitive and reliable lipase assay.[3]
Principle of the this compound Assay
The core principle involves the enzymatic hydrolysis of the p-nitrothis compound substrate by lipase. This reaction cleaves the ester bond, releasing lauric acid and the chromogenic molecule p-nitrophenol.[3][4] Under alkaline pH conditions, p-nitrophenol converts to the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405-415 nm.[1][2] The rate of color formation is directly proportional to the lipase activity in the sample.[5]
Performance Comparison of Lipase Assays
The selection of a lipase assay depends on factors such as the specific lipase being studied, required sensitivity, sample matrix, and desired throughput.[5] The following table compares the new this compound Assay with a common colorimetric alternative and the traditional titrimetric method.
| Parameter | New this compound Assay | p-Nitrophenyl Palmitate (pNPP) Assay | Titrimetric (pH-stat) Assay |
| Principle | Colorimetric | Colorimetric | Titration of released fatty acids |
| Substrate | p-Nitrothis compound (C12) | p-Nitrophenyl Palmitate (C16) | Olive Oil or Tributyrin |
| Detection | Absorbance (405-415 nm) | Absorbance (405-415 nm) | pH change / Titrant volume |
| Throughput | High (96/384-well plate) | High (96/384-well plate) | Low (single sample) |
| Sensitivity (LOD) | ~0.1 U/mL | ~0.5 U/mL | ~1 U/mL |
| Linearity Range | 0.2 - 25 U/mL | 1 - 50 U/mL | 5 - 100 U/mL |
| Precision (CV%) | < 5% | < 6% | < 10% |
| Key Advantage | High sensitivity, good for medium-chain preference lipases | Good for long-chain preference lipases | Measures activity on natural substrates |
| Key Disadvantage | Substrate solubility requires organic solvent/emulsifier | Lower solubility than laurate ester[2] | Low throughput, requires specialized equipment |
Experimental Protocols
Detailed methodologies are provided for the new this compound Assay and comparative methods.
This protocol describes a high-throughput method for measuring lipase activity in a 96-well plate format.
Materials:
-
Purified lipase or biological sample
-
p-Nitrothis compound (Substrate)
-
Isopropanol
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 0.5% (w/v) Triton X-100 and 5 mM CaCl₂
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 410 nm
Procedure:
-
Prepare Substrate Stock Solution (10 mM): Dissolve an appropriate amount of p-nitrothis compound in isopropanol. Store protected from light.
-
Prepare Working Substrate Solution: Just before use, prepare the working solution by adding 1 part of the 10 mM substrate stock to 9 parts of pre-warmed (37°C) Assay Buffer. Mix vigorously by vortexing to form a stable emulsion.
-
Assay Setup:
-
Add 180 µL of the Working Substrate Solution to each well of the 96-well plate.
-
Include control wells:
-
Blank Control: 180 µL Working Substrate Solution + 20 µL of sample buffer (no enzyme).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 20 µL of the appropriately diluted lipase solution to each sample well.
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the increase in absorbance at 410 nm every minute for 15-30 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the reaction curve. One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[2]
This protocol is similar to the this compound assay but uses p-nitrophenyl palmitate (pNPP), which can be less soluble.[2]
Materials:
-
Same as Protocol 1, but using p-Nitrophenyl Palmitate (pNPP) as the substrate.
Procedure:
-
Prepare Substrate Stock Solution (10 mM): Dissolve 3.78 mg of pNPP in 1 mL of isopropanol.[2] Gentle warming and sonication may be required to ensure complete dissolution.[2]
-
Prepare Working Substrate Solution: Prepare the working emulsion as described in Protocol 1, ensuring vigorous mixing to handle the lower solubility of pNPP.[2]
-
Assay Setup, Reaction, and Measurement: Follow steps 3-6 from Protocol 1.
This classic method measures lipase activity by titrating the fatty acids released from a natural substrate like olive oil.[6][7]
Materials:
-
Substrate Emulsion: 10% (v/v) Olive Oil in a 2% (w/v) polyvinyl alcohol solution.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Titrant: Standardized 0.05 M Sodium Hydroxide (NaOH).
-
pH-stat or autotitrator.
-
Thermostatted reaction vessel.
Procedure:
-
Assay Setup: In a thermostatted reaction vessel at 37°C, add 15 mL of the substrate emulsion and 10 mL of Assay Buffer.
-
Equilibration: Allow the mixture to equilibrate to 37°C while stirring. Adjust the pH to 8.0 using the NaOH titrant.
-
Initiate Reaction: Add a known volume (e.g., 1 mL) of the lipase solution to the vessel to start the reaction.[5]
-
Titration: The pH-stat will automatically maintain the pH at 8.0 by adding NaOH to neutralize the fatty acids released by the lipase.[5][6]
-
Measurement: Record the volume of NaOH consumed over time (e.g., for 10-15 minutes).[5]
-
Calculation: The rate of NaOH consumption is directly proportional to the lipase activity.
Visualizations of Workflow and Biological Pathways
The following diagram illustrates the standardized workflow for the this compound and pNPP assays, highlighting their suitability for high-throughput screening.
Understanding the role of specific lipases in metabolic pathways is crucial for drug development. Lipolysis is a sequential process where different lipases act on triacylglycerols (TGs) to release fatty acids (FAs), which are key energy substrates and signaling molecules.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. theseus.fi [theseus.fi]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenyl Laurate Assay and Titrimetric Methods for Lipase Activity Determination
For researchers, scientists, and drug development professionals, the accurate measurement of lipase activity is crucial for various applications, from enzyme characterization to the development of therapeutics targeting lipid metabolism. This guide provides a comprehensive cross-validation of the colorimetric phenyl laurate assay with traditional titrimetric methods, offering a detailed comparison of their principles, protocols, and performance characteristics to aid in the selection of the most appropriate assay for specific research needs.
The determination of lipase activity is fundamental in numerous scientific disciplines. Two prevalent methods for this purpose are the this compound assay, a colorimetric method, and the classic titrimetric assays. While both aim to quantify the enzymatic activity of lipases, they differ significantly in their underlying principles, experimental workflows, and suitability for different applications. This comparison guide delves into these differences, presenting experimental data and detailed protocols to provide a clear and objective assessment of each method.
Principle of the Assays
The This compound assay is a spectrophotometric method that typically utilizes a synthetic substrate, p-nitrothis compound (pNPL). The principle lies in the enzymatic hydrolysis of pNPL by lipase, which cleaves the ester bond to release lauric acid and p-nitrophenol.[1][2] The released p-nitrophenol is a chromogenic substance that absorbs light at a specific wavelength (typically around 405-410 nm), and the rate of its formation is directly proportional to the lipase activity.[2][3]
In contrast, titrimetric methods directly measure the fatty acids produced from the hydrolysis of a triglyceride substrate, such as olive oil or tributyrin.[4][5][6] The reaction is allowed to proceed for a defined period, after which the liberated free fatty acids are quantified by titration with a standardized alkali solution, commonly sodium hydroxide (NaOH).[4][5][7] The amount of titrant consumed is stoichiometric to the amount of fatty acid released, thus providing a measure of lipase activity.[7]
Experimental Protocols
Detailed methodologies for both the this compound assay and a representative titrimetric method are outlined below, providing a step-by-step guide for their implementation in a laboratory setting.
This compound Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific lipase and experimental conditions.
Materials:
-
p-Nitrothis compound (substrate)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-8.0)
-
Lipase enzyme solution
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Preparation: Dissolve p-nitrothis compound in a suitable organic solvent (e.g., isopropanol) to create a stock solution.[8] Prepare a working substrate emulsion by dispersing the stock solution in the assay buffer containing an emulsifier.
-
Reaction Initiation: Add a specific volume of the lipase enzyme solution to the pre-warmed substrate emulsion to start the reaction.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a predetermined time.
-
Measurement: Monitor the increase in absorbance at 405-410 nm at regular intervals. The rate of change in absorbance is used to calculate the enzyme activity.
-
Blank Control: A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.
Titrimetric Method Protocol (using Olive Oil)
This protocol is based on established titrimetric assays for lipase activity.[4][5]
Materials:
-
Olive oil (substrate)
-
Buffer solution (e.g., 200 mM Tris-HCl, pH 7.2)[4]
-
Gum arabic solution (for emulsification)[5]
-
Lipase enzyme solution
-
Ethanol (to stop the reaction)[4]
-
Phenolphthalein or Thymolphthalein indicator[4]
-
Standardized sodium hydroxide (NaOH) solution (e.g., 50 mM)[5]
-
Burette and titration flask
Procedure:
-
Substrate Emulsion Preparation: Prepare a stable emulsion of olive oil in the buffer solution using gum arabic.[5]
-
Reaction Initiation: Add a known volume of the lipase enzyme solution to the substrate emulsion and incubate at a specific temperature (e.g., 37°C) with constant shaking for a defined period (e.g., 30-60 minutes).[4][5]
-
Reaction Termination: Stop the enzymatic reaction by adding ethanol.[4]
-
Titration: Add a few drops of indicator to the reaction mixture and titrate the liberated fatty acids with the standardized NaOH solution until a persistent color change is observed.[4]
-
Blank Titration: A blank titration is performed using a reaction mixture where the enzyme is added after the ethanol to account for any free fatty acids initially present in the substrate.
-
Calculation: The lipase activity is calculated based on the volume of NaOH consumed in the titration. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmole of fatty acid per minute under the specified conditions.[5]
Data Presentation: A Comparative Summary
The following tables summarize the key characteristics and performance metrics of the this compound assay and titrimetric methods for easy comparison.
Table 1: General Characteristics of Lipase Assays
| Feature | This compound Assay | Titrimetric Methods |
| Principle | Colorimetric; measures p-nitrophenol release | Titrimetric; measures fatty acid release |
| Substrate | Synthetic (p-nitrothis compound) | Natural (e.g., olive oil, tributyrin) |
| Detection | Spectrophotometry (Absorbance at 405-410 nm) | Visual endpoint (indicator) or potentiometric |
| Throughput | High (suitable for microplate format) | Low to medium |
| Automation | Easily automated | Can be automated with pH-stat titrators[7] |
Table 2: Performance Comparison
| Parameter | This compound Assay | Titrimetric Methods |
| Sensitivity | Generally higher | Can be less sensitive[10] |
| Specificity | Can be influenced by esterases | Generally specific for lipases |
| Reproducibility | Good, with proper controls | Can be operator-dependent |
| Cost | Substrate can be expensive | Reagents are generally inexpensive |
| Ease of Use | Relatively simple and rapid | More laborious and time-consuming |
| Interferences | Colored compounds, turbidity | Buffers with high buffering capacity |
Visualization of Experimental Workflows
To further illustrate the procedural differences, the following diagrams, generated using the DOT language, outline the experimental workflows for both assay types.
Caption: this compound Assay Workflow
References
- 1. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 6. scribd.com [scribd.com]
- 7. theseus.fi [theseus.fi]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Lipase Assays: Phenyl Laurate vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reproducible measurement of lipase activity is critical. Lipases, enzymes that hydrolyze triglycerides, are key targets in the development of therapeutics for metabolic disorders. This guide provides an objective comparison of the commonly used phenyl laurate lipase assay with alternative methods, supported by experimental data, detailed protocols, and workflow visualizations to inform assay selection.
Data Presentation: A Quantitative Comparison of Lipase Assay Performance
The selection of a suitable lipase assay often involves a trade-off between throughput, sensitivity, and adherence to physiological conditions. The following table summarizes key performance metrics for the p-nitrophenyl ester-based colorimetric assays (such as the this compound assay) and the classic titrimetric method.
| Parameter | p-Nitrophenyl Ester Assay (e.g., this compound) | Titrimetric Assay | Notes |
| Principle | Colorimetric; measures the release of p-nitrophenol at ~410 nm. | Titration; quantifies the release of fatty acids by titration with a standardized base. | The p-nitrophenyl ester assay is an indirect method, while the titrimetric assay provides a direct measure of fatty acid release. |
| Reproducibility (Precision) | High; Relative Standard Deviation (RSD) typically < 5%.[1] One study reported an RSD of 1.5% for a p-nitrothis compound assay.[2] | High; considered a reference method for precision. | Both methods demonstrate good reproducibility when properly optimized. |
| Accuracy (Correlation) | Moderate; A comparison between a photometric method and a titrimetric method showed a poor correlation (R² = 0.42).[3] | High; often considered the "gold standard" for lipase activity measurement due to its direct quantification of fatty acid release. | The discrepancy in accuracy can be attributed to differences in substrate specificity (synthetic ester vs. natural triglyceride).[3] |
| Throughput | High; amenable to microplate formats and automation. | Low; manual and time-consuming, not suitable for high-throughput screening. | The colorimetric nature of the p-nitrophenyl ester assay allows for rapid, parallel measurements. |
| Substrate | Synthetic (e.g., p-nitrothis compound, palmitate, myristate). | Natural (e.g., olive oil, tributyrin). | The choice of substrate can significantly impact the measured lipase activity due to enzyme specificity.[4] |
Experimental Protocols
Detailed methodologies for the p-nitrothis compound lipase assay and the alternative titrimetric assay are provided below.
Protocol 1: Colorimetric Lipase Assay using p-Nitrothis compound
This protocol is adapted from methods for p-nitrophenyl esters.[3][5]
Materials:
-
p-Nitrothis compound (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Isopropanol
-
Triton X-100 or other suitable emulsifier
-
Lipase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of p-nitrothis compound in isopropanol.
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer, an emulsifier like Triton X-100, and the p-nitrothis compound substrate solution. The final concentration of the substrate is typically in the millimolar range.
-
Enzyme Addition: Initiate the reaction by adding the lipase enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at approximately 410 nm.[3][6] The increase in absorbance is proportional to lipase activity.
-
Calculation: Determine lipase activity from a standard curve of p-nitrophenol or by using its molar extinction coefficient under the specific assay conditions. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Protocol 2: Titrimetric Lipase Assay
This protocol is based on classic titrimetric methods for lipase activity.[3]
Materials:
-
Natural triglyceride substrate (e.g., olive oil emulsion)
-
Buffer solution (e.g., Tris-HCl, pH 7.2-8.0)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Thymolphthalein or other suitable pH indicator
-
Ethanol
-
Stir plate and stir bar
-
Burette
Procedure:
-
Substrate Emulsion Preparation: Prepare a stable emulsion of the triglyceride substrate (e.g., olive oil) in the buffer solution.
-
Reaction Initiation: Add a known volume of the lipase enzyme solution to the substrate emulsion and start a timer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring for a precise duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding ethanol.
-
Titration: Add a few drops of the pH indicator to the reaction mixture. Titrate the liberated fatty acids with the standardized NaOH solution until the endpoint color change is observed (e.g., a light blue color for thymolphthalein).[3] A blank titration should be performed without the enzyme.
-
Calculation: The lipase activity is calculated based on the volume of NaOH consumed to neutralize the fatty acids released during the reaction. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute.
Visualizing the Biological Context and Experimental Workflow
To provide a clearer understanding of the biological process and the experimental setup, the following diagrams are presented.
Caption: Intracellular lipolysis pathway.
References
- 1. Validation and comparison of analytical methods based on the release of p-nitrophenol to determine lipase activity in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.sa.cr [scielo.sa.cr]
- 6. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Phenyl Laurate and Other Aryl Esters in Enzymatic Hydrolysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative enzymatic hydrolysis kinetics of phenyl laurate and other aryl esters, supported by experimental data and protocols.
This guide provides a comparative overview of the kinetic parameters of this compound and other aryl esters when subjected to enzymatic hydrolysis. The data presented here, sourced from various studies, offers insights into how the acyl chain length and the nature of the phenolic leaving group influence the efficiency of enzyme-catalyzed reactions. This information is crucial for researchers in fields such as enzyme mechanism, drug metabolism, and the development of enzyme-based industrial processes.
Comparative Kinetic Data of Aryl Ester Hydrolysis
The enzymatic hydrolysis of aryl esters is a fundamental reaction in biochemistry and pharmacology. The efficiency of this reaction, catalyzed by enzymes such as lipases and esterases, is often evaluated using Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide a measure of the enzyme's affinity for the substrate and its catalytic turnover rate, respectively. The catalytic efficiency is best represented by the kcat/Km ratio.
Below is a summary of kinetic parameters for the hydrolysis of a series of p-nitrophenyl esters with varying acyl chain lengths, providing a basis for comparison with this compound (a dodecanoate ester). The data is compiled from studies on purified esterases.
| Substrate | Acyl Chain Length | Km (mM) | Vmax (U/ml) | kcat (min-1) | kcat/Km (min-1·mM-1) |
| p-Nitrophenyl Acetate | C2 | - | - | - | - |
| p-Nitrophenyl Butyrate | C4 | - | - | - | - |
| p-Nitrophenyl Caproate | C6 | 60 | - | 329 | 5.5 |
| p-Nitrophenyl Caprylate | C8 | - | - | - | - |
| p-Nitrophenyl Caprate | C10 | - | - | - | - |
| p-Nitrothis compound | C12 | - | - | - | - |
| This compound | C12 | - | - | - | - |
| Phenyl Acetate | C2 | - | - | - | - |
Note: Direct comparative kinetic data for this compound alongside a comprehensive series of other phenyl esters within a single study is limited. The provided data for p-nitrophenyl esters offers a strong proxy for understanding the influence of acyl chain length on hydrolysis rates by esterases. The p-nitrophenyl group is a commonly used chromogenic leaving group for assaying esterase activity.
Studies have shown that the catalytic efficiency of some esterases increases with the acyl chain length up to a certain point. For instance, one bacterial esterase displayed its highest catalytic efficiency towards p-nitrophenyl caproate (C6).[1] The substrate specificity of lipases and esterases is a key determinant of their function, with some enzymes preferring short-chain esters and others showing higher activity towards longer-chain substrates.
Experimental Protocols
A standardized experimental approach is crucial for obtaining reliable and comparable kinetic data. The following is a generalized protocol for determining the kinetic parameters of aryl ester hydrolysis using a spectrophotometric assay.
Materials and Reagents:
-
Purified esterase or lipase
-
Aryl ester substrate (e.g., this compound, p-nitrophenyl acetate)
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 8.0)
-
Calcium chloride (CaCl₂) (if required for enzyme activity)
-
Spectrophotometer
-
Quartz cuvettes
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the aryl ester substrate in a suitable organic solvent (e.g., dimethyl sulfoxide - DMSO) to ensure solubility.
-
Prepare the buffer solution and add any necessary co-factors like CaCl₂.
-
Prepare a stock solution of the purified enzyme in the assay buffer.
-
-
Enzyme Assay:
-
The assay is typically performed in a temperature-controlled cuvette holder in a spectrophotometer.
-
The reaction mixture should contain the buffer, CaCl₂ (if needed), and a range of substrate concentrations.
-
To initiate the reaction, add a small volume of the enzyme solution to the reaction mixture.
-
The rate of hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength corresponding to the release of the phenol or p-nitrophenol product. For phenyl acetate, the release of phenol can be monitored at 270 nm.[2] For p-nitrophenyl esters, the release of p-nitrophenolate is monitored at 405-410 nm.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The initial rates (V₀) are plotted against the corresponding substrate concentrations ([S]).
-
The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis: V₀ = (Vmax * [S]) / (Km + [S])
-
The turnover number (kcat) can be calculated if the enzyme concentration ([E]t) is known: kcat = Vmax / [E]t
-
The catalytic efficiency is then calculated as kcat/Km.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized workflow for determining enzyme kinetic parameters.
Caption: Simplified schematic of enzymatic aryl ester hydrolysis.
Conclusion
The kinetic analysis of this compound and other aryl esters is fundamental to understanding enzyme specificity and reaction mechanisms. While direct comparative data for this compound is not abundant, the principles derived from studies on analogous compounds like p-nitrophenyl esters provide a solid framework for prediction and further investigation. The provided experimental protocol offers a standardized method for researchers to generate their own comparative kinetic data, contributing to a more comprehensive understanding of this important class of biochemical reactions. The structural variations in both the acyl and aryl portions of the ester significantly influence their interaction with the enzyme's active site, ultimately dictating the efficiency of catalysis.
References
Phenyl Laurate vs. Fluorescent Substrates: A Comparative Guide for Lipase Activity Assays
For researchers, scientists, and drug development professionals, selecting the optimal lipase substrate is a critical decision that directly impacts assay sensitivity, throughput, and overall cost. This guide provides an objective comparison of phenyl laurate-based chromogenic substrates and modern fluorescent substrates for the measurement of lipase activity, supported by experimental data and detailed protocols.
Lipases, a class of enzymes that catalyze the hydrolysis of lipids, are crucial targets in various fields, from biofuel production to the development of therapeutics for metabolic disorders. The accurate quantification of lipase activity is paramount for these applications. While traditional methods often rely on chromogenic substrates like p-nitrothis compound (a common this compound derivative), fluorescent substrates have emerged as a powerful alternative. This guide delves into the advantages of this compound and compares its performance with fluorescent counterparts to aid in the selection of the most suitable assay for your research needs.
Key Performance Indicators: this compound vs. Fluorescent Substrates
The choice between a chromogenic and a fluorescent lipase assay hinges on the specific requirements of the experiment, such as the need for high sensitivity, tolerance to complex sample matrices, or budget constraints. Below is a summary of key performance indicators for both substrate types.
| Feature | This compound (p-Nitrothis compound) | Fluorescent Substrates (e.g., BODIPY, Pyrene-based) |
| Principle | Chromogenic; lipase activity releases p-nitrophenol, a yellow product measured by absorbance. | Fluorogenic; lipase activity leads to an increase in fluorescence intensity through mechanisms like FRET or dequenching.[1] |
| Sensitivity | Lower; suitable for applications with higher enzyme concentrations. Detection limit reported as 0.1 U/mL.[2] | Higher; ideal for detecting low levels of lipase activity. The EnzChek assay using a BODIPY-based substrate has a detection limit of 0.1 pmol/well.[1] |
| Assay Type | Typically endpoint, but can be adapted for kinetic measurements. | Well-suited for continuous, real-time kinetic assays.[1] |
| Instrumentation | Standard spectrophotometer or microplate reader. | Fluorescence microplate reader or spectrofluorometer. |
| Throughput | Moderate; suitable for manual or semi-automated assays. | High; ideal for high-throughput screening (HTS) applications.[3] |
| Cost | Generally lower cost per assay. | Higher cost per assay due to more complex substrate synthesis. |
| Interference | Less prone to interference from colored compounds in the sample. Can be affected by turbidity. | Susceptible to interference from fluorescent compounds in the sample and quenching effects. |
| Stability | Generally stable. | Can be prone to photobleaching and chemical instability. |
Advantages of this compound Substrates
Despite the high sensitivity of fluorescent probes, this compound substrates, particularly p-nitrothis compound (pNPL), offer several distinct advantages that make them a valuable tool in many research contexts:
-
Simplicity and Accessibility: Assays using pNPL are straightforward to set up and do not require specialized instrumentation beyond a standard spectrophotometer or plate reader.[2]
-
Cost-Effectiveness: pNPL and other p-nitrophenyl esters are significantly more affordable than most fluorescent substrates, making them an excellent choice for routine assays and large-scale experiments where budget is a primary concern.
-
Robustness: Chromogenic assays are often less susceptible to interference from colored compounds and changes in the sample matrix compared to fluorescent assays, which can be affected by quenching or autofluorescence.
-
Well-Established Methodology: The use of p-nitrophenyl esters for lipase activity measurement is a well-documented and validated method, providing a wealth of literature and established protocols.[4][5]
Experimental Protocols
Below are detailed protocols for representative lipase assays using p-nitrothis compound and a fluorescent substrate.
Protocol 1: Lipase Activity Assay using p-Nitrothis compound (pNPL)
This protocol is based on the spectrophotometric measurement of p-nitrophenol released upon the enzymatic hydrolysis of pNPL.
Materials:
-
Porcine Pancreatic Lipase (or other lipase source)
-
p-Nitrothis compound (pNPL)
-
Assay Buffer: 50 mM Sodium Phosphate buffer (pH 8.0)
-
Solvent for Substrate: Isopropanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare pNPL Stock Solution: Dissolve pNPL in isopropanol to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the pNPL stock solution in the Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Prepare Enzyme Solution: Dissolve the lipase in cold Assay Buffer to the desired concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 180 µL of the working substrate solution. b. To initiate the reaction, add 20 µL of the enzyme solution to each well. c. For the blank, add 20 µL of Assay Buffer without the enzyme.
-
Incubation and Measurement: a. Incubate the plate at 37°C. b. Measure the absorbance at 410 nm at regular intervals (e.g., every 5 minutes for 30 minutes) for a kinetic assay, or after a fixed time point for an endpoint assay.
-
Data Analysis: Calculate the rate of p-nitrophenol formation from the change in absorbance over time, using the molar extinction coefficient of p-nitrophenol.
Protocol 2: Fluorescent Lipase Activity Assay
This protocol is a general guideline for a fluorescence-based lipase assay, which can be adapted for various commercially available fluorescent lipase substrates.
Materials:
-
Lipase source
-
Fluorescent Lipase Substrate (e.g., from a commercial kit)
-
Assay Buffer (as recommended by the substrate manufacturer)
-
96-well black, opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare the fluorescent substrate and other reagents according to the manufacturer's instructions. This may involve dissolving the substrate in a suitable solvent like DMSO.
-
Prepare Enzyme Solution: Dilute the lipase in the recommended Assay Buffer to the desired concentration.
-
Assay Reaction: a. To each well of the 96-well black microplate, add the diluted enzyme solution. b. Include wells with Assay Buffer only to serve as a no-enzyme control for background fluorescence.
-
Initiate Reaction: Add the fluorescent substrate solution to all wells to start the reaction.
-
Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore. b. Record the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the lipase activity by calculating the rate of increase in fluorescence over time after subtracting the background fluorescence from the no-enzyme control.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for a lipase assay and a more specific workflow for screening lipase inhibitors, a common application in drug discovery.
Figure 1. General workflow for a lipase activity assay.
Figure 2. Workflow for high-throughput screening of lipase inhibitors.
Conclusion
References
A Researcher's Guide to Lipase Activity Measurement: A Comparative Analysis of Phenyl Laurate and Alternative Standards
For researchers, scientists, and drug development professionals engaged in the study of lipases, the accurate measurement of enzymatic activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and physiological relevance. This guide provides a comprehensive comparison of commonly used substrates for lipase activity measurement, with a focus on p-nitrophenyl laurate as a representative chromogenic standard, alongside established alternatives such as tributyrin and natural triglycerides in conjunction with rhodamine B. While the specific kinetic data for this compound is not extensively available in published literature, the closely related p-nitrothis compound offers a well-characterized model for understanding the utility of aryl esters in lipase assays.
This guide presents a detailed comparison of assay methodologies, quantitative performance data, and experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Overview of Lipase Activity Assays
The selection of a lipase assay is often a trade-off between sensitivity, throughput, cost, and the specific scientific question being addressed. The following table provides a qualitative comparison of the three primary methods discussed in this guide.
| Feature | p-Nitrothis compound Assay | Tributyrin (pH-Stat) Assay | Rhodamine B Assay |
| Principle | Spectrophotometric measurement of p-nitrophenol released upon hydrolysis. | Titrimetric measurement of fatty acids released, maintaining a constant pH. | Fluorometric detection of a complex formed between rhodamine B and released fatty acids. |
| Substrate Type | Artificial chromogenic ester. | Short-chain triglyceride. | Natural triglycerides (e.g., olive oil, triolein).[1] |
| Detection Method | Colorimetric (Absorbance at 405-415 nm). | Potentiometric (NaOH consumption).[2][3] | Fluorometric (Excitation/Emission ~350/580 nm).[4] |
| Primary Advantage | High-throughput, simple, and sensitive. | Direct, real-time measurement of lipase activity; considered a gold standard.[5] | Compatible with natural, more physiologically relevant substrates.[4] |
| Primary Limitation | Uses an artificial substrate, which may not reflect activity on natural lipids. | Lower throughput, requires specialized equipment (pH-stat).[5] | Indirect measurement, potential for interference from assay components. |
Quantitative Performance Data
Direct comparison of kinetic parameters across different lipase assays is challenging due to variations in substrates, enzyme sources, and experimental conditions. However, data from studies using p-nitrophenyl esters can provide valuable insights into the substrate specificity of lipases concerning the acyl chain length.
Table 1: Kinetic Parameters of a Wild-Type Lipase with Various p-Nitrophenyl Esters
This table illustrates how lipase activity can vary with the acyl chain length of the p-nitrophenyl ester substrate. The data presented is for a representative wild-type lipase and is intended to be illustrative.
| Substrate | Acyl Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |
| p-Nitrophenyl acetate | C2 | 0.42 | - |
| p-Nitrophenyl butyrate | C4 | 0.95 | 0.83 |
| p-Nitrophenyl octanoate | C8 | 1.1 | - |
| p-Nitrophenyl dodecanoate (pNP-DD) | C12 | 0.78 | - |
| p-Nitrophenyl palmitate (pNP-P) | C16 | 0.18 | 0.063 |
One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions. Data is illustrative and sourced from comparative studies.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for the three discussed lipase assay methods.
p-Nitrothis compound (pNP-L) Spectrophotometric Assay
This protocol is adapted for a 96-well microplate format, suitable for high-throughput screening.
Materials:
-
Lipase solution
-
p-Nitrothis compound (pNP-L) stock solution (10 mM in isopropanol)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature
Procedure:
-
Prepare working solutions of the lipase in the assay buffer to desired concentrations.
-
Add 180 µL of the assay buffer to each well of the microplate.
-
Add 10 µL of the lipase solution to the appropriate wells.
-
To initiate the reaction, add 10 µL of the pNP-L stock solution to each well.
-
Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 10-20 minutes.
-
The rate of p-nitrophenol formation is determined from the linear portion of the absorbance versus time plot. The concentration of p-nitrophenol can be calculated using the molar extinction coefficient (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 8.0).
Tributyrin pH-Stat Titration Assay
This method provides a direct measurement of fatty acid release.
Materials:
-
Lipase sample
-
Tributyrin (glycerol tributyrate)
-
NaOH solution (e.g., 0.05 M or 0.1 M)
-
pH-stat system (including reaction vessel, pH electrode, stirrer, and automated burette)
-
Thermostatic water bath
Procedure:
-
Set the temperature of the reaction vessel to the desired temperature (e.g., 37°C) using the water bath.[7]
-
Add 14.5 mL of a reaction buffer (e.g., 150 mM NaCl, 2 mM NaTDC) to the vessel.[3]
-
Add 0.5 mL of tributyrin to the reaction vessel and start stirring to create an emulsion.[3]
-
Calibrate the pH electrode and set the pH-stat to maintain the desired pH (e.g., pH 7.0).[2]
-
Initiate the reaction by adding a known amount of the lipase solution to the vessel.
-
The pH-stat will automatically titrate the released butyric acid with the NaOH solution to maintain the set pH.
-
Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the lipase activity.[8] One lipase unit (LU) is defined as the amount of enzyme that releases 1 µmol of titratable butyric acid per minute.[2]
Rhodamine B Fluorometric Assay
This assay allows for the use of natural triglycerides as substrates.
Materials:
-
Lipase solution
-
Natural triglyceride substrate (e.g., olive oil)
-
Rhodamine B stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Assay Buffer: e.g., Potassium phosphate buffer with an emulsifier like gum arabic.[4]
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare a substrate emulsion by sonicating or vigorously mixing the natural triglyceride in the assay buffer.
-
In a microplate well or cuvette, combine the substrate emulsion and the lipase solution.
-
Add the Rhodamine B stock solution to the mixture.
-
Incubate the reaction at the desired temperature.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., excitation at 355 nm and emission at 580 nm).[4]
-
The increase in fluorescence intensity over time corresponds to the release of free fatty acids and is proportional to the lipase activity.
-
A standard curve using known concentrations of a fatty acid (e.g., oleic acid) can be used to quantify the lipase activity.[1]
Visualizing the Processes
To better understand the experimental workflows and underlying principles, the following diagrams have been generated using the DOT language.
Caption: Enzymatic hydrolysis of p-nitrothis compound by lipase.
Caption: Generalized experimental workflow for a lipase activity assay.
References
- 1. [PDF] Porcine pancreas lipase catalyzed synthesis of lauryl laurate in organic solvent media: A kinetic study | Semantic Scholar [semanticscholar.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candida rugosa lipase-catalyzed polyurethane degradation in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Lipase and Esterase Activity Assays: Phenyl Laurate vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipase and esterase activity is crucial across various scientific disciplines, from fundamental enzyme characterization to the development of novel therapeutics. While a multitude of analytical methods exist, the selection of the most appropriate assay depends on factors such as substrate specificity, sensitivity, throughput, and the specific research question. This guide provides an objective comparison of the widely used phenyl laurate assay with other common analytical methods, supported by experimental data and detailed protocols to inform your experimental design.
Principle of the this compound Assay
The this compound assay is a spectrophotometric method that relies on the enzymatic hydrolysis of a synthetic ester substrate, p-nitrothis compound (pNPL). Lipase or esterase activity cleaves the ester bond in pNPL, releasing lauric acid and p-nitrophenol (pNP).[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[2][3] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.
Comparison of Analytical Methods
This section provides a comparative overview of the this compound assay and other prevalent methods for determining lipase and esterase activity. The following table summarizes their key performance characteristics. It is important to note that a direct comparison of quantitative data across different studies can be challenging due to variations in enzyme sources, substrate concentrations, and reaction conditions. The data presented here is compiled from various studies and should be considered in the context of the specific experimental setups.
| Feature | This compound Assay (Spectrophotometric) | Titrimetric Assay (e.g., Olive Oil) | Fluorometric Assay (e.g., Rhodamine B) | Gas Chromatography (GC) Assay |
| Principle | Colorimetric detection of released p-nitrophenol.[4] | Titration of liberated free fatty acids with a standardized base.[5] | Detection of fluorescence change upon interaction of a dye with released fatty acids.[6] | Quantification of released fatty acids or their derivatives.[7] |
| Substrate | p-Nitrothis compound (synthetic ester).[4] | Natural triglycerides (e.g., olive oil emulsion).[5] | Natural or synthetic triglycerides with a fluorescent dye.[8] | Natural or synthetic triglycerides (e.g., tributyrin).[7] |
| Detection | Spectrophotometry (Absorbance at ~410 nm).[4] | pH electrode or colorimetric indicator.[5] | Fluorometry (e.g., Excitation/Emission ~350/580 nm).[8] | Flame Ionization Detector (FID) or Mass Spectrometry (MS).[7] |
| Throughput | High-throughput compatible.[4] | Low throughput. | High-throughput compatible.[9] | Low to medium throughput. |
| Sensitivity | High.[2] | Moderate. | Very High.[2] | Very High.[2] |
| Vmax (U/mg protein) * | 0.78 (for Thermomyces lanuginosus lipase with p-nitrophenyl dodecanoate)[10] | Varies significantly with enzyme and conditions. | Not directly comparable from available literature. | Not directly comparable from available literature. |
| Advantages | Simple, rapid, and suitable for high-throughput screening.[4] | Uses natural substrates, considered a classic method.[11] | High sensitivity, suitable for low enzyme concentrations.[6] | High specificity and accuracy, can quantify individual fatty acids.[7] |
| Disadvantages | Uses an artificial substrate, which may not reflect activity on natural lipids.[12] | Time-consuming, lower throughput, requires larger sample volumes.[12] | Potential for quenching or interference from sample components. | Requires specialized equipment and sample derivatization.[7] |
Note: Vmax values are highly dependent on the specific enzyme, substrate, and assay conditions. This value is provided as a representative example from a study on Thermomyces lanuginosus lipase and should not be considered a universal constant.
Experimental Protocols
This compound Lipase Assay Protocol
This protocol outlines a general procedure for measuring lipase activity using p-nitrothis compound.
Materials:
-
p-Nitrothis compound (pNPL)
-
Isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Lipase enzyme solution
-
Microplate reader or spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a stock solution of pNPL (e.g., 10 mM) in isopropanol.[13]
-
Reaction Mixture: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer and the pNPL substrate solution. The final concentration of pNPL is typically in the range of 0.5-2 mM.[13]
-
Enzyme Addition: Initiate the reaction by adding a known volume of the lipase enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 410 nm. The increase in absorbance corresponds to the release of p-nitrophenol.[4]
-
Calculation: Calculate the lipase activity based on a standard curve of p-nitrophenol or using the molar extinction coefficient of p-nitrophenol under the specific assay conditions. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.
Titrimetric Lipase Assay Protocol (Olive Oil Emulsion)
This protocol describes the classic titrimetric method for lipase activity determination.
Materials:
-
Olive oil
-
Gum arabic solution (e.g., 5% w/v)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Lipase enzyme solution
-
Acetone-ethanol solution (1:1 v/v)
-
Phenolphthalein indicator
-
Standardized NaOH solution (e.g., 0.05 M)
Procedure:
-
Substrate Emulsion Preparation: Prepare an olive oil emulsion by homogenizing olive oil with a gum arabic solution.[5]
-
Reaction Mixture: In a flask, combine the olive oil emulsion and phosphate buffer.
-
Enzyme Addition and Incubation: Add the lipase enzyme solution to initiate the reaction and incubate at a specific temperature (e.g., 37°C) with shaking for a defined time (e.g., 30-60 minutes).[5]
-
Reaction Termination: Stop the reaction by adding an acetone-ethanol solution.
-
Titration: Add a few drops of phenolphthalein indicator and titrate the liberated free fatty acids with the standardized NaOH solution until a persistent pink color is observed. A blank titration should be performed without the enzyme.[5]
-
Calculation: Calculate the lipase activity based on the volume of NaOH consumed. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute.
Fluorometric Lipase Assay Protocol (Rhodamine B)
This protocol provides a general guideline for a fluorometric lipase assay.
Materials:
-
Olive oil or other triglyceride substrate
-
Gum arabic solution
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Rhodamine B solution
-
Lipase enzyme solution
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Substrate Emulsion Preparation: Prepare an emulsion of the triglyceride substrate with gum arabic in phosphate buffer. Add Rhodamine B to the emulsion.[8]
-
Reaction Mixture: Dispense the Rhodamine B-substrate emulsion into microplate wells.
-
Enzyme Addition: Add the lipase enzyme solution to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., excitation at 350 nm and emission at 580 nm).[8][14]
-
Calculation: Determine the lipase activity from the rate of fluorescence increase, often by comparison to a standard curve of a known fatty acid.
Gas Chromatography (GC) Lipase Assay Protocol
This protocol outlines a general approach for lipase activity determination using GC.
Materials:
-
Tributyrin or other triglyceride substrate
-
Buffer solution
-
Internal standard (e.g., a fatty acid not present in the substrate)
-
Extraction solvent (e.g., hexane)
-
Derivatizing agent (if necessary)
-
Gas chromatograph with a suitable column and detector (FID or MS)
Procedure:
-
Enzymatic Reaction: Incubate the triglyceride substrate with the lipase enzyme in a buffered solution.
-
Reaction Termination and Extraction: Stop the reaction at specific time points and extract the liberated fatty acids into an organic solvent containing an internal standard.
-
Derivatization (Optional): If necessary, derivatize the fatty acids to make them more volatile for GC analysis.
-
GC Analysis: Inject the extracted and derivatized sample into the gas chromatograph.
-
Quantification: Identify and quantify the released fatty acids based on their retention times and peak areas relative to the internal standard.[7]
-
Calculation: Calculate the lipase activity based on the amount of fatty acid produced over time.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic reaction catalyzed by lipase and a typical experimental workflow for comparing different assay methods.
Caption: Enzymatic hydrolysis of this compound by lipase.
Caption: Workflow for comparing lipase assay methods.
Conclusion
The choice of a lipase or esterase activity assay is a critical decision in experimental design. The this compound assay offers a convenient, rapid, and high-throughput method suitable for many applications, particularly for screening purposes.[4] However, its reliance on an artificial substrate may not always reflect the enzyme's activity on its natural triglyceride substrates.[12] For studies requiring the use of natural substrates, the classic titrimetric method remains a valuable, albeit more laborious, option.[11] Fluorometric and chromatographic assays provide the highest sensitivity and specificity, respectively, and are well-suited for detailed kinetic studies or when precise quantification of specific fatty acids is necessary.[2][7] Ultimately, the optimal method will depend on the specific research goals, the properties of the enzyme under investigation, and the available resources. This guide provides the necessary information to make an informed decision and to design robust and reliable experiments for the characterization of lipase and esterase activity.
References
- 1. scielo.sa.cr [scielo.sa.cr]
- 2. researchgate.net [researchgate.net]
- 3. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 6. Determination of lipase activity by a rhodamine-triglyceride-agarose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of lipase activity by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
Specificity comparison of different enzymes on phenyl laurate
For researchers and professionals in drug development and biotechnology, selecting the right enzyme is crucial for processes like ester synthesis, hydrolysis, and drug metabolism studies. Phenyl laurate, an ester of phenol and lauric acid, serves as a valuable substrate for assaying the activity of various lipases and esterases. The efficiency with which an enzyme catalyzes the hydrolysis of this compound is a key indicator of its substrate specificity. This guide provides an objective comparison of the performance of different enzymes on laurate esters, supported by experimental data from various studies.
Note on Substrate Analogs: Direct comparative studies on the enzymatic hydrolysis of this compound are limited. Therefore, this guide utilizes data from studies using p-nitrothis compound (pNPL) as a substrate. The enzymatic cleavage of the laurate ester bond is the primary determinant of specificity in this context, making pNPL a relevant and widely studied proxy for this compound. The data presented should be interpreted as indicative of the enzymes' affinity for the laurate moiety.
Data Presentation: Enzyme Performance on Laurate Esters
The following table summarizes the kinetic parameters and relative activities of various enzymes on laurate ester substrates, primarily p-nitrothis compound. It is important to note that the experimental conditions (e.g., pH, temperature, buffer composition) vary between studies, which can influence enzyme activity. Therefore, this data is intended for qualitative comparison of enzyme preferences rather than a direct quantitative ranking.
| Enzyme | Source Organism | Substrate | Vmax | Km (mM) | Optimal Temperature (°C) | Optimal pH | Reference |
| Lipase | Pseudomonas fluorescens | p-Nitrothis compound (C12) | ~80% relative activity* | - | 50 | 7.5 | [1] |
| Lipase B (CALB) | Candida antarctica | p-Nitrothis compound (C12) | - | - | - | 7.0 | [2] |
| Lipase | Rhizopus oryzae | p-Nitrothis compound (C12) | High activity | - | - | - | [3] |
| Esterase (EstOF4) | Bacillus sp. | p-Nitrothis compound (C12) | 0.15 U/mg | - | 65 | 8.0 | [4] |
| Lipase | Candida rugosa (Lipase B) | p-Nitrothis compound (C12) | High preference | - | - | - | [5] |
| Lipase | Pseudomonas stutzeri | p-Nitrothis compound (C12) | 100% relative activity** | - | 50 | 9.0 | [6] |
**Relative to p-nitrophenyl caprylate (C8), which showed the highest activity for this enzyme.[1] **p-Nitrothis compound was the substrate with the highest activity for this enzyme.[6]
Experimental Protocols
Below is a generalized methodology for a key experiment to compare the specificity of different enzymes on a phenyl- or p-nitrophenyl-based laurate substrate. This protocol is a composite of methods described in the cited literature.[7][8]
Objective: To determine the hydrolytic activity of different enzymes on a laurate ester substrate.
Materials:
-
Enzyme solutions (of known concentrations)
-
Substrate stock solution (p-nitrothis compound or this compound dissolved in a suitable organic solvent like isopropanol or DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl or sodium phosphate buffer at the optimal pH for each enzyme)
-
Triton X-100 or other non-ionic surfactant (to emulsify the substrate)
-
Spectrophotometer (for pNPL) or HPLC (for this compound)
-
Microplate reader (optional, for high-throughput screening)
Protocol for p-Nitrothis compound (pNPL) Hydrolysis Assay:
-
Substrate Emulsion Preparation: Prepare the assay substrate by adding the pNPL stock solution to the reaction buffer containing a surfactant (e.g., 0.2% Triton X-100). The mixture should be vortexed or sonicated to form a stable emulsion.
-
Reaction Initiation: In a cuvette or microplate well, add the substrate emulsion and allow it to equilibrate to the desired reaction temperature (e.g., 37°C or the enzyme's optimal temperature).
-
Add a specific volume of the enzyme solution to the substrate emulsion to start the reaction. The final enzyme concentration should be in a range that produces a linear reaction rate.
-
Measurement: Immediately measure the increase in absorbance at 410 nm, which corresponds to the release of p-nitrophenolate.[9] The measurement should be taken kinetically over a set period (e.g., 5-15 minutes).
-
Blank Control: A blank reaction containing the substrate emulsion but no enzyme should be run to correct for any non-enzymatic hydrolysis of the substrate.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[10]
Adaptation for this compound Hydrolysis:
For this compound, the release of phenol cannot be monitored in the same way as p-nitrophenol. Instead, the reaction progress can be quantified by:
-
High-Performance Liquid Chromatography (HPLC): At specific time points, aliquots of the reaction mixture are taken and the reaction is stopped (e.g., by adding a solvent like acetonitrile). The concentration of the product (phenol) or the remaining substrate (this compound) is then quantified by HPLC.[11]
-
Colorimetric Phenol Assays: The amount of released phenol can be determined using a colorimetric method, such as the Folin-Ciocalteu assay, after stopping the enzymatic reaction.
Mandatory Visualization
Caption: Workflow for comparing enzyme specificity on this compound.
Conclusion
The specificity of an enzyme for this compound is a critical parameter for its application in various biotechnological and pharmaceutical processes. While direct comparative data is sparse, studies using the analog p-nitrothis compound indicate that lipases from sources such as Pseudomonas, Candida, and Rhizopus are effective catalysts for the hydrolysis of the laurate ester bond. The choice of enzyme will ultimately depend on the specific requirements of the application, including optimal pH, temperature, and stability. The provided experimental protocol offers a framework for conducting in-house comparative studies to determine the most suitable enzyme for a given research or development need.
References
- 1. Directed Evolution of Pseudomonas fluorescens Lipase Variants With Improved Thermostability Using Error-Prone PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. tandfonline.com [tandfonline.com]
- 9. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate [mdpi.com]
- 10. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lauric Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of lauric acid and its derivatives on various key enzymes. The information is intended to support research and development efforts in pharmacology and drug discovery by offering a structured overview of their enzymatic interactions, supported by experimental data and detailed protocols.
Introduction
Lauric acid, a medium-chain saturated fatty acid, and its derivatives have garnered significant attention for their diverse biological activities, including their potential to modulate enzyme function. This guide explores the inhibitory properties of these compounds against several classes of enzymes implicated in a range of physiological and pathological processes. By presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways, we aim to provide a valuable resource for researchers investigating the therapeutic potential of lauric acid derivatives.
Enzyme Inhibition Profiles
The following sections detail the inhibitory effects of lauric acid and its derivatives on specific enzymes. Comparative data with known alternative inhibitors are provided to contextualize their potency and potential for further investigation.
Aldose Reductase
Comparative Inhibitory Activity against Aldose Reductase
| Inhibitor | IC50 Value (µM) | Enzyme Source | Notes |
| Lauric Acid | Data not available | - | Reported to inhibit aldose reductase. |
| Quercetin | 2.11 - 5 | Rat Lens / Human Lens | A natural flavonoid with potent inhibitory activity.[1][2] |
| Epalrestat | Not specified as IC50 | - | A commercially available aldose reductase inhibitor used in the treatment of diabetic neuropathy.[3][4][5][6] |
Signaling Pathway: The Polyol Pathway
Elevated glucose levels, characteristic of diabetes, lead to increased flux through the polyol pathway. Aldose reductase converts glucose to sorbitol, which can lead to osmotic stress and cellular damage.
Caption: The Polyol Pathway and points of inhibition.
Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes. Lauric acid has been noted to have an inhibitory effect on DPP-IV, though quantitative data is limited.
Comparative Inhibitory Activity against DPP-IV
| Inhibitor | IC50 Value | Notes |
| Lauric Acid | Data not available | Reported to inhibit DPP-IV. |
| Sitagliptin | 18 - 19 nM | A potent and selective DPP-IV inhibitor widely used in the treatment of type 2 diabetes.[7][8][9][10] |
| Berberine | 13.3 - 16.33 µM | A natural alkaloid with demonstrated DPP-IV inhibitory activity.[11][12][13][14][15] |
Signaling Pathway: DPP-IV in Glucose Homeostasis
DPP-IV inactivates GLP-1, a key hormone that promotes insulin secretion. Inhibitors of DPP-IV prolong the action of GLP-1, leading to improved glycemic control.
Caption: Inhibition of DPP-IV enhances GLP-1 activity.
Proteinase
Proteinases are enzymes that catalyze the breakdown of proteins. Their inhibition is relevant in various contexts, including inflammation. Lauric acid has demonstrated in vitro anti-inflammatory effects through proteinase inhibition.
Comparative Inhibitory Activity against Proteinase
| Inhibitor | IC50 Value (µg/mL) | Notes |
| Lauric Acid | 35.5 | Exhibits moderate proteinase inhibitory activity. |
| Aprotinin | 0.004 - 0.52 (µM) | A well-characterized serine protease inhibitor.[16][17][18][19] Note: IC50 is in µM. |
| Diclofenac Sodium | 37.8 - 43.78 | A common NSAID used as a reference drug in anti-inflammatory assays.[20][21][22][23] |
Bacterial Enzymes: MurA and Glucosyltransferase
Lauric acid and its derivatives possess antimicrobial properties, partly through the inhibition of essential bacterial enzymes. MurA is involved in the biosynthesis of the bacterial cell wall, while glucosyltransferases are crucial for biofilm formation in some bacteria.
Comparative Inhibitory Activity against Bacterial Enzymes
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Lauric Acid | MurA, Glucosyltransferase | Data not available | Reported to have inhibitory effects contributing to its antibacterial activity. |
| Fosfomycin | MurA | 8.8 - 9.63 µg/mL | An antibiotic that irreversibly inhibits MurA.[24][25][26][27] |
| Tunicamycin | Glucosyltransferase | Not specified as IC50 | An antibiotic that inhibits N-linked glycosylation. |
Experimental Workflow: MurA Inhibition Assay
This diagram outlines the general steps for determining the inhibitory activity of a compound against the MurA enzyme.
Caption: Workflow for MurA enzyme inhibition assay.
Tyrosine Kinase c-Src
The c-Src tyrosine kinase is a proto-oncogene involved in cell proliferation, differentiation, and survival. Its aberrant activity is linked to cancer development. Lauryl gallate, a lauric acid derivative, has been identified as an inhibitor of c-Src.
Comparative Inhibitory Activity against c-Src
| Inhibitor | IC50 Value (nM) | Notes |
| Lauryl Gallate | Data not available | Reported as a more potent inhibitor than genistein and herbimycin A. |
| Dasatinib | <1 - 0.8 | A potent multi-targeted kinase inhibitor.[28][29][30][31][32][33] |
| Saracatinib (AZD0530) | 2.7 - 11 | A potent and selective Src family kinase inhibitor.[34][35][36][37][38] |
Signaling Pathways: PI3K/Akt and EGFR
c-Src is a key component of multiple signaling pathways that regulate cell growth and survival, including the PI3K/Akt and EGFR pathways.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Overview of the EGFR signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays discussed in this guide.
Aldose Reductase Inhibition Assay
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ by aldose reductase in the presence of a substrate.
Materials:
-
Recombinant human or rat lens aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Test compounds (lauric acid derivatives and alternatives)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, aldose reductase, and NADPH in each well of the microplate.
-
Add the test compound at various concentrations to the respective wells. A control well should contain the vehicle (e.g., DMSO) without the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde to all wells.
-
Immediately measure the decrease in absorbance at 340 nm kinetically for 10-15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPP-IV Inhibition Assay
Principle: This fluorometric assay measures the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC) by DPP-IV, which releases a fluorescent product (AMC).
Materials:
-
Recombinant human DPP-IV
-
Gly-Pro-AMC (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Add Tris-HCl buffer and the test compound at various concentrations to the wells of the microplate.
-
Add the DPP-IV enzyme to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time.
-
Calculate the reaction velocity from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the aldose reductase assay.
Proteinase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit the activity of a proteinase, such as trypsin, by measuring the cleavage of a chromogenic substrate.
Materials:
-
Trypsin
-
Casein (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the test compound.
-
Add the trypsin solution and pre-incubate at 37°C for 10 minutes.
-
Add the casein substrate to start the reaction and incubate for 20 minutes.
-
Stop the reaction by adding TCA.
-
Centrifuge the mixture to pellet the undigested protein.
-
Measure the absorbance of the supernatant at 280 nm, which corresponds to the soluble peptides produced.
-
Calculate the percentage of inhibition and the IC50 value.
Conclusion
This guide provides a comparative overview of the inhibitory effects of lauric acid and its derivatives on several key enzymes. While lauric acid shows promise as a modulator of enzyme activity, further research is required to quantify its potency against specific targets like aldose reductase and DPP-IV. The provided data on alternative inhibitors serves as a benchmark for these future investigations. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of studies aimed at elucidating the therapeutic potential of these natural compounds.
References
- 1. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epalrestat - Wikipedia [en.wikipedia.org]
- 4. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of dipeptidyl peptidase IV (DPP IV) is one of the mechanisms explaining the hypoglycemic effect of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification, biochemical characterization, and DPP-IV and α-amylase inhibitory activity of Berberine from Cardiospermum halicacabum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. apexbt.com [apexbt.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. phcogres.com [phcogres.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 28. selleckchem.com [selleckchem.com]
- 29. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 34. selleckchem.com [selleckchem.com]
- 35. adooq.com [adooq.com]
- 36. cancer-research-network.com [cancer-research-network.com]
- 37. medchemexpress.com [medchemexpress.com]
- 38. mdpi.com [mdpi.com]
A Comparative Guide to the Hydrolysis of Phenyl Laurate and Other Esters
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of ester-containing molecules is paramount. This guide provides a detailed comparison of the hydrolysis mechanism of phenyl laurate with other common esters, supported by experimental data and protocols. The unique structural features of this compound—a long, hydrophobic laurate chain and a phenyl group in the alkoxy portion—confer distinct hydrolytic behavior compared to simpler alkyl esters.
Executive Summary
This compound undergoes hydrolysis, like other esters, through a nucleophilic acyl substitution mechanism. However, its rate of hydrolysis is significantly influenced by two primary factors: the nature of the leaving group and the steric hindrance from the long acyl chain. Compared to a common alkyl ester such as ethyl acetate, this compound is expected to hydrolyze faster under basic conditions due to the superior stability of the phenoxide leaving group. This guide will delve into the mechanistic details, present comparative kinetic data, and provide experimental protocols for assessing ester lability.
Comparison of Hydrolysis Mechanisms
The hydrolysis of esters can be catalyzed by either acid or base. Both pathways proceed through a tetrahedral intermediate, but with key differences.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1] The subsequent collapse of the tetrahedral intermediate expels the leaving group. In the case of this compound, the leaving group is a phenoxide ion, while for ethyl acetate, it is an ethoxide ion. The phenoxide ion is a significantly better leaving group because its negative charge is stabilized by resonance across the benzene ring, making it a weaker base than ethoxide. This enhanced stability of the leaving group accelerates the rate-determining step, leading to a faster hydrolysis rate for phenyl esters compared to alkyl esters.[2] The final step involves an irreversible acid-base reaction where the newly formed carboxylic acid protonates the alkoxide or phenoxide, driving the reaction to completion.[2]
Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol or phenol is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. The principles governing leaving group stability are less pronounced in the acid-catalyzed mechanism as the leaving group departs as a neutral alcohol or phenol molecule.
The long laurate chain in this compound introduces steric hindrance around the carbonyl group, which can slightly decrease the rate of nucleophilic attack compared to a less bulky acyl group like acetate. However, the electronic effect of the superior phenoxide leaving group is generally the dominant factor in determining the overall hydrolysis rate, especially under basic conditions.
Quantitative Data Comparison
Direct kinetic data for the chemical hydrolysis of this compound is sparse in the literature, largely due to its very low solubility in water. However, comparative data for similar esters clearly illustrate the principles discussed. The following table summarizes representative second-order rate constants for the alkaline hydrolysis of various esters.
| Ester | Structure | Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹] | Reference |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 0.112 | [3] |
| Phenyl Acetate | CH₃COOC₆H₅ | ~1.4 (estimated from related data) | [4] |
| Butyl Benzyl Phthalate | C₆H₅CH₂OOCC₆H₄COOC₄H₉ | 5.9 x 10⁻² | [2] |
Note: The value for phenyl acetate is an estimation based on the general observation that phenyl esters hydrolyze significantly faster than their alkyl counterparts. The data for butyl benzyl phthalate, which contains a phenyl group, further supports the enhanced reactivity of esters with aromatic leaving groups.
The data clearly indicates the significantly faster hydrolysis of esters containing a phenyl group compared to simple alkyl esters. This is consistent with the greater stability of the phenoxide leaving group.
Experimental Protocols
Determining the rate of ester hydrolysis typically involves monitoring the disappearance of the ester or the appearance of one of the products over time. Given the low water solubility of this compound, a modified experimental protocol is required.
Protocol: Determination of the Rate of Alkaline Hydrolysis of a Sparingly Soluble Ester
Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
A suitable co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like acetonitrile or methanol) or a surfactant to form micelles (e.g., cetyltrimethylammonium bromide, CTAB).[5][6]
-
Hydrochloric acid (HCl) solution of known concentration for quenching the reaction.
-
pH meter or spectrophotometer.
-
Thermostated water bath.
-
Volumetric flasks, pipettes, and burettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen co-solvent or micellar solution. Due to the low solubility of this compound, sonication may be required to aid dissolution.[2]
-
Prepare a standardized aqueous solution of NaOH.
-
Prepare a standardized solution of HCl for quenching.
-
-
Kinetic Run:
-
Equilibrate separate solutions of the this compound and NaOH in the thermostated water bath to the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, mix known volumes of the pre-heated this compound and NaOH solutions in a reaction vessel. Start a timer immediately.
-
The reaction is carried out under pseudo-first-order conditions with a large excess of NaOH.[2]
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a known volume of the standardized HCl solution to neutralize the unreacted NaOH.
-
The concentration of the remaining NaOH can be determined by back-titration with a standardized acid. Alternatively, if a chromophoric product is formed (like in the case of p-nitrophenyl esters), the reaction can be monitored spectrophotometrically.[7][8]
-
-
Data Analysis:
-
The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
-
A plot of the natural logarithm of the ester concentration versus time will yield a straight line for a pseudo-first-order reaction, with the slope being the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of NaOH.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanisms of base- and acid-catalyzed ester hydrolysis.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. uv.es [uv.es]
- 4. pangea.stanford.edu [pangea.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phenyl Laurate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of phenyl laurate, ensuring compliance with safety regulations and minimizing environmental impact.
I. This compound Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
May cause an allergic skin reaction (Skin Sensitizer 1).[1]
-
May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[1]
Understanding these hazards is paramount in determining the appropriate disposal route and the necessary personal protective equipment (PPE).
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Gloves: Nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential aerosols.[2]
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved chemical waste disposal service. Do not dispose of this compound down the sanitary sewer or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic solvents.
-
The label should clearly identify the contents as "Waste this compound" and include any relevant hazard symbols.
-
-
Spill Management:
-
In case of a spill, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material and contaminated debris into a designated chemical waste container.[3]
-
Clean the spill area thoroughly.
-
-
Container Decontamination:
-
Empty containers that previously held this compound must be decontaminated before disposal or reuse.
-
Triple-rinse the container with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and add it to your designated organic solvent waste container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifest and pickup procedures. The final disposal will likely be through high-temperature incineration at a licensed facility.[3]
-
IV. Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₈O₂ |
| Molecular Weight | 276.41 g/mol |
| Melting Point | 24.5 °C |
| Boiling Point | 192-195 °C @ 4 Torr |
| Density | 0.9443 g/cm³ @ 20 °C |
| Flash Point | 123.9 ± 8.2 °C |
(Source: ECHEMI[2])
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Operational Guide for Handling Phenyl Laurate
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Phenyl laurate (CAS No: 4228-00-6) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Sensitization, Skin | 1 | H317: May cause an allergic skin reaction.[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][5] |
| Laboratory coat. | A standard laboratory coat should be worn to prevent skin exposure.[4][6] | |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if handling in a manner that generates dust or aerosols and engineering controls (like a fume hood) are insufficient. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[4] |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[7]
-
Use a chemical fume hood to minimize inhalation exposure, especially when heating or creating aerosols.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Prepare your work area in a designated chemical fume hood.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan
-
Chemical Disposal: this compound and any surplus material should be disposed of by a licensed professional waste disposal company.[1] Do not allow the product to enter drains.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laws and good laboratory practices.[1][5]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | C18H28O2 | CID 77903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
